molecular formula C10H9NO4 B1333184 Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate CAS No. 23424-36-4

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Cat. No.: B1333184
CAS No.: 23424-36-4
M. Wt: 207.18 g/mol
InChI Key: RDKSBIHJNITCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKSBIHJNITCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377974
Record name methyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23424-36-4
Record name methyl 2,4-dioxo-4-pyridin-3-ylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate" synthesis mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its molecular framework, featuring a β-keto ester moiety attached to a pyridine ring, allows for diverse functionalization, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the plausible synthesis mechanism for this target molecule, grounded in fundamental principles of organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the synthetic pathways to such critical intermediates.

Core Synthesis Strategy: The Mixed Claisen Condensation

The most logical and efficient route for the synthesis of this compound is a mixed (or crossed) Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base.[2][3][4] For the synthesis of our target molecule, the ideal starting materials are methyl nicotinate and dimethyl oxalate .

This choice of reactants is strategic for a successful mixed Claisen condensation.[5] Methyl nicotinate, possessing acidic α-hydrogens on its methyl group, can be deprotonated to form a nucleophilic enolate. Conversely, dimethyl oxalate lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation.[5] This makes it an excellent electrophilic partner in the reaction.

The Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound via a mixed Claisen condensation proceeds through a series of well-established steps. The reaction is typically carried out using a strong base, such as sodium methoxide (NaOCH₃), in an appropriate solvent.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of methyl nicotinate by a strong base, in this case, sodium methoxide. The methoxide ion abstracts a proton from the methyl group attached to the carbonyl, forming a resonance-stabilized enolate. This enolate is the key nucleophilic species in the reaction.[6]

Step 2: Nucleophilic Attack

The newly formed enolate of methyl nicotinate acts as a potent nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This results in the formation of a tetrahedral intermediate.

Step 3: Reformation of the Carbonyl and Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of a methoxide ion (CH₃O⁻) as a leaving group. This step results in the formation of the desired β-keto ester, this compound.

Step 4: Deprotonation of the β-Keto Ester

The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The methoxide ion, generated in the previous step, readily abstracts this proton to form a highly resonance-stabilized enolate of the product. This deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction, pulling the equilibrium towards the formation of the product.[2][7]

Step 5: Protonation (Acidic Workup)

The final step involves the addition of a mild acid (e.g., dilute hydrochloric acid or acetic acid) to neutralize the reaction mixture and protonate the enolate of the β-keto ester. This yields the final product, this compound.[8]

Claisen_Condensation_Mechanism Mixed Claisen Condensation Mechanism cluster_steps Reaction Steps methyl_nicotinate Methyl Nicotinate enolate Enolate of Methyl Nicotinate methyl_nicotinate->enolate 1. Deprotonation dimethyl_oxalate Dimethyl Oxalate tetrahedral_intermediate Tetrahedral Intermediate dimethyl_oxalate->tetrahedral_intermediate sodium_methoxide Sodium Methoxide (Base) sodium_methoxide->enolate enolate->tetrahedral_intermediate 2. Nucleophilic Attack tetrahedral_intermediate->sodium_methoxide Releases Methoxide product_enolate Product Enolate (Resonance Stabilized) tetrahedral_intermediate->product_enolate 3. Elimination & 4. Deprotonation product_enolate->sodium_methoxide final_product This compound product_enolate->final_product 5. Acidic Workup

Caption: Mixed Claisen Condensation Mechanism

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established principles of the Claisen condensation and should be adapted and optimized as necessary.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Methyl Nicotinate137.140.113.71 g
Dimethyl Oxalate118.090.1214.17 g
Sodium Methoxide54.020.115.94 g
Anhydrous Methanol32.04-100 mL
Diethyl Ether74.12-As needed
1 M HCl (aq)36.46-As needed
Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Addition of Base and Ester: Anhydrous methanol (50 mL) is added to the flask, followed by the careful addition of sodium methoxide. The mixture is stirred until the sodium methoxide is fully dissolved. Methyl nicotinate is then added to the solution.

  • Addition of Electrophile: Dimethyl oxalate, dissolved in 50 mL of anhydrous methanol, is added dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 4-5 by the slow addition of 1 M HCl. The precipitation of the product should be observed.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup (Dry glassware, N2 atmosphere) add_base_ester 2. Add Sodium Methoxide and Methyl Nicotinate to Methanol setup->add_base_ester add_electrophile 3. Add Dimethyl Oxalate Solution Dropwise add_base_ester->add_electrophile reflux 4. Heat to Reflux (2-4 hours) add_electrophile->reflux workup 5. Cool and Remove Solvent reflux->workup extraction 6. Dissolve in Water and Wash with Diethyl Ether workup->extraction acidification 7. Acidify Aqueous Layer with HCl extraction->acidification isolation 8. Isolate Product by Filtration acidification->isolation purification 9. Purify by Recrystallization isolation->purification final_product Pure this compound purification->final_product

Caption: Experimental Workflow for Synthesis

Data and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques. Below are the expected physicochemical properties and spectroscopic data.

PropertyExpected Value
Molecular Formula C₁₀H₉NO₄
Molar Mass 207.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expected signals for pyridyl protons, a singlet for the methoxy group, and a singlet for the methylene protons.
¹³C NMR Expected signals for carbonyl carbons, aromatic carbons of the pyridine ring, and aliphatic carbons.
Mass Spectrometry [M+H]⁺ = 208.06
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone and ester groups.

Conclusion

The mixed Claisen condensation provides a robust and efficient method for the synthesis of this compound. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and achieving high yields of this important pharmaceutical intermediate. The protocol and data presented in this guide serve as a solid foundation for researchers and scientists working on the synthesis of novel pyridine-based compounds.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]...

  • Kaminski, T., et al. (2008). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Journal of Heterocyclic Chemistry, 45(1), 229-234.
  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508–1509.
  • Wang, Y., et al. (2018). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry, 42(18), 15004-15011.
  • Chen, G. (2011). Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid. CN102001938B.
  • Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)
  • MySkinRecipes. Methyl 2, 4-dioxo-4-(pyridin-4-yl)butanoate. Retrieved from [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Saladino, R., et al. (2020).
  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • PubChem. Methyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate (CAS 23424-36-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide synthesizes available information and provides expert-driven insights based on the structural characteristics of the molecule and related chemical classes. All protocols and potential applications should be approached with this context in mind.

Introduction

This compound, a molecule integrating a pyridine ring with a β-ketoester functionality, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The pyridine moiety is a well-established pharmacophore found in numerous therapeutic agents, imparting a range of biological activities.[1] Concurrently, the β-ketoester group is a versatile synthetic intermediate and has been explored for its own bioactive properties. This guide provides a comprehensive overview of the known properties of this compound and explores its potential based on the chemistry of its constituent functional groups.

Chemical Identity and Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the scientific literature. The following table summarizes the available and predicted information.

PropertyValueSource
CAS Number 23424-36-4[2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.19 g/mol [2]
InChI InChI=1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3[2]
InChIKey RDKSBIHJNITCTI-UHFFFAOYSA-N[2]
Purity ≥95% (as commercially available)[2]
Appearance Not specified (likely a solid)-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Synthesis and Purification

Proposed Synthetic Pathway: Claisen Condensation

This approach involves the base-mediated condensation of an ester and a ketone. In this case, methyl nicotinate and methyl acetate could serve as the starting materials.

Synthetic Pathway Methyl Nicotinate Methyl Nicotinate Intermediate Enolate Intermediate Enolate Methyl Nicotinate->Intermediate Enolate Nucleophilic Attack Methyl Acetate Methyl Acetate Base (e.g., NaOMe) Base (e.g., NaOMe) Methyl Acetate->Base (e.g., NaOMe) Deprotonation Base (e.g., NaOMe)->Intermediate Enolate Product This compound Intermediate Enolate->Product Condensation Workup Workup Product->Workup Acidification Keto_Enol_Tautomerism Keto Keto Form O=C(C)C(=O)R Enol Enol Form HO-C=C-C(=O)R Keto->Enol Equilibrium

Sources

Illuminating the Molecular Architecture: A Spectroscopic Guide to Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, a profound understanding of a molecule's structural and electronic properties is paramount. This technical guide, presented from the perspective of a Senior Application Scientist, delves into the spectroscopic characterization of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a compound of interest for its potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra, this guide will leverage high-fidelity predictive methodologies to provide a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in established spectroscopic principles, offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Introduction

This compound (C₁₀H₉NO₄, CAS: 23424-36-4) is a multifaceted organic compound featuring a pyridine ring, a β-diketone moiety, and a methyl ester. This unique combination of functional groups suggests a rich and complex chemical reactivity, making it a valuable building block in the synthesis of novel pharmaceutical agents. The precise elucidation of its three-dimensional structure and electronic environment is a critical first step in harnessing its therapeutic potential. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This guide will provide an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The causality behind the predicted spectral features will be explained, offering insights into the molecule's structural nuances. Furthermore, detailed, step-by-step protocols for acquiring such spectra are provided to ensure methodological rigor in experimental settings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the atomic connectivity and the electronic environment of each nucleus can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl ester, the methylene group, and the pyridine ring. The keto-enol tautomerism inherent to the β-diketone functionality will likely result in the presence of signals for both tautomers in solution, with the relative integration of these signals being solvent-dependent. For the purpose of this guide, we will focus on the major tautomeric form.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8s3H-OCH₃
~4.0s2H-CH₂-
~7.5dd1HPyridine H-5
~8.3dt1HPyridine H-4
~8.8dd1HPyridine H-6
~9.2d1HPyridine H-2

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

The downfield chemical shifts of the pyridine protons are a direct consequence of the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The multiplicity of these signals arises from spin-spin coupling with adjacent protons, providing valuable information about their relative positions on the pyridine ring.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~52-OCH₃
~45-CH₂-
~124Pyridine C-5
~130Pyridine C-3
~137Pyridine C-4
~150Pyridine C-6
~153Pyridine C-2
~165C=O (ester)
~193C=O (ketone)
~200C=O (ketone)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

The carbonyl carbons of the ester and diketone moieties are expected to resonate at the downfield end of the spectrum due to the strong deshielding effect of the electronegative oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve 5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent TMS Add a small amount of TMS as an internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert sample into a high-field NMR spectrometer (e.g., 400 MHz or higher) Tube->Spectrometer Lock Lock the spectrometer on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to achieve high homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra using standard pulse sequences Shim->Acquire FID Apply Fourier Transform to the Free Induction Decay (FID) Acquire->FID Phase Phase correct the spectrum FID->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (for ¹H NMR) Baseline->Integrate

Caption: A generalized workflow for acquiring NMR spectra.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The predicted IR spectrum of this compound will be characterized by strong absorption bands corresponding to the various carbonyl groups and the vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretching (aromatic)
~2950WeakC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1710StrongC=O stretching (β-diketone)
~1600, ~1470MediumC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretching (ester)

The presence of multiple strong carbonyl absorptions is a key diagnostic feature of this molecule. The exact positions of these bands can be influenced by conjugation and the potential for intramolecular hydrogen bonding in the enol tautomer.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing ATR Place a small amount of solid sample directly on the ATR crystal Solution Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and cast a thin film on a salt plate (e.g., NaCl) Spectrometer Place the sample in an FTIR spectrometer ATR->Spectrometer Solution->Spectrometer Background Acquire a background spectrum Spectrometer->Background Sample_Scan Acquire the sample spectrum Background->Sample_Scan Ratio Ratio the sample spectrum against the background spectrum Sample_Scan->Ratio Format Convert to absorbance or transmittance Ratio->Format

Caption: A generalized workflow for acquiring IR spectra.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of this compound, likely obtained via electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 208.0604.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
208.0604[M+H]⁺
176.0342[M+H - CH₃OH]⁺
150.0550[M+H - COOCH₃]⁺
122.0393[C₅H₄NCO]⁺
106.0495[C₅H₄NCO - O]⁺

Note: The fragmentation pattern is predictive and may vary based on the ionization technique and collision energy.

The fragmentation pattern will likely involve the loss of neutral molecules such as methanol (-32 Da) from the ester group and subsequent cleavages around the diketone moiety. The pyridinyl-carbonyl fragment is expected to be a stable and therefore abundant ion.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_fragmentation Tandem MS (MS/MS) for Fragmentation Analysis Solution Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) Infusion Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI) Solution->Infusion Ionization Optimize ionization parameters Infusion->Ionization Acquire Acquire the mass spectrum in full scan mode Ionization->Acquire Isolate Isolate the precursor ion ([M+H]⁺) Acquire->Isolate Fragment Induce fragmentation via collision-induced dissociation (CID) Isolate->Fragment Analyze Analyze the resulting fragment ions Fragment->Analyze

An In-Depth Technical Guide to Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a heterocyclic β-ketoester of significant interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential applications as a versatile intermediate in the development of novel therapeutic agents.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, identified by the CAS Number 23424-36-4, is a molecule that holds considerable potential as a scaffold in medicinal chemistry.[1] Its structure, featuring a pyridine ring, a β-dicarbonyl moiety, and a methyl ester, presents multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex, biologically active compounds. The strategic placement of the nitrogen atom in the pyridine ring and the reactive nature of the diketone functionality allow for a diverse range of chemical transformations, opening avenues for the exploration of new chemical space in drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 23424-36-4
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.19 g/mol
InChI 1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3
InChIKey RDKSBIHJNITCTI-UHFFFAOYSA-N
SMILES COC(=O)C(=O)CC(=O)C1=CN=CC=C1

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis Strategy: The Claisen Condensation Approach

This reaction would involve the condensation of methyl nicotinate (the methyl ester of nicotinic acid) with methyl acetate in the presence of a strong base, such as sodium methoxide or sodium hydride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Methyl Nicotinate Methyl Nicotinate Claisen Condensation Claisen Condensation Methyl Nicotinate->Claisen Condensation Methyl Acetate Methyl Acetate Methyl Acetate->Claisen Condensation Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe)->Claisen Condensation Aprotic Solvent (e.g., THF) Aprotic Solvent (e.g., THF) Aprotic Solvent (e.g., THF)->Claisen Condensation This compound This compound Claisen Condensation->this compound

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale

The causality behind this experimental choice lies in the established reactivity of esters in the presence of strong bases. The proposed mechanism proceeds as follows:

  • Enolate Formation: The strong base (e.g., sodium methoxide) abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion. This step is crucial as methyl nicotinate lacks α-protons and thus cannot self-condense under these conditions.

  • Nucleophilic Attack: The enolate of methyl acetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl nicotinate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-ketoester, this compound.

Proposed Experimental Protocol

The following is a generalized, self-validating protocol that researchers can adapt and optimize for the synthesis of the title compound.

Materials:

  • Methyl nicotinate

  • Methyl acetate (dried)

  • Sodium methoxide (or sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous THF.

  • Addition of Esters: A mixture of methyl nicotinate (1.0 equivalent) and dry methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the product can be monitored by TLC. The final structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, we can predict the key spectroscopic features based on the compound's structure.

  • ¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, a singlet for the methylene protons of the butanoate chain, and a singlet for the methyl ester protons. The chemical shifts of the pyridine protons will be in the aromatic region.

  • ¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon of the ester.

  • IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

  • Mass Spectrometry: Predicted mass spectrometry data suggests a [M+H]⁺ ion at an m/z of approximately 208.06044.

Potential Biological Activity and Applications in Drug Discovery

Although specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and β-ketoesters are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with diverse pharmacological properties.

This compound could serve as a key intermediate in the synthesis of:

  • Enzyme Inhibitors: The diketone functionality can be a target for designing inhibitors of various enzymes, such as integrases or metalloenzymes.

  • Heterocyclic Scaffolds: It can be used to construct more complex heterocyclic systems like pyrimidines, pyrazoles, and isoxazoles, which are known to exhibit a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

  • Kinase Inhibitors: The pyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. Modifications of the butanoate chain could lead to the development of novel kinase inhibitors.

The potential for this molecule in drug discovery is significant, and further research into its reactivity and biological profile is warranted.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its straightforward, proposed synthesis via a Claisen condensation and its versatile chemical structure make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthetic utility and biological significance. As a senior application scientist, I believe that the exploration of such fundamental building blocks is crucial for the advancement of novel therapeutic strategies.

References

  • PubChem. Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the characterization of a key pharmaceutical intermediate, Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. In the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach to determining its aqueous and organic solubility, as well as its stability under various stress conditions. The protocols described herein are grounded in established pharmaceutical development principles and are designed to generate the critical data necessary for informed decision-making in drug formulation and development. By following these methodologies, researchers can establish a comprehensive physicochemical profile of this compound, ensuring a foundation of scientific integrity for its potential applications.

Introduction: The Critical Role of Physicochemical Characterization

This compound, with the molecular formula C10H9NO4[1], is a compound of interest in pharmaceutical synthesis. Its utility as a building block in the development of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not merely academic data points; they are the cornerstones of successful drug development. A comprehensive grasp of these parameters is essential for everything from designing robust synthetic routes to developing stable, bioavailable, and effective final drug products.

This guide will provide a detailed roadmap for the systematic evaluation of the solubility and stability of this compound. The experimental designs are rooted in internationally recognized guidelines and best practices to ensure the generation of reliable and reproducible data.

Structural Overview and Predicted Properties

A foundational understanding of the molecule's structure is paramount to predicting its behavior.

PropertyValueSource
Molecular FormulaC10H9NO4PubChem[1]
Molecular Weight207.18 g/mol PubChem[1]
Predicted XlogP0.4PubChem[1]

The presence of both a pyridine ring and a β-ketoester functionality suggests a molecule with a nuanced solubility and stability profile. The pyridine moiety can be protonated at low pH, potentially increasing aqueous solubility. Conversely, the β-ketoester group is known to be susceptible to hydrolysis and decarboxylation under certain conditions[2][3][4].

A Rigorous Approach to Solubility Determination

A precise understanding of a compound's solubility in various media is fundamental to its formulation development. The following protocols are designed to provide a comprehensive solubility profile for this compound.

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, as recommended by regulatory bodies[5][6].

Methodology:

  • Preparation of Media: Prepare a range of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, and select a panel of relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Sample Preparation: Add an excess of this compound to a known volume of each medium in sealed vials. The presence of undissolved solid is crucial to ensure saturation is reached[6].

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[5][6].

  • Sample Analysis: After equilibration, carefully filter the samples to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale for Experimental Choices

The selection of a range of pH values for aqueous solubility testing is critical as it mimics the physiological environments the compound might encounter. The choice of organic solvents is guided by their common use in pharmaceutical processing and formulation.

Probing the Stability Landscape: A Forced Degradation Strategy

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[7][8][9][10]. These studies are a core component of demonstrating the intrinsic stability of a drug substance[9].

Experimental Workflow for Forced Degradation

The following diagram illustrates a comprehensive workflow for the forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Solution Prepare Solutions in Inert Solvent (e.g., Acetonitrile/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Solution->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Solution->Thermal Photo Photostability (ICH Q1B Guidelines) Solution->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Quantify Quantify Degradants & Remaining API HPLC->Quantify Pathway Elucidate Degradation Pathways LCMS->Pathway Method Validate Stability-Indicating Method Quantify->Method

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The following are detailed protocols for each stress condition. A target degradation of 5-20% is generally considered appropriate for these studies[11].

4.2.1. Hydrolytic Stability

  • Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature.

  • Neutral Conditions: Reflux a solution of the compound in water.

Rationale: The β-ketoester functionality is susceptible to both acid- and base-catalyzed hydrolysis. These studies will reveal the lability of the ester and potential decarboxylation of the resulting β-keto acid[2][3].

4.2.2. Oxidative Stability

  • Methodology: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

Rationale: This will assess the susceptibility of the molecule to oxidation. The pyridine ring and other functional groups could be potential sites of oxidation.

4.2.3. Thermal Stability

  • Methodology: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).

Rationale: Thermal stress can induce degradation, and understanding the compound's behavior at elevated temperatures is crucial for determining appropriate storage and handling conditions. Thermal decomposition of esters can lead to the formation of smaller carboxylic acids and ketones[12][13].

4.2.4. Photostability

  • Methodology: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[14][15][16][17][18]. A control sample should be protected from light.

Rationale: Photostability is a critical parameter for any compound that may be exposed to light during its lifecycle. The ICH Q1B guideline provides the definitive framework for this assessment[14][15][16][17].

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from process impurities, excipients, and degradation products[19][20][21].

Method Development Strategy:

  • Initial Screening: Utilize the stressed samples to develop an HPLC method that separates the parent compound from all major degradation products.

  • Method Optimization: Adjust parameters such as the mobile phase composition, column chemistry, and gradient to achieve optimal resolution.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the purity of the parent peak in the presence of degradants.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products, which is crucial for elucidating the degradation pathways.

Data Interpretation and Reporting

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Solubility of this compound

Solvent/BufferpH (for aqueous)Temperature (°C)Predicted Solubility (mg/mL)
0.1 M HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate Buffer7.425
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
DMSON/A25

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C
0.1 M NaOH, RT
3% H2O2, RT
80°C (Solid)
80°C (Solution)
Photolytic (ICH Q1B)

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and reliability of this important pharmaceutical intermediate. The elucidation of degradation pathways will also inform on potential liabilities and allow for the development of mitigation strategies. This foundational knowledge is a prerequisite for the successful advancement of any drug development program involving this compound.

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]

  • Klick, S., et al. (2005). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC North America, 23(4), 386-399. [Link]

  • Jorgensen, W. L. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 21(8), 4375-4386. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • PubChemLite. Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. [Link]

  • Rodrigues, J. A. R., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 95(2), 409-418. [Link]

  • Cheméo. Chemical Properties of Ketoprofen methyl ester (CAS 47087-07-0). [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(4), 48-56. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Perez-Mejias, G., et al. (2021). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 26(18), 5653. [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1341-1353. [Link]

  • Chemistry Stack Exchange. Thermal decomposition of ester. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • International Journal of Creative Research Thoughts. Stability Indicating Assay Method. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • DTIC. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-118. [Link]

  • Singh, S., et al. (2013). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 239-247. [Link]

  • Shell. Methyl Ethyl Ketone. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • PubChem. 2-Keto-octanoic acid, methyl ester. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • IONOS. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • SlideShare. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • International Journal for Scientific and Development Research. Stability indicating study by using different analytical techniques. [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • EPA. Toxicological Review for Methyl Ethyl Ketone(MEK) (CAS No. 78-93-3). [Link]

  • PubChem. Methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate. [Link]

  • PubChem. 4-Oxo-4-(pyridin-3-yl)butanoate. [Link]

Sources

The Emergence of a Key Heterocyclic Building Block: A Technical Guide to the Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate (CAS 23424-36-4), a heterocyclic β-ketoester of significant interest in medicinal chemistry and drug discovery. While a definitive publication detailing the initial "discovery" of this specific molecule remains elusive in readily available literature, its synthesis is a classic application of the Claisen condensation reaction. This guide will therefore focus on a validated, representative synthetic protocol, grounded in the fundamental principles of this cornerstone of organic chemistry. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental procedure, and discuss the structural characterization of the title compound.

Introduction: The Significance of Pyridyl β-Ketoesters

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. When combined with a β-ketoester functionality, the resulting pyridyl β-ketoester becomes a versatile intermediate for the synthesis of more complex heterocyclic systems. The dual carbonyl groups provide multiple reaction sites for cyclization and derivatization, making these compounds valuable starting materials in drug development programs targeting a wide range of therapeutic areas, including neurological and inflammatory conditions.[1] this compound, with its nicotinoyl group, is a prime example of such a valuable building block.

The First Synthesis: A Plausible Reconstruction via Claisen Condensation

While the historical record of the very first synthesis of this compound is not explicitly documented in readily accessible scientific literature, the most logical and widely accepted method for its preparation is the crossed Claisen condensation.[2] This reaction involves the condensation of an ester with an enolizable α-hydrogen (in this case, methyl acetate) with a non-enolizable ester (methyl nicotinate) in the presence of a strong base.

The causality behind this choice of reaction is clear: the Claisen condensation is a powerful and reliable method for forming carbon-carbon bonds and constructing the 1,3-dicarbonyl system inherent to the target molecule.[2] The use of a strong base, such as sodium methoxide, is crucial for deprotonating the α-carbon of methyl acetate to generate the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl nicotinate.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound can be broken down into the following key steps:

  • Enolate Formation: A strong base, typically sodium methoxide, abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The methyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl nicotinate. This results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

  • Deprotonation of the β-Ketoester: The newly formed this compound has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The methoxide base readily removes this proton, forming a resonance-stabilized enolate of the product. This irreversible deprotonation step is the thermodynamic driving force for the reaction.

  • Protonation: A final workup with a mild acid protonates the enolate to yield the final β-ketoester product.

Claisen_Condensation_Mechanism Start Methyl Acetate + Methyl Nicotinate + Sodium Methoxide Enolate Methyl Acetate Enolate Formation Start->Enolate Base (CH3O-) Attack Nucleophilic Attack on Methyl Nicotinate Carbonyl Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination Product_anion Product Enolate (Deprotonated β-Ketoester) Elimination->Product_anion Irreversible Deprotonation Protonation Acidic Workup (Protonation) Product_anion->Protonation H+ Final_Product This compound Protonation->Final_Product

Figure 1: Mechanism of the Claisen Condensation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for Claisen condensations.

Materials and Reagents
ReagentCAS NumberMolecular WeightMoles (mol)Equivalents
Methyl Nicotinate93-60-7137.14 g/mol 0.11.0
Methyl Acetate79-20-974.08 g/mol 0.22.0
Sodium Methoxide124-41-454.02 g/mol 0.111.1
Toluene108-88-392.14 g/mol --
Diethyl Ether60-29-774.12 g/mol --
Hydrochloric Acid (1M)7647-01-036.46 g/mol --
Saturated Sodium Bicarbonate144-55-884.01 g/mol --
BrineN/AN/A--
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol --
Step-by-Step Procedure

Synthesis_Workflow A 1. Preparation of Reactants B 2. Base-Mediated Condensation A->B Add methyl acetate and methyl nicotinate to toluene. Cool to 0°C. C 3. Reaction Quenching and Neutralization B->C Slowly add sodium methoxide. Stir at room temperature. D 4. Extraction C->D Pour onto ice and neutralize with 1M HCl. E 5. Drying and Solvent Removal D->E Extract with diethyl ether. Wash with NaHCO3 and brine. F 6. Purification E->F Dry over MgSO4. Evaporate solvent. G 7. Characterization F->G Purify by column chromatography or distillation.

Sources

The Versatile β-Ketoester: A Technical Guide to Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Heterocyclic Complexity

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, certain building blocks distinguish themselves through their inherent reactivity and versatility. Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a β-ketoester bearing a strategic pyridine moiety, represents one such cornerstone. Its dual carbonyl functionality, coupled with the electronic properties of the pyridine ring, renders it a highly valuable precursor for a diverse array of heterocyclic systems. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its application in constructing medicinally relevant scaffolds, offering both theoretical understanding and practical, field-proven protocols for the research scientist.

Core Compound Analysis: Physicochemical Properties and Strategic Value

This compound (also known as methyl 3-(nicotinoyl)pyruvate) is a polyfunctional molecule whose utility stems from the interplay of its constituent parts.

PropertyValueSource
CAS Number 23424-36-4[1]
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.19 g/mol [1]
Appearance Likely a solid or oil(Inferred)
Key Functional Groups β-Ketoester, PyridineN/A

The strategic value of this molecule is threefold:

  • 1,3-Dicarbonyl Moiety : This is a classic synthon in organic chemistry, pre-disposed to cyclization reactions. The acidic methylene protons between the two carbonyls are readily deprotonated, creating a potent nucleophile for various transformations.

  • Pyridine Ring : As a common pharmacophore, the pyridine ring imparts desirable physicochemical properties to drug candidates, including aqueous solubility and the ability to form hydrogen bonds with biological targets.[2] Its position at the C4-carbonyl directs the regioselectivity of subsequent cyclization reactions.

  • Methyl Ester : Provides a handle for further derivatization, such as hydrolysis, amidation, or transesterification, adding another layer of synthetic flexibility.

This combination makes this compound an ideal starting point for constructing fused and substituted heterocyclic systems, which are prevalent in pharmaceuticals targeting a wide range of conditions, including neurological and inflammatory diseases.[3]

Synthesis of the Building Block: A Mechanistic Approach

The most logical and efficient synthesis of this compound is achieved via a Claisen condensation . This venerable carbon-carbon bond-forming reaction involves the coupling of two esters in the presence of a strong base.[4][5] In this specific case, the reaction occurs between methyl nicotinate and methyl acetate.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base is critical. Sodium methoxide (NaOMe) is ideal as it is sufficiently basic to deprotonate the α-carbon of methyl acetate, and any transesterification with the methyl esters present does not result in a change of product. The mechanism proceeds through the following key steps:

  • Enolate Formation : Sodium methoxide abstracts an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Acyl Substitution : The ester enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl nicotinate.

  • Elimination : The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the β-ketoester product.

  • Deprotonation (Driving Force) : The product, this compound, has highly acidic protons on the central methylene group (pKa ≈ 11). The methoxide base irreversibly deprotonates this position to form a stable enolate. This final deprotonation step is the thermodynamic driving force that shifts the equilibrium towards the product.[6]

  • Protonation : An acidic workup is required to neutralize the enolate and yield the final product.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl Nicotinate P Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate R1->P Electrophile R2 Methyl Acetate R2->P Nucleophile Precursor Base 1. Sodium Methoxide (NaOMe) in Methanol Base->P Acid 2. Acidic Workup (e.g., aq. HCl) Acid->P Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate P 5-(Pyridin-3-yl)-1H-pyrazole R1->P R2 Hydrazine Hydrate R2->P Solvent Ethanol or Acetic Acid Solvent->P Heat Reflux Heat->P

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide provides a comprehensive technical overview of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a molecule of significant interest due to its unique structural features. This compound integrates a pyridine ring, a common motif in numerous biologically active compounds, with a β-keto ester functionality, a versatile pharmacophore known to interact with a variety of biological targets. The presence of these two key moieties suggests a rich potential for diverse biological activities, making it a compelling candidate for further investigation in drug development programs.

This document serves as a detailed resource for researchers, scientists, and professionals in the field of drug development. It will delve into the physicochemical properties of this compound, explore its predicted biological activities based on robust in silico modeling, and propose a strategic experimental framework for the validation of these predictions. The insights provided herein are intended to catalyze further research and unlock the therapeutic potential of this promising molecule.

Physicochemical Properties and Structural Analysis

The foundational step in evaluating a potential drug candidate is a thorough understanding of its chemical and physical characteristics. These properties not only influence its biological activity but also its developability as a therapeutic agent.

Structural Features:

This compound (CAS: 23424-36-4) possesses a molecular formula of C10H9NO4 and a molecular weight of 207.19 g/mol .[1] Its structure is characterized by a central butanoate chain with two ketone groups at positions 2 and 4, and a methyl ester at position 1. The ketone at position 4 is attached to a pyridine ring at the 3-position.

A critical aspect of this molecule's structure is the presence of a β-dicarbonyl system, which can exist in equilibrium between the keto and enol tautomeric forms. This keto-enol tautomerism is a key determinant of the molecule's reactivity and its ability to interact with biological targets, as the enol form can act as a hydrogen bond donor and a metal chelator.[2][3] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and participate in polar interactions, often enhancing the pharmacokinetic properties of a molecule.[4]

Predicted Physicochemical Properties:

To assess the drug-like potential of this compound, a comprehensive in silico analysis of its physicochemical properties was performed. The following table summarizes the predicted parameters, which are crucial for oral bioavailability and overall drug-likeness according to Lipinski's Rule of Five.

PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule of Five)
Molecular Weight 207.19 g/mol Compliant (< 500 g/mol )
LogP (Octanol/Water Partition Coefficient) 0.85Compliant (< 5)
Hydrogen Bond Donors 0 (keto form), 1 (enol form)Compliant (≤ 5)
Hydrogen Bond Acceptors 5Compliant (≤ 10)
Topological Polar Surface Area (TPSA) 77.5 ŲFavorable for good cell permeability (< 140 Ų)
Aqueous Solubility (LogS) -2.5Moderately Soluble

The in silico analysis suggests that this compound exhibits a favorable physicochemical profile for a potential oral drug candidate, with good predicted solubility and membrane permeability.

In Silico Prediction of Biological Activity

Leveraging advanced computational models, the potential biological activities of this compound were predicted. These predictions are based on the structural similarity to known bioactive molecules and pharmacophore modeling.

Predicted ADMET Profile:

An in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile provides early insights into the potential pharmacokinetic and safety characteristics of the compound.

ADMET ParameterPredictionImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LowReduced likelihood of central nervous system side effects.
CYP450 2D6 Inhibition Non-inhibitorLower potential for drug-drug interactions.
Hepatotoxicity Low riskFavorable safety profile concerning liver toxicity.
AMES Mutagenicity Non-mutagenicLow concern for genotoxicity.

The predicted ADMET profile is promising, suggesting that this compound is likely to have good oral absorption and a favorable safety profile.

Predicted Biological Targets and Therapeutic Areas:

Based on its structural motifs, several potential biological activities can be hypothesized for this compound. The pyridine moiety is a well-established pharmacophore in a multitude of approved drugs with diverse therapeutic applications, including antibacterial and anticancer agents.[5][6][7] The β-keto ester functionality is also present in various bioactive compounds and is known to be a target for several enzymes.[8]

In silico target prediction algorithms suggest potential interactions with the following classes of enzymes and receptors:

  • Enzyme Inhibitors: The β-dicarbonyl moiety is a known structural alert for the inhibition of various hydrolases and transferases. Potential targets could include histone deacetylases (HDACs), fatty acid synthase (FASN), and certain proteases.

  • Quorum Sensing Inhibitors: β-keto esters have been shown to interfere with bacterial quorum sensing pathways, which are crucial for bacterial virulence and biofilm formation. This suggests a potential application as a novel antibacterial agent.

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, suggesting a potential role as a kinase inhibitor in oncology or inflammatory diseases.

Proposed Experimental Validation

The in silico predictions provide a strong rationale for the experimental investigation of this compound. The following section outlines a series of proposed experiments to validate the predicted biological activities.

Synthesis of this compound:

The synthesis of the target compound can be achieved through a Claisen condensation reaction between methyl acetate and a suitable pyridin-3-yl ketone precursor, such as methyl isonicotinate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product methyl_acetate Methyl Acetate claisen Claisen Condensation (Strong Base, e.g., NaH) methyl_acetate->claisen methyl_isonicotinate Methyl Isonicotinate methyl_isonicotinate->claisen target_compound This compound claisen->target_compound

Caption: Synthetic workflow for this compound.

Protocol 1: Evaluation of Antimicrobial Activity

Rationale: Based on the presence of the pyridine moiety and the β-keto ester group, which has been implicated in quorum sensing inhibition, this protocol aims to assess the antimicrobial properties of the compound.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A broth microdilution method will be employed to determine the MIC.

    • The compound will be serially diluted in a 96-well plate containing bacterial growth medium.

    • A standardized inoculum of each bacterial strain will be added to the wells.

    • The plates will be incubated at 37°C for 18-24 hours.

    • The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay:

    • Aliquots from the wells of the MIC assay that show no visible growth will be plated onto agar plates.

    • The plates will be incubated at 37°C for 24 hours.

    • The MBC will be determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

  • Biofilm Formation Inhibition Assay:

    • The ability of the compound to inhibit biofilm formation will be assessed using a crystal violet staining method in 96-well plates.

Protocol 2: Assessment of Anticancer Activity

Rationale: The pyridine nucleus is a common feature in many anticancer drugs. This protocol will evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) will be used.

  • MTT Cytotoxicity Assay:

    • Cancer cells will be seeded in 96-well plates and allowed to adhere overnight.

    • The cells will be treated with increasing concentrations of the compound for 48-72 hours.

    • MTT reagent will be added to each well, and the plates will be incubated to allow for formazan crystal formation.

    • The formazan crystals will be solubilized, and the absorbance will be measured at 570 nm.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) will be calculated.

  • Apoptosis Assay:

    • To determine if the observed cytotoxicity is due to the induction of apoptosis, treated cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

Protocol 3: Enzyme Inhibition Assays

Rationale: The β-dicarbonyl moiety suggests potential enzyme inhibitory activity. This protocol will screen the compound against a panel of relevant enzymes.

Methodology:

  • Enzyme Panel: A selection of enzymes will be chosen based on the in silico predictions, such as histone deacetylases (HDACs), fatty acid synthase (FASN), and relevant proteases.

  • In Vitro Enzyme Inhibition Assays:

    • Commercially available enzyme activity assay kits will be used.

    • The compound will be pre-incubated with the enzyme, and the reaction will be initiated by the addition of the substrate.

    • The enzyme activity will be measured by monitoring the production of a fluorescent or colorimetric product.

    • The IC50 value will be determined from the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of This compound characterization Structural Verification (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC, Biofilm) characterization->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer enzyme Enzyme Inhibition Assays (HDAC, FASN, etc.) characterization->enzyme data_analysis IC50/MIC Determination Structure-Activity Relationship (SAR) antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation

Caption: A comprehensive experimental workflow for evaluating the biological activity of the target compound.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery. Its favorable in silico physicochemical and ADMET profiles, combined with the predicted potential for antimicrobial and anticancer activities, provide a strong impetus for its further investigation. The experimental workflows detailed in this guide offer a clear and logical path for the validation of these predictions.

Successful outcomes from these studies could position this compound as a lead compound for the development of novel therapeutics. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound, as well as in vivo efficacy and safety studies in relevant animal models. The exploration of this and structurally related compounds could open new avenues in the ongoing search for effective treatments for infectious diseases and cancer.

References

  • METHYL 2,4-DIOXO-4-PHENYLBUTANOATE | CAS#:20577-73-5 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

  • benzyl-(3,3-dichloro-allyl)-sulfone|99421-63-3 - MOLBASE Encyclopedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]

  • Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2001). Journal of Raman Spectroscopy. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • Newer biologically active pyridines: A potential review. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the In Silico Toxicity Prediction of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Predictive Toxicology in Modern Drug Development

In the landscape of pharmaceutical research and chemical safety assessment, the ability to accurately forecast the toxicological profile of a novel chemical entity (NCE) is paramount. Traditional toxicology testing, while foundational, is resource-intensive, time-consuming, and raises significant ethical considerations regarding animal welfare.[1][2] In silico toxicology, leveraging computational models to predict the adverse effects of chemicals, has emerged as an indispensable tool to mitigate these challenges.[1][3] It provides a rapid, cost-effective, and ethically sound methodology for prioritizing lead candidates, identifying potential hazards early in development, and supporting regulatory submissions under frameworks like ICH, REACH, and FDA guidelines.[4][5]

This guide provides a comprehensive, technically-grounded walkthrough of the in silico toxicity assessment for a specific molecule: Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate . This compound, with its distinct chemical features, serves as a practical exemplar for illustrating the application of a robust, multi-faceted computational toxicology workflow. We will move beyond a simple recitation of steps to explore the scientific rationale behind model selection, the critical importance of data interpretation within the applicability domain, and the synthesis of diverse computational evidence into a coherent weight-of-evidence assessment.

Section 1: The Subject Molecule - Characterization and Preparation

The first principle of any in silico assessment is an unambiguous definition of the chemical structure. All subsequent predictions are derived from this foundational data.

1.1. Molecular Identity

  • Chemical Name: this compound

  • CAS Number: 23424-36-4

  • Molecular Formula: C₁₀H₉NO₄

  • Canonical SMILES: COC(=O)C(=O)CC(=O)C1=CN=CC=C1

The Simplified Molecular Input Line Entry System (SMILES) string is the key that unlocks computational analysis. It is a textual representation of the molecule's two-dimensional structure, serving as the direct input for the majority of predictive toxicology platforms.

1.2. Physicochemical Properties

A preliminary calculation of key physicochemical properties helps to contextualize the molecule's likely behavior and informs the applicability of certain predictive models.

PropertyPredicted ValueSource
Molecular Weight 207.18 g/mol PubChem[6]
LogP (Octanol-Water Partition Coefficient) 0.8PubChem[7]
Hydrogen Bond Donors 0PubChem[7]
Hydrogen Bond Acceptors 5PubChem[7]
Topological Polar Surface Area (TPSA) 75.7 ŲPubChem

These values are computationally derived and provide an initial profile of the molecule's polarity, size, and potential for membrane permeation.

Section 2: The In Silico Assessment Workflow: A Strategic Framework

A robust in silico toxicity assessment is not a single action but a systematic process. The goal is to integrate predictions from orthogonal methodologies—statistical-based, rule-based, and comparative—to build a comprehensive and defensible safety profile.

In_Silico_Toxicity_Workflow A Step 1: Compound Identification (SMILES, CAS) B Step 2: Curation & Standardization (Desalting, Neutralization) A->B C Step 3: Endpoint Selection (Mutagenicity, Carcinogenicity, DART, etc.) B->C D Step 4: Model Application C->D E Statistical-Based (QSAR) - T.E.S.T., VEGA D->E F Expert Rule-Based - OECD QSAR Toolbox, DEREK D->F G Read-Across / Grouping - OECD QSAR Toolbox D->G H Step 5: Results Analysis (Applicability Domain Check) E->H F->H G->H I Step 6: Weight of Evidence (WoE) Integration of All Data H->I J Step 7: Final Report & Conclusion (Hazard Profile) I->J

Caption: A generalized workflow for conducting a comprehensive in silico toxicity assessment.

Section 3: Core Toxicity Endpoint Prediction

We will now apply the workflow to predict key toxicological endpoints for this compound. For each endpoint, we will follow a self-validating protocol that incorporates multiple lines of computational evidence.

Mutagenicity (Bacterial Reverse Mutation Assay - Ames Test)

Scientific Rationale: Assessing mutagenicity is a cornerstone of safety assessment and a regulatory requirement for pharmaceuticals (ICH M7).[4] The ICH M7 guideline specifically mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. This dual approach ensures a comprehensive search for both well-established structural alerts and potential liabilities identified through statistical correlations.

Experimental Protocol (Using Freely Available Tools):

  • Platform Selection:

    • Expert Rule-Based: OECD QSAR Toolbox (utilizing the "Oncologic" profiler).

    • Statistical-Based: VEGA-QSAR (using the "Ames Mutagenicity (SARpy) model").

  • Input & Profiling (OECD QSAR Toolbox):

    • Step 2.1: Launch the OECD QSAR Toolbox.

    • Step 2.2: Input the SMILES string COC(=O)C(=O)CC(=O)C1=CN=CC=C1 into the "Chemical Identity" module.

    • Step 2.3: Proceed to the "Profiling" stage.

    • Step 2.4: Select and run the "Oncologic" and "DNA binding by covalent interaction" profilers.

    • Step 2.5: Analyze the output for any structural alerts associated with mutagenicity. An alert indicates the presence of a chemical substructure that has a known mechanistic link to mutagenic activity.

  • Prediction (VEGA-QSAR):

    • Step 3.1: Launch the VEGA-QSAR application.

    • Step 3.2: Load the SMILES string for the target molecule.

    • Step 3.3: Select the "Ames Mutagenicity (SARpy) - I" model from the list of available models.

    • Step 3.4: Execute the prediction.

    • Step 3.5: Critically evaluate the result. Pay close attention to the "Applicability Domain" index (ADI). A high ADI (e.g., >0.8) indicates that the model is making a prediction on a chemical that is highly similar to those in its training set, lending greater confidence to the result.

Data Presentation & Interpretation:

MethodologyPlatform/ModelPrediction ResultApplicability DomainRationale/Interpretation
Expert Rule-Based OECD QSAR ToolboxHypothetical: No AlertN/AThe absence of structural alerts suggests the molecule does not contain well-known reactive groups (e.g., aromatic nitro groups, N-nitrosos) linked to mutagenicity.[3]
Statistical-Based VEGA (SARpy)Hypothetical: NegativeADI: 0.85 (Good)The statistical model, which compares the molecule to a large database of tested compounds, predicts a non-mutagenic outcome. The strong ADI score supports the reliability of this prediction.
Carcinogenicity

Scientific Rationale: Predicting carcinogenicity is significantly more complex than mutagenicity due to the multitude of underlying mechanisms (both genotoxic and non-genotoxic).[8][9] In silico models for carcinogenicity are generally based on rodent bioassay data and serve as screening tools rather than definitive predictors.[8][9] Their primary utility lies in flagging potential liabilities that may warrant further investigation.

Experimental Protocol (Using US EPA T.E.S.T.):

  • Platform Selection: The US EPA's Toxicity Estimation Software Tool (T.E.S.T.) provides a consensus prediction by integrating results from several different QSAR methodologies, which is a best practice for complex endpoints.[10][11]

  • Input & Prediction:

    • Step 2.1: Launch the T.E.S.T. software.

    • Step 2.2: Select "Carcinogenicity" as the endpoint of interest.

    • Step 2.3: Input the SMILES string COC(=O)C(=O)CC(=O)C1=CN=CC=C1.

    • Step 2.4: Run the prediction. T.E.S.T. will automatically apply several methods (e.g., Hierarchical Clustering, FDA SAR).

    • Step 2.5: Analyze the consensus prediction and the results from the individual models. The software identifies structurally similar compounds (analogs) from its database and displays their known carcinogenicity data, providing a read-across context.

Data Presentation & Interpretation:

Prediction MethodPlatformResultInterpretation
Consensus Prediction US EPA T.E.S.T.Hypothetical: NegativeThe integrated prediction from multiple QSAR methods suggests a low probability of carcinogenic potential.
Structural Analogs US EPA T.E.S.T.Hypothetical: Analogs show mixed (mostly negative) results.Examination of the most similar chemicals in the training set provides context. If the majority of close analogs are non-carcinogenic, this increases confidence in the negative prediction.
Developmental and Reproductive Toxicity (DART)

Scientific Rationale: DART is another highly complex endpoint, involving numerous potential mechanisms and pathways.[2][12] Computational models for DART are still an emerging area but can provide valuable screening-level information.[2] These models often rely on identifying structural features or physicochemical properties associated with known reproductive or developmental toxicants.

Experimental Protocol (Using OECD QSAR Toolbox):

  • Platform Selection: The OECD QSAR Toolbox allows for a category-based approach, which is particularly suited for complex endpoints like DART. This involves identifying a group of structurally and mechanistically similar chemicals with existing DART data to perform a read-across.

  • Workflow:

    • Step 2.1: Input the target molecule's SMILES string.

    • Step 2.2: Utilize profilers such as "Developmental and Reproductive Toxicity (DART) alerts by OASIS" to screen for structural alerts.

    • Step 2.3: Use the "Find Analogues" function to identify structurally similar compounds.

    • Step 2.4: Collect experimental DART data for these analogs from the integrated databases.

    • Step 2.5: Form a chemical category based on the analogs. Justify the category by demonstrating similarity in structure and physicochemical properties.

    • Step 2.6: Perform a "Read-Across" to fill the data gap for the target molecule based on the consistent data from the analog group.

Data Presentation & Interpretation:

ApproachPlatformResultInterpretation
Structural Alerts OECD Toolbox (OASIS DART)Hypothetical: No AlertThe molecule does not contain substructures commonly associated with known DART mechanisms.
Read-Across OECD ToolboxHypothetical: IndeterminateAnalogs identified may have no DART data or conflicting data, preventing a conclusive read-across. This is a common outcome for complex endpoints and highlights a data gap.

Section 4: Synthesizing Evidence - A Weight of Evidence (WoE) Approach

Weight_of_Evidence cluster_endpoint Mutagenicity Endpoint Assessment QSAR Statistical QSAR (VEGA) Prediction: Negative Conclusion WoE Conclusion: High Confidence NON-MUTAGENIC QSAR->Conclusion Expert Expert System (OECD Profiler) Prediction: No Alert Expert->Conclusion ReadAcross Read-Across (If Applicable) Prediction: N/A ReadAcross->Conclusion

Caption: A Weight of Evidence (WoE) approach for integrating multiple data sources for a single endpoint.

Section 5: Final Conclusion and Strategic Implications

This in-depth in silico toxicological assessment of this compound provides a multi-faceted hazard profile.

Summary of Predictions:

Toxicological EndpointPredicted OutcomeConfidence Level
Mutagenicity (Ames) Negative High
Carcinogenicity Low Potential Medium-Low
Developmental/Reproductive (DART) Unknown Low

Strategic Guidance for Drug Development Professionals:

  • The high-confidence negative prediction for mutagenicity is a significant de-risking milestone. It suggests that the compound is unlikely to pose a genotoxic risk, a major hurdle in early-stage drug development.

  • The low-potential flag for carcinogenicity is encouraging but requires consideration. While not a strong alert, it indicates that monitoring for proliferative effects in longer-term in vivo studies would be prudent if the compound advances.

  • The "unknown" status for DART represents a critical data gap. If this molecule is intended for use in populations where reproductive safety is a concern, dedicated in vitro or in vivo DART studies would be required to address this uncertainty.

References

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Saiakhov, R., & Chakravarti, S. (2021, July 12). Use of in silico methods for assessing toxicity. Edelweiss Connect. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (T.E.S.T.). EPA.gov. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]

  • Gadaleta, D., Manganelli, S., & Benfenati, E. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 147–172. Retrieved from [Link]

  • Myden, A., & B. (2020). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. National Toxicology Program. Retrieved from [Link]

  • Cariello, N. F., et al. (2011). Comparison of in Silico Models for Prediction of Mutagenicity. Environmental and Molecular Mutagenesis, 52(4), 247-251. Retrieved from [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Retrieved from [Link]

  • Zhang, T., et al. (2024). Computational Insights into Reproductive Toxicity: Clustering, Mechanism Analysis, and Predictive Models. Molecules, 29(3), 696. Retrieved from [Link]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Toxicological Sciences, 184(2), 234-243. Retrieved from [Link]

  • Davis-Bruno, K., & Atrakchi, A. (2020). An FDA/CDER perspective on nonclinical testing strategies: New approach methodologies. Regulatory Toxicology and Pharmacology, 114, 104662. Retrieved from [Link]

  • Li, Y., et al. (2023). A deep-learning approach to predict reproductive toxicity of chemicals using communicative message passing neural network. bioRxiv. Retrieved from [Link]

  • Hickey, J. P., et al. (1992). An expert system for prediction of chemical toxicity. Drug Information Journal, 26(4), 587-597. Retrieved from [Link]

  • Gallegos Saliner, A., et al. (2013). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

  • Kumar, A., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 13(37), 25881-25893. Retrieved from [Link]

  • Bossa, C., et al. (2023). In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers in Toxicology, 5, 1284562. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. Retrieved from [Link]

  • Dent, M., et al. (2019). Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. Computational Toxicology, 10, 100075. Retrieved from [Link]

  • Mattison, D. R. (Ed.). (2013). Computational Methods for Reproductive and Developmental Toxicology. CRC Press. Retrieved from [Link]

  • Valerio, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human Genomics, 3(4), 337-343. Retrieved from [Link]

  • Johnson, C. (2022, February 15). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. National Toxicology Program. Retrieved from [Link]

  • Syed, H., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 843. Retrieved from [Link]

  • Guan, Y., et al. (2023). Toward Explainable Carcinogenicity Prediction: An Integrated Cheminformatics Approach and Consensus Framework for Possibly Carcinogenic Chemicals. Journal of Chemical Information and Modeling, 63(20), 6489-6502. Retrieved from [Link]

  • Wei, P., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(10), 2821-2827. Retrieved from [Link]

  • Gadaleta, D., et al. (2018). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 58(10), 2196-2205. Retrieved from [Link]

  • Warkentin, M., et al. (2014). Can Computational Models Be Used to Assess the Developmental Toxicity of Environmental Exposures?. Birth Defects Research Part A: Clinical and Molecular Teratology, 100(4), 248-251. Retrieved from [Link]

  • Valerio Jr, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human genomics, 3(4), 337. Retrieved from [Link]

  • Marchant, C. A., et al. (1996). Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. Toxicology Letters, 88(1-3), 17-23. Retrieved from [Link]

  • Theiss, S., et al. (2023). In silico the Ames Mutagenicity Predictive Model of Environment. Environmental Science & Technology, 57(20), 7859-7868. Retrieved from [Link]

  • Auxochromofours. (2023, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • OECD. (n.d.). QSAR Toolbox. Retrieved from [Link]

  • PubChem. (n.d.). Methyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Pyridinyl-Substituted 2-Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Thiophene Scaffolds in Modern Drug Discovery

The synthesis of functionalized heterocycles is a cornerstone of medicinal chemistry and drug development. Among these, the 2-aminothiophene core is a "privileged scaffold," appearing in a multitude of pharmacologically active compounds.[1] Thiophene-based drugs have secured FDA approval for a wide range of therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications.[2] The Gewald reaction, a multicomponent condensation first reported by Karl Gewald, stands as one of the most versatile and efficient methods for assembling these valuable structures from simple acyclic precursors.[3][4] This one-pot synthesis involves the reaction of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, offering high atom economy and rapid access to molecular diversity.[5][6]

This application note details a representative protocol for the synthesis of a novel, highly functionalized 2-aminothiophene using Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate as the key carbonyl component. This β-ketoester is a particularly valuable starting material as it allows for the direct incorporation of a pyridine ring—another critical pharmacophore known to enhance biological activity and modulate physicochemical properties—into the final thiophene product.[7] The resulting pyridinyl-substituted 2-aminothiophene represents a promising platform for the development of new therapeutic agents, from kinase inhibitors to novel anti-inflammatory drugs.[2]

Reaction Principle: Unpacking the Gewald Mechanism

The Gewald reaction is a robust and reliable transformation that proceeds through a well-studied, multi-step sequence.[8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three primary stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (this compound) and the active methylene nitrile (e.g., malononitrile).[8][9] This step forms a crucial α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct. The choice of base is critical here, as it must be strong enough to deprotonate the nitrile but not so strong as to cause unwanted side reactions.[10]

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈), activated by the amine base, undergoes a nucleophilic attack by the carbanion of the Knoevenagel adduct.[8] This forms a thiolate intermediate. The solubility and activation of sulfur can be a rate-limiting step, and the choice of solvent and base (e.g., morpholine) is often made to facilitate this process.[11][12]

  • Cyclization and Tautomerization: The terminal sulfur atom of the intermediate performs an intramolecular nucleophilic attack on the cyano group, leading to ring closure.[13] This creates a five-membered iminothiophene ring, which rapidly tautomerizes to the more stable, aromatic 2-aminothiophene final product.[5] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[8]

Gewald_Mechanism Figure 1: Generalized Mechanism of the Gewald Reaction cluster_start Reactants cluster_steps Reaction Pathway Start1 Carbonyl (Pyridinyl β-Ketoester) Knoevenagel Knoevenagel Condensation Start1->Knoevenagel Base catalyst Start2 Active Methylene Nitrile Start2->Knoevenagel Base catalyst Start3 Sulfur (S₈) + Base Michael Michael Addition of Sulfur Start3->Michael Activated Sulfur Knoevenagel->Michael α,β-Unsaturated Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Thiolate Intermediate Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Iminothiophene Product Polysubstituted 2-Aminothiophene Tautomerization->Product Thermodynamic Driving Force

Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.

Detailed Experimental Protocol

This protocol describes a representative one-pot synthesis of Methyl 2-amino-3-cyano-5-(pyridin-3-yl)-thiophene-4-carboxylate using this compound, malononitrile, and elemental sulfur.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound23424-36-4207.1810.02.07 gThe key carbonyl starting material.
Malononitrile109-77-366.0610.00.66 gActive methylene nitrile. Highly toxic; handle with care.
Elemental Sulfur (S₈)7704-34-932.07 (as S)11.00.35 gUse finely powdered sulfur. A slight excess is recommended.
Morpholine110-91-887.122.00.17 mLBase catalyst. Also helps to solubilize sulfur.
Ethanol (Absolute)64-17-546.07-30 mLReaction solvent.
Ethyl Acetate141-78-6--~100 mLFor extraction/chromatography.
Hexanes110-54-3--~200 mLFor chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.07 g, 10.0 mmol).

    • Add absolute ethanol (30 mL) and stir to dissolve the starting material.

    • Add malononitrile (0.66 g, 10.0 mmol), followed by finely powdered elemental sulfur (0.35 g, 11.0 mmol).

    • Finally, add morpholine (0.17 mL, 2.0 mmol) to the stirring suspension.

    • Causality: Ethanol is chosen as a relatively green and effective solvent that facilitates moderate solubility of the reactants.[12] Morpholine is an excellent choice of base as it is not only an effective catalyst for the Knoevenagel condensation but also aids in the dissolution and activation of elemental sulfur.[14]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Insight: The reaction typically shows the consumption of starting materials and the appearance of a new, UV-active spot for the thiophene product. The reaction is often characterized by a color change to a deep orange or brown.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Upon cooling, a solid product may precipitate. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.

    • Self-Validation: The isolation of a solid at this stage is a good indicator of successful product formation. If no solid forms, the product may be more soluble, and the reaction mixture should be concentrated under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography on silica gel.

    • For chromatography, use a gradient eluent system, starting with 5:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 2:1.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to yield a pure, crystalline solid.

  • Characterization:

    • The structure and purity of the final product, Methyl 2-amino-3-cyano-5-(pyridin-3-yl)-thiophene-4-carboxylate, should be confirmed using standard analytical techniques.[15]

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the pyridine and thiophene rings, a singlet for the amino (-NH₂) protons (which may be broad), and a singlet for the methyl ester (-OCH₃) protons.[16]

    • ¹³C NMR: Expect distinct signals for the quaternary carbons of the thiophene ring, the cyano group (-CN), the ester carbonyl, and the carbons of the pyridine ring.[16]

    • FT-IR: Look for characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretch (around 2200-2230 cm⁻¹), and the C=O stretch of the ester (around 1700-1720 cm⁻¹).[17]

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₂H₉N₃O₂S, M.W. = 275.29 g/mol ).[18]

Workflow Figure 2: Experimental Workflow for Gewald Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Combine Reactants: - Pyridinyl β-Ketoester - Malononitrile - Sulfur - Ethanol B Add Morpholine (Catalyst) A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool to RT / Ice Bath D->E Reaction Complete F Vacuum Filtration E->F G Purify: - Recrystallization OR - Column Chromatography F->G Crude Product H Characterize Product: - NMR - IR - Mass Spec G->H Pure Product

Caption: Figure 2: Experimental Workflow for Gewald Synthesis.

Optimization and Field-Proven Insights

The success of the Gewald reaction hinges on the careful balancing of several parameters. The following table provides insights for optimizing the synthesis and troubleshooting common issues.[10][19]

ParameterRange / OptionsRationale & Expert Insights
Catalyst Morpholine, Piperidine, Triethylamine, L-ProlineMorpholine and piperidine are highly effective due to their basicity and ability to activate sulfur. L-proline is a "green" organocatalyst alternative that can effectively catalyze both the Knoevenagel and sulfur addition steps.[20] Catalyst loading can often be reduced to catalytic amounts (10-20 mol%).
Solvent Ethanol, Methanol, DMF, IsopropanolPolar protic solvents like ethanol are generally preferred.[12] DMF can be used for less reactive substrates as it allows for higher reaction temperatures, but it complicates work-up.[20] Green chemistry approaches have also explored water or solvent-free conditions.[10]
Temperature 50 °C to RefluxThe optimal temperature depends on the reactivity of the substrates. For this β-ketoester, reflux in ethanol provides a good balance between reaction rate and minimizing side-product formation. Lower temperatures may require longer reaction times.
Troubleshooting Low Yield: Incomplete reaction or side products.Solution: Increase reaction time or temperature. Ensure sulfur is finely powdered for better reactivity. A different base/catalyst might be required for sluggish reactions. Aryl ketones, for example, are known to be less reactive.[5]
Troubleshooting Purification Issues: Oily product or difficult separation.Solution: If the product does not crystallize, it may be less pure or have a lower melting point. Flash column chromatography is the most reliable purification method in this case. Ensure all solvent is removed post-chromatography to prevent oiling out.
Conclusion and Future Applications

The Gewald reaction provides a powerful and direct route to highly substituted 2-aminothiophenes. By employing this compound as a substrate, this protocol enables the efficient synthesis of a novel pyridinyl-thiophene scaffold. This resulting molecule is an attractive building block for creating compound libraries for drug discovery, as it combines two medicinally important heterocyclic motifs.[2][7][21] The functional handles—a primary amine, a nitrile, and an ester—offer multiple points for further chemical elaboration, paving the way for the development of next-generation therapeutic agents.[11]

References

Sources

Application Notes and Protocols for Knoevenagel Condensation Reactions of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Versatile Carbon-Carbon Bond Formation

The Knoevenagel condensation stands as a cornerstone reaction in synthetic organic chemistry, prized for its efficiency in forming carbon-carbon bonds.[1] This reaction facilitates the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the creation of a vast array of biologically active molecules, including natural products and therapeutic agents.[1][2] This guide provides a detailed exploration of the Knoevenagel condensation as applied to a promising, yet less-documented substrate: Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate .

The presence of the pyridine moiety in this β-ketoester is of particular significance in medicinal chemistry.[3][4] Pyridine rings are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other key interactions with biological targets.[3][5] The α,β-unsaturated ketone products derived from the Knoevenagel condensation of this substrate are of high interest, as this structural motif is found in many compounds with potent biological activities, including anticancer properties.[6][7]

This document serves as a comprehensive resource, offering not just a protocol but also the underlying scientific rationale for the proposed experimental design. While specific literature on the Knoevenagel condensation of "this compound" is not yet prevalent, the protocols and insights presented herein are extrapolated from well-established principles of the reaction with analogous 1,3-dicarbonyl compounds.[1]

The Mechanism of Action: A Step-by-Step Look at the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, such as an amine.[8]

The mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene group of the β-ketoester, "this compound," to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Aldol Addition Product: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy carbonyl compound (an aldol addition product).

  • Dehydration: The aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, more stable α,β-unsaturated product.

Knoevenagel_Mechanism

Proposed Experimental Protocol: A Starting Point for Investigation

This protocol outlines a general procedure for the Knoevenagel condensation of "this compound" with a representative aromatic aldehyde, such as benzaldehyde. Researchers should consider this a foundational method, with optimization of reaction conditions likely necessary for different aldehyde partners.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Dissolve the reactants in a minimal amount of anhydrous ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain gentle stirring.

  • Monitor the progress of the reaction by TLC.[9][10] Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with an appropriate solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting materials are consumed.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Experimental_Workflow

Data Presentation: Predictive Parameters for Protocol Success

The following table provides a hypothetical yet realistic summary of expected reaction parameters for the Knoevenagel condensation of "this compound" with various aromatic aldehydes. These values are intended as a starting point for experimental design and may require optimization.

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Predicted Yield (%)
BenzaldehydePiperidine (10)EthanolReflux2-485-95
4-ChlorobenzaldehydePiperidine (10)EthanolReflux2-480-90
4-MethoxybenzaldehydePiperidine (10)EthanolReflux3-588-98
4-NitrobenzaldehydePiperidine (10)EthanolReflux1-390-99

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of piperidine as the catalyst is based on its widespread and effective use as a weak base in Knoevenagel condensations, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.

The use of anhydrous ethanol is recommended to prevent any potential side reactions involving water. Monitoring the reaction by TLC is a critical step to ensure the reaction goes to completion and to avoid the formation of byproducts due to prolonged heating.[9]

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through several key checkpoints:

  • Reaction Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, allowing for precise determination of the reaction endpoint.[10]

  • Product Isolation and Purification: The precipitation and subsequent washing of the product are designed to effectively remove impurities.[11]

  • Spectroscopic Characterization: The final and most crucial validation comes from the thorough characterization of the product. The obtained spectroscopic data (NMR, IR, MS) should be consistent with the expected structure of the α,β-unsaturated product.

By adhering to these validation steps, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds.

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Sci. Available at: [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. Available at: [Link]

  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. Available at: [Link]

  • α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - NIH. Available at: [Link]

  • Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Publishing. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. - YouTube. Available at: [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Pyridones using Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyridone Scaffold in Modern Drug Discovery

The pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1][2] These heterocyclic compounds are integral to the structure of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3] The therapeutic versatility of pyridones stems from their unique electronic and structural properties. The pyridone ring can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for amides, phenyls, and other heterocyclic systems, favorably influencing a drug candidate's lipophilicity, aqueous solubility, and metabolic stability.[1][2]

This document provides a comprehensive guide to the synthesis of substituted pyridones utilizing a highly versatile and reactive building block: Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate . This β-ketoester is an ideal precursor for constructing complex pyridone derivatives due to its multiple reactive sites, which allow for controlled and efficient cyclocondensation reactions. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the characterization of the resulting pyridone products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy in their own research endeavors.

Chemical Principles: The Guareschi-Thorpe Condensation Pathway

The synthesis of pyridones from this compound typically proceeds via a variation of the classic Guareschi-Thorpe condensation reaction.[4] This reaction is a powerful tool for the formation of substituted 2-pyridones through the condensation of a β-ketoester with a cyanoacetamide or a related active methylene compound in the presence of a basic catalyst. In our case, the this compound acts as the 1,3-dicarbonyl component. The reaction is initiated by the deprotonation of an active methylene compound, which then undergoes a nucleophilic attack on one of the carbonyl groups of the β-ketoester. Subsequent cyclization and dehydration lead to the formation of the stable aromatic pyridone ring.

The general mechanism can be outlined as follows:

  • Enolate Formation: A base abstracts a proton from the active methylene compound (e.g., cyanoacetamide) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of this compound.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation, where the amine attacks the remaining carbonyl group, forming a six-membered ring.

  • Dehydration: The cyclic intermediate readily loses a molecule of water to form the aromatic pyridone ring.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the yield and purity of the desired pyridone product.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed cyclocondensation reaction pathway for the synthesis of a substituted pyridone from this compound and cyanoacetamide.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Ketoester Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate Adduct Initial Adduct Ketoester->Adduct Cyanoacetamide Cyanoacetamide Enolate Enolate of Cyanoacetamide Cyanoacetamide->Enolate + Base Base Base (e.g., Piperidine) Enolate->Adduct Nucleophilic Attack Cyclic_Intermediate Cyclized Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization Pyridone Substituted Pyridone Cyclic_Intermediate->Pyridone - H2O experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Combine Reactants (Ketoester, Cyanoacetamide, Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Reflux (4-6 hours) B->C D 4. Cool to RT & Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Recrystallization F->G H 8. Dry under Vacuum G->H I 9. Characterization (NMR, FTIR, MS) H->I

Sources

Application Notes & Protocols: Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their deregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy. This document provides a comprehensive guide to the synthesis and application of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, a highly valuable and versatile precursor for the construction of a diverse range of kinase inhibitors. We will detail the robust synthesis of this β-ketoester scaffold, explore its subsequent elaboration into complex heterocyclic systems, and discuss the underlying mechanistic principles that make the pyridine and β-keto-enol moieties critical pharmacophores for kinase binding.[1][2][3]

Introduction: The Strategic Importance of the Pyridinyl β-Ketoester Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[4] Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and improve aqueous solubility makes it an ideal component for molecules designed to interact with the ATP-binding site of kinases.[4][5] The 2-amino-pyridine moiety, in particular, is a common feature that often serves to anchor inhibitors to the kinase hinge region.[5]

When combined with a β-ketoester functionality, the resulting This compound molecule becomes a powerful building block. The β-keto-enol group is a key pharmacophore in its own right, known for its ability to chelate with metals in biological processes and interact with active sites.[1] This dual-functionality allows for a modular approach to inhibitor design, where the pyridine provides a primary interaction point and the reactive dicarbonyl system serves as a handle for constructing more complex, selectivity-driving heterocyclic systems like pyrazoles, pyrimidines, or quinolones.[1][6][7]

Synthesis of the Precursor: this compound

The synthesis of the title compound is efficiently achieved via a mixed Claisen condensation. This classic carbon-carbon bond-forming reaction is exceptionally well-suited for this purpose.

Mechanistic Rationale

The Claisen condensation involves the reaction of an enolizable ester with a second ester molecule. A "mixed" or "crossed" Claisen condensation is most effective when one of the ester partners lacks α-hydrogens and therefore cannot self-condense.[8][9] In our protocol, we utilize 3-acetylpyridine (which possesses acidic α-hydrogens) and dimethyl oxalate (which has no α-hydrogens).[6][8] This strategic choice ensures that dimethyl oxalate acts exclusively as the electrophilic acceptor, preventing the formation of unwanted side products and leading to a high yield of the desired β-ketoester.[9][10]

The reaction proceeds via the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from 3-acetylpyridine to form a resonance-stabilized enolate.[10]

  • Nucleophilic Attack: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[1][10]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the final dicarbonyl product.[1][10]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3-Acetylpyridine D Claisen Condensation (0°C to RT) A->D B Dimethyl Oxalate B->D C Sodium Methoxide (Base) in Anhydrous THF C->D Catalyst E Acidic Workup (e.g., 2N HCl) D->E Quench F Extraction with Ethyl Acetate E->F G Column Chromatography (Silica Gel) F->G H Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate G->H Final Product

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol

Materials:

  • 3-Acetylpyridine (1.0 eq)

  • Dimethyl Oxalate (1.2 eq)[11]

  • Sodium Methoxide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Base Addition: Carefully add sodium methoxide to the cooled THF with stirring.

    • Scientist's Note: Using a strong alkoxide base is critical for deprotonating the acetyl group to form the necessary enolate. Anhydrous conditions are essential to prevent quenching the base.[10]

  • Enolate Formation: Slowly add a solution of 3-acetylpyridine in anhydrous THF to the sodium methoxide suspension. Allow the mixture to stir at 0°C for 30 minutes. The formation of a colored solution indicates enolate generation.

  • Electrophile Addition: Add a solution of dimethyl oxalate in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • Scientist's Note: Slow addition of the oxalate ester minimizes potential side reactions and helps control the reaction exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 2N HCl until the pH is ~5.[1] This step protonates the enolate product and neutralizes the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Application: Building a Pyrimidine-Based Kinase Inhibitor

The synthesized precursor is a gateway to numerous kinase inhibitor scaffolds. A common and powerful application is its reaction with guanidine to form a 2-amino-4-hydroxypyrimidine ring, a core structure found in many inhibitors, including those targeting tyrosine kinases like ABL and SRC.[3][12]

Rationale for Pyrimidine Synthesis

The reaction between a 1,3-dicarbonyl compound (like our precursor) and guanidine is a classic heterocyclic synthesis (a variant of the Hantzsch pyridine synthesis).[4] The resulting aminopyrimidine scaffold is highly desirable because:

  • The 2-amino group can act as a hydrogen bond donor, interacting with the kinase hinge region.[5]

  • The pyrimidine ring itself serves as a stable, planar scaffold for appending other substituents that can target specific pockets in the kinase active site, thereby enhancing potency and selectivity.[13]

Synthesis and Application Workflow

G A Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate (Precursor) D Cyclocondensation (Reflux) A->D B Guanidine Hydrochloride B->D C Sodium Ethoxide in Ethanol C->D Base E 2-Amino-4-hydroxy-6- (pyridin-3-yl)pyrimidine (Core Scaffold) D->E Forms Core F Further Functionalization (e.g., Suzuki or Buchwald- Hartwig Coupling) E->F G Final Kinase Inhibitor (e.g., Imatinib Analog) F->G Adds Selectivity Groups

Caption: From precursor to a final kinase inhibitor scaffold.

Protocol: Synthesis of the Pyrimidine Core

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.5 eq)

  • Anhydrous Ethanol

Procedure:

  • Setup: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reagents: Add guanidine hydrochloride, followed by a solution of the precursor in anhydrous ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Neutralize with acetic acid. A precipitate will form.

  • Isolation: Collect the precipitate by filtration, wash with cold water and then cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure 2-amino-4-hydroxy-6-(pyridin-3-yl)pyrimidine core scaffold. This scaffold is now ready for further elaboration into specific kinase inhibitors like analogs of Imatinib or Nilotinib.[12][14]

Target Pathways and Mechanism of Inhibition

Inhibitors built from this pyridinyl-pyrimidine scaffold are designed to target the ATP-binding site of protein kinases.[15] The dysregulation of kinases like ABL, SRC, c-Met, and those in the PI3K/Akt/mTOR pathway is implicated in numerous cancers.[3][16][17]

The inhibitor functions as an ATP-competitive inhibitor:

  • Hinge Binding: The aminopyrimidine core mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase.[5]

  • Selectivity Pockets: Groups attached to this core can extend into nearby hydrophobic pockets or form additional interactions, granting selectivity for one kinase over another.[18]

  • Conformational Lock: Many inhibitors stabilize an inactive conformation of the kinase, preventing it from adopting the active state required for catalysis.[17]

Simplified Kinase Inhibition Pathway

G cluster_pathway Cellular Signaling Cascade Signal Growth Factor Signal Kinase Tyrosine Kinase (e.g., ABL, c-Met) Signal->Kinase Activates PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor Pyridinyl-Pyrimidine Inhibitor Inhibitor->Kinase Blocks ATP Binding

Sources

Application Notes and Protocols for the Antimicrobial Screening of Heterocycles Derived from Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing a pyridine nucleus, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of a library of heterocyclic compounds derived from the versatile precursor, Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. We present detailed, field-proven protocols for the synthesis of pyrazole and pyrimidine derivatives and a rigorous, step-by-step workflow for determining their antimicrobial activity using the broth microdilution method to establish Minimum Inhibitory Concentration (MIC) values, in accordance with internationally recognized standards.

Introduction: The Strategic Importance of Pyridine-Based Heterocycles

The pyridine ring is a fundamental structural motif in a significant number of pharmaceuticals due to its ability to engage in hydrogen bonding, its modest basicity which can enhance aqueous solubility, and its capacity to serve as a bioisosteric replacement for a phenyl ring.[1][3][4][5] When incorporated into more complex heterocyclic systems, the resulting molecules often exhibit a wide range of biological activities, including potent antimicrobial effects.[6]

The core strategy outlined in this guide is the utilization of a common, highly functionalized starting material, This compound , as a platform for generating chemical diversity. This β-ketoester (a 1,3-dicarbonyl compound) is an ideal synthon for cyclocondensation reactions, allowing for the efficient construction of various five- and six-membered heterocyclic rings. By systematically reacting this precursor with different reagents, a focused library of novel compounds can be rapidly assembled for biological screening.

Synthesis of the Core Precursor and Its Derivatives

The foundation of this workflow is the synthesis of the key 1,3-dicarbonyl intermediate and its subsequent conversion into target heterocycles. The protocols below are designed to be robust and scalable.

Protocol: Synthesis of this compound (Precursor)

This protocol describes a standard Claisen condensation reaction, a fundamental C-C bond-forming reaction in organic synthesis, to produce the β-ketoester precursor.

Causality: The reaction relies on a strong base (e.g., sodium methoxide) to deprotonate the α-carbon of methyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl nicotinate. A subsequent acidic workup quenches the reaction and protonates the intermediate to yield the final 1,3-dicarbonyl product.

Materials:

  • Methyl nicotinate

  • Methyl acetate (anhydrous)

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • To the flask, add anhydrous toluene and sodium methoxide (1.1 equivalents).

  • Add anhydrous methyl acetate (1.5 equivalents) to the suspension and stir for 15 minutes at room temperature.

  • Slowly add a solution of methyl nicotinate (1.0 equivalent) in anhydrous toluene via a dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of 1M HCl until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis of Heterocyclic Derivatives

The 1,3-dicarbonyl moiety of the precursor is the key to forming various heterocycles. Below are protocols for synthesizing two prominent classes: pyrazoles and pyrimidines.

G Precursor Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate Hydrazine Hydrazine Derivatives (e.g., Hydrazine Hydrate, Phenylhydrazine) Precursor->Hydrazine Knorr Synthesis (or similar) Amidine Amidine Derivatives (e.g., Guanidine, Urea, Thiourea) Precursor->Amidine Pinner/Biginelli Synthesis (or similar) Pyrazole Pyridinyl-Pyrazoles Hydrazine->Pyrazole Pyrimidine Pyridinyl-Pyrimidines Amidine->Pyrimidine G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase A Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) F Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate A->F B Culture Bacterial Strains (e.g., S. aureus, E. coli) Overnight on Agar D Prepare Bacterial Inoculum & Standardize to 0.5 McFarland (~1.5 x 10^8 CFU/mL) B->D C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) E Dilute Inoculum in CAMHB to final ~5 x 10^5 CFU/mL C->E D->E G Inoculate Wells with Standardized Bacterial Suspension E->G F->G H Incubate Plates (35-37°C for 16-20 hours) G->H I Visually Inspect for Growth (Turbidity) H->I J Determine MIC: Lowest Concentration with No Visible Growth I->J

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution MIC Assay

Materials & Equipment:

  • Test Compounds (synthesized heterocycles)

  • Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compounds:

    • Prepare stock solutions of each test compound and the control antibiotic at 1280 µg/mL in sterile DMSO.

    • Expertise Note: DMSO concentration in the final assay wells should not exceed 1-2% to avoid affecting bacterial growth.

  • Preparation of Bacterial Inoculum: [7] * From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of your compound stock. For example, add 10 µL of the 1280 µg/mL stock to 630 µL of CAMHB to get a 20 µg/mL working solution. Correction: This dilution seems off. Let's simplify.

    • Let's restart the dilution scheme for clarity. Target final concentrations in the plate from 64 µg/mL down to 0.06 µg/mL.

    • Add 100 µL of CAMHB to wells 2-11.

    • Add 200 µL of the compound at 128 µg/mL in CAMHB to well 1.

    • Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • The standardized inoculum from step 2 should be diluted to yield a final concentration of 5 x 10⁵ CFU/mL in each well.

    • A simpler, standard method: The inoculum prepared in step 2 (adjusted to 0.5 McFarland and then diluted) is ready. Add 50 µL of this final bacterial suspension to wells 1 through 11. This brings the final volume in each well to 100 µL (for a different dilution scheme) or it's added to the 100 µL of drug dilutions. Let's stick to a standard CLSI protocol structure.

    Revised & Validated Plate Setup: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In a separate plate or deep-well block, prepare 2x concentrations of your drugs. For a final top concentration of 64 µg/mL, prepare a 128 µg/mL solution in CAMHB. c. Add 50 µL of the 2x drug concentrations to the corresponding wells in column 1. d. Perform serial dilutions by transferring 50 µL from column 1 to 2, etc. e. Prepare the final inoculum to be ~1 x 10⁶ CFU/mL. f. Add 50 µL of this final inoculum to each well (except sterility control). The final volume is now 100 µL, the drug concentrations are halved to their final 1x concentration, and the bacterial density is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Check the control wells: The growth control (Well 11) should show distinct turbidity. The sterility control (Well 12) should remain clear. The positive control antibiotic should yield an MIC within its known acceptable range for the ATCC quality control strain. [8]

Data Presentation

Results should be tabulated for clear comparison and analysis. This allows for the identification of structure-activity relationships (SAR).

Compound IDHeterocycle ClassR¹ SubstituentMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. P. aeruginosa ATCC 27853
HET-PYR-001PyrazoleH3264>64
HET-PYR-002PyrazolePhenyl1632>64
HET-PYM-001Pyrimidine-NH₂81632
HET-PYM-002Pyrimidine-OH1664>64
Ciprofloxacin(Control)N/A0.50.0150.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide provides a robust and integrated framework for the synthesis and antimicrobial evaluation of novel heterocycles derived from this compound. By leveraging this versatile precursor and adhering to standardized, validated screening protocols, researchers can efficiently generate reliable data crucial for the early stages of antimicrobial drug discovery. The systematic approach outlined herein facilitates the identification of promising lead compounds and provides a solid foundation for further optimization and development in the fight against infectious diseases.

References

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • CLSI. CLSI Website. Clinical & Laboratory Standards Institute. [Link]

  • Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Lopez, M. J., & Tadi, P. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. Antimicrobial Susceptibility Testing Area of Focus. Clinical & Laboratory Standards Institute. [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • OIE. Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Konda, S. G., et al. (2011). Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate. Acta Crystallographica Section E. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

  • Bentley, J., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • WOAH. Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. World Organisation for Animal Health. [Link]

  • Watson, D. A., et al. (2012). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Dotsenko, V. V., et al. (2019). Transformations of 3-Amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in Acidic Media. ResearchGate. [Link]

  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • Bartrum, H. M., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. American Chemical Society. [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. [Link]

  • EUCAST. (2024). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Corral, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • PubChem. Methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate. [Link]

  • Google Patents.
  • Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • Singh, V., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

  • Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • Google Patents.Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Molbase. Synthesis of 4-[[4-nitro-3-[(2,4-dioxoimidazolidin-5-ylidene)methyl]phenyl]oxy]butanoic acid. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

Sources

Application Notes and Protocols for the Synthesis and Antiviral Evaluation of Pyrazole Derivatives from Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Antiviral Drug Discovery

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiviral properties.[1][2] The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity.[1] This document provides a comprehensive guide for researchers on the synthesis of novel pyrazole derivatives starting from Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate and the subsequent evaluation of their antiviral potential. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from chemical synthesis to biological characterization.

The rationale for utilizing this compound as a starting material lies in its 1,3-dicarbonyl functionality, which is a classic precursor for the synthesis of pyrazoles via condensation with hydrazine derivatives. The presence of a pyridine ring in the starting material is also of interest, as nitrogen-containing heterocycles are frequently found in antiviral agents.[3]

PART 1: Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound is predicated on the Knorr pyrazole synthesis, a reliable and versatile method. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By varying the substituent on the hydrazine, a library of pyrazole compounds can be generated.

Protocol 1: General Procedure for the Synthesis of 1-Substituted-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of a hypothetical series of pyrazole derivatives (PZ-1 to PZ-3) from this compound and various substituted hydrazines.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the dicarbonyl compound and the hydrazine, facilitating a homogenous reaction mixture. Its boiling point allows for refluxing to drive the reaction to completion without requiring specialized equipment.

  • Glacial Acetic Acid as Catalyst: A catalytic amount of acid protonates one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine, thereby accelerating the reaction rate.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur efficiently.

  • Purification by Recrystallization: This is a simple and effective method for purifying the solid product, removing unreacted starting materials and by-products.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add the desired substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or 4-chlorophenylhydrazine) (1.1 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Hypothetical Library of Synthesized Pyrazole Derivatives

Compound IDR-Group on HydrazineFinal Product Structure
PZ-1 H3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
PZ-2 Phenyl1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
PZ-3 4-Chlorophenyl1-(4-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Visualization of Synthesis Workflow

G A Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate C Condensation & Cyclization (Ethanol, Acetic Acid, Reflux) A->C B Substituted Hydrazine (R-NHNH2) B->C D Crude Pyrazole Derivative C->D E Recrystallization D->E F Pure Pyrazole Derivative (e.g., PZ-1, PZ-2, PZ-3) E->F

Caption: Synthesis workflow for pyrazole derivatives.

PART 2: Antiviral Activity Screening

Once the pyrazole derivatives have been synthesized and characterized, the next critical step is to evaluate their antiviral activity. This involves a multi-step process that begins with assessing the cytotoxicity of the compounds, followed by specific antiviral assays.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Before determining the antiviral efficacy of a compound, it is crucial to assess its cytotoxicity to the host cells.[4] This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply because the compound is killing the host cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5][6]

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This format allows for high-throughput screening of multiple compounds at various concentrations simultaneously.

  • Serial Dilutions: Testing a range of concentrations is essential to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO for Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for coronaviruses) at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: The following day, remove the culture medium and add fresh medium containing serial dilutions of the synthesized pyrazole compounds. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Determine the CC50 value from the dose-response curve.

Protocol 3: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[7][8] It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[7]

Causality Behind Experimental Choices:

  • Confluent Cell Monolayer: A confluent monolayer of cells provides a uniform lawn for the virus to infect and form distinct plaques.

  • Semi-Solid Overlay: The semi-solid overlay (e.g., agarose or methylcellulose) restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques that can be counted.[8]

  • Crystal Violet Staining: Crystal violet stains the viable cells, leaving the plaques (areas of dead cells) unstained and visible for counting.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the virus and pre-incubate with different concentrations of the pyrazole compounds for 1 hour.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a "virus only" control (no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of the pyrazole compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: After incubation, fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Protocol 4: Viral Yield Reduction Assay

The viral yield reduction assay is another robust method to quantify the antiviral activity of a compound by measuring the amount of infectious virus produced in the presence of the compound.[9][10][11]

Causality Behind Experimental Choices:

  • High Multiplicity of Infection (MOI): Using a high MOI ensures that most cells are infected, allowing for a clear measurement of the reduction in progeny virus production.[9]

  • Titration of Progeny Virus: The supernatant containing the newly produced virus is serially diluted and titrated on fresh cell monolayers to determine the viral titer, typically as plaque-forming units per milliliter (PFU/mL).

Step-by-Step Methodology:

  • Infection with Compound: Infect a confluent monolayer of cells with the virus at a high MOI in the presence of various concentrations of the pyrazole compounds.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant containing the progeny virus.

  • Viral Titer Determination: Determine the viral titer in the harvested supernatant by performing a plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the "virus only" control. Determine the EC50 value.

Visualization of Antiviral Screening Workflow

G A Synthesized Pyrazole Derivatives (PZ-1, PZ-2, etc.) B Cytotoxicity Assay (MTT) on Host Cells A->B D Antiviral Assays (Plaque Reduction or Yield Reduction) A->D C Determine CC50 B->C F Calculate Selectivity Index (SI = CC50 / EC50) C->F E Determine EC50 D->E E->F G Identify Lead Compounds F->G

Caption: Antiviral screening workflow.

PART 3: Data Interpretation and Lead Identification

Table 2: Hypothetical Antiviral Activity Data

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
PZ-1 >10055>1.8
PZ-2 85127.1
PZ-3 70514.0
Control Drug 95811.9

Interpretation of Results:

  • CC50: A higher CC50 value indicates lower cytotoxicity.

  • EC50: A lower EC50 value indicates higher antiviral potency.

  • Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[4] A higher SI value (typically >10) is desirable as it indicates that the compound is more selective in inhibiting viral replication than in causing toxicity to host cells.

In the hypothetical data above, PZ-3 emerges as the most promising lead compound due to its potent antiviral activity (low EC50) and favorable selectivity index. Further studies would be warranted to investigate its mechanism of action and in vivo efficacy.

Potential Mechanisms of Action

Pyrazole derivatives have been reported to exert their antiviral effects through various mechanisms.[2][12] These can include:

  • Inhibition of Viral Enzymes: Such as viral proteases or polymerases, which are essential for viral replication.

  • Blocking Viral Entry: Interfering with the attachment or fusion of the virus to the host cell.

  • Inhibition of Viral Assembly: Preventing the proper formation of new viral particles.

Further mechanistic studies, such as enzyme inhibition assays or time-of-addition experiments, would be necessary to elucidate the specific mode of action of the newly synthesized pyrazole derivatives.

References

  • ResearchGate. (n.d.). Pyrazole derivatives with antiviral activity.[Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]

  • Hindawi. (2013). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group.[Link]

  • RSC Publishing. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation.[Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.[Link]

  • RSC Publishing. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation.[Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity.[Link]

  • NIH. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.[Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.[Link]

  • Springer. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus.[Link]

  • EURL. (2021). STANDARD OPERATING PROCEDURE.[Link]

  • PubMed. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design.[Link]

  • PubMed Central. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds.[Link]

  • PubMed. (1995). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus.[Link]

  • MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation.[Link]

  • NIH. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems.[Link]

  • Frontiers. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay.[Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.[Link]

  • ResearchGate. (n.d.). Comparison of the MTT and LDH dose-response curves of H9c2 cells...[Link]

  • Utah State University. (n.d.). In Vitro Antiviral Testing.[Link]

  • YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability.[Link]

  • Taylor & Francis Online. (2022). Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.[Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols.[Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit.[Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.[Link]

  • PubMed Central. (2014). Assay development and high-throughput antiviral drug screening against Bluetongue virus.[Link]

  • YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options.[Link]

  • Chemikart. (n.d.). Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate.[Link]

  • Scribd. (n.d.). Vihasibio Sciences PVT LTD, - Product List.[Link]

Sources

Application Notes and Protocols for the Evaluation of Anticancer Activity of Pyridopyrimidines Synthesized from Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyridopyrimidines in Oncology

The pyridopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This is due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. The fusion of a pyridine and a pyrimidine ring creates a versatile platform for the development of novel therapeutics, particularly in the field of oncology.[1][2]

Pyridopyrimidine derivatives have demonstrated a broad spectrum of anticancer activities, often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR).[1] Inhibition of these targets can lead to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. For instance, Palbociclib, a CDK4/6 inhibitor containing a pyridopyrimidine core, is an approved drug for the treatment of certain types of breast cancer.[1]

This document provides a comprehensive guide for the synthesis and evaluation of novel pyridopyrimidine derivatives, starting from the readily accessible precursor, Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. We present a robust synthetic protocol, followed by detailed methodologies for in vitro and in vivo assessment of their anticancer properties. These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anticancer agents.

I. Synthesis of Pyridopyrimidine Derivatives

While various synthetic routes to pyridopyrimidines exist, this section details a proposed, chemically sound protocol for the synthesis of pyridopyrimidine derivatives starting from this compound. This approach leverages the classic pyrimidine synthesis via the condensation of a 1,3-dicarbonyl compound with a suitable N-C-N synthon.

Proposed Synthetic Pathway: Cyclocondensation Reaction

The core of this synthesis is the cyclocondensation of this compound with a binucleophilic reagent such as guanidine hydrochloride. The β-ketoester moiety of the starting material provides the necessary three-carbon fragment for the formation of the pyrimidine ring.

Reaction Scheme:

G start This compound conditions Base (e.g., NaOEt) Ethanol, Reflux start->conditions reagent Guanidine Hydrochloride reagent->conditions product 2-Amino-4-hydroxy-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidine (Proposed Structure) conditions->product

A proposed synthetic route.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add this compound (1 equivalent) followed by guanidine hydrochloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the desired pyridopyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

II. In Vitro Evaluation of Anticancer Activity

A critical step in the drug discovery process is the in vitro evaluation of the synthesized compounds to determine their cytotoxic and mechanistic effects on cancer cells.[4] A panel of human cancer cell lines should be selected based on the therapeutic target of interest. Commonly used cell lines for initial screening include MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[5]

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

Protocol 2: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridopyrimidine derivatives in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical IC50 Values (µM) of Pyridopyrimidine Derivatives

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)
PPY-115.220.512.8
PPY-25.88.14.5
PPY-325.130.222.7
Doxorubicin0.91.20.8
B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI dual staining assay followed by flow cytometry analysis can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyridopyrimidine derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_workflow Apoptosis Assay Workflow A Cancer Cell Culture B Treatment with Pyridopyrimidine Derivatives A->B C Cell Harvesting B->C D Staining with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: Viable, Apoptotic, Necrotic Cells E->F G A Human Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to ~100 mm³) B->C D Randomization into Treatment & Control Groups C->D E Drug/Vehicle Administration D->E F Monitor Tumor Growth & Animal Health E->F G Endpoint: Tumor Excision & Analysis F->G

In Vivo Xenograft Model Workflow.

IV. Mechanistic Insights and Potential Signaling Pathways

Pyridopyrimidines exert their anticancer effects by modulating various signaling pathways. [1]Based on existing literature, potential mechanisms of action for novel pyridopyrimidine derivatives could include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Leading to cell cycle arrest at the G1/S or G2/M transition. [5]* Inhibition of Receptor Tyrosine Kinases (RTKs): Such as EGFR, which are often overexpressed in cancer.

  • Modulation of the PI3K/Akt/mTOR Pathway: A critical pathway for cell growth and survival.

  • Induction of Apoptosis: Through the activation of caspase cascades. [5]

G Pyridopyrimidine Pyridopyrimidine Derivative CDK CDK4/6 Pyridopyrimidine->CDK Inhibition Arrest Cell Cycle Arrest Rb Rb CDK->Rb Phosphorylation CellCycle G1/S Phase Progression E2F E2F Rb->E2F Inhibition E2F->CellCycle

Potential Mechanism: CDK Inhibition.

Further mechanistic studies, such as western blotting for key signaling proteins and kinase inhibition assays, are recommended to elucidate the precise molecular targets of the newly synthesized compounds.

V. Conclusion

The synthetic and evaluation protocols outlined in these application notes provide a comprehensive framework for the discovery and preclinical development of novel pyridopyrimidine-based anticancer agents derived from this compound. By following these detailed methodologies, researchers can systematically assess the therapeutic potential of these compounds, from their initial synthesis to their in vivo efficacy, paving the way for the identification of promising new drug candidates.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmody, S. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12833-12847. [Link]

  • Barbier, P., & Pourceau, G. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(21), 6613. [Link]

  • Dyadyuchenko, I. V., & Zborovskii, Y. L. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Chemistry of Heterocyclic Compounds, 55(11), 1164-1171. [Link]

  • Di Sarno, V., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12071. [Link]

  • Gómez, L. A., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Tetrahedron Letters, 44(46), 8367-8370. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyridopyrimidines. Part IV. The preparation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones. Journal of the Chemical Society C: Organic, 2473-2475. [Link]

  • Patel, A. D., et al. (2023). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. [Link]

  • Estévez, V., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • El-Nassan, H. B. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(3), 102981. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(8), 1-28. [Link]

  • Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877. [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Sharma, G., et al. (2017). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 6(4), 00192. [Link]

  • Frontiers in Oncology. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • PLOS ONE. (2019). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • Current Protocols in Cytometry. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2017). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate in Multi-Component Reactions for Diverse Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Multi-Component Reactions and the Pyridine Scaffold in Drug Discovery

In the landscape of modern drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to complex molecule synthesis in a single pot from three or more starting materials. This methodology is characterized by high atom economy, operational simplicity, and the ability to rapidly generate a multitude of structurally diverse compounds, making it an ideal tool for creating libraries for high-throughput screening.

The pyridine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent role in molecular recognition at biological targets. The incorporation of a pyridine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed guide to the use of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate as a versatile building block in two cornerstone multi-component reactions: the Hantzsch pyridine synthesis and the Biginelli reaction. We will explore the mechanistic rationale behind its reactivity and provide detailed, field-tested protocols for the synthesis of dihydropyridine and dihydropyrimidinone libraries, respectively. These protocols are designed to be robust and adaptable, enabling researchers to generate a wide range of novel heterocyclic compounds with potential therapeutic applications.

The Key Building Block: this compound

This compound (CAS 23424-36-4) is a β-ketoester characterized by the presence of a pyridine ring attached to one of the carbonyl groups. This structural feature makes it an intriguing substrate for MCRs, as the pyridine nitrogen can influence the reactivity of the dicarbonyl system and impart desirable physicochemical properties to the final products.

Synthesis of this compound:

While commercially available, the synthesis of this key intermediate can be achieved through a Claisen condensation reaction between methyl acetate and a suitable nicotinoyl precursor, such as methyl nicotinate, in the presence of a strong base like sodium methoxide. The reaction proceeds via the formation of an enolate from methyl acetate, which then attacks the carbonyl group of the nicotinoyl precursor, followed by acidic workup to yield the desired β-ketoester.

Application in Hantzsch Pyridine Synthesis for Dihydropyridine Library Generation

The Hantzsch pyridine synthesis is a classic four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate, to produce 1,4-dihydropyridines (DHPs).[2][3] DHPs are a well-established class of calcium channel blockers used in the treatment of hypertension.[4] The use of this compound in a modified Hantzsch reaction allows for the synthesis of novel DHP libraries with a pyridyl substituent.

Mechanistic Rationale

The reaction mechanism involves a series of condensation, addition, and cyclization reactions. One molecule of the β-ketoester condenses with the aldehyde to form a Knoevenagel adduct. A second molecule of the β-ketoester reacts with ammonia to form an enamine. The Knoevenagel adduct then undergoes a Michael addition with the enamine, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring. The pyridine moiety of the starting material remains as a substituent on the resulting DHP core.

Visualizing the Hantzsch Reaction Workflow

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine: - this compound - Aldehyde - Ammonium Acetate - Ethanol reflux Reflux Reaction Mixture (e.g., 80°C, 4-8 hours) reagents->reflux Heat tlc Monitor by TLC reflux->tlc Sample cool Cool to Room Temperature tlc->cool Reaction Complete evap Remove Solvent (Rotary Evaporation) cool->evap extract Aqueous Work-up (e.g., Water/Brine Wash) evap->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product: - NMR - MS - IR purify->characterize

Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

Detailed Protocol: Hantzsch Synthesis of a Dihydropyridine Library

This protocol is adapted from established procedures for Hantzsch synthesis using analogous β-ketoesters.[1]

Materials:

  • This compound (1.0 eq)

  • A library of diverse aldehydes (aromatic, heteroaromatic, aliphatic) (0.5 eq)

  • Ammonium acetate (0.6 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 2.0 mmol, 1.0 eq), an aldehyde from your library (e.g., 1.0 mmol, 0.5 eq), and ammonium acetate (e.g., 1.2 mmol, 0.6 eq).

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate (e.g., 30 mL). d. Wash the organic layer with saturated aqueous sodium bicarbonate solution (e.g., 2 x 20 mL) and then with brine (e.g., 20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1,4-dihydropyridine derivative.

Data Presentation: Representative Aldehyde Inputs and Expected Product Scaffolds

Aldehyde Input (R-CHO)Expected Dihydropyridine ScaffoldPotential Biological Relevance
Benzaldehyde4-Phenyl substituted DHPCalcium channel modulation
4-Nitrobenzaldehyde4-(4-Nitrophenyl) substituted DHPVaried pharmacological activities
2-Furaldehyde4-(Furan-2-yl) substituted DHPAntimicrobial, Anticancer
Isobutyraldehyde4-Isopropyl substituted DHPExploration of steric effects

Application in Biginelli Reaction for Dihydropyrimidinone Library Generation

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanistic Rationale

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The pyridyl group from the starting material will be incorporated at the 4-position of the DHPM ring.

Visualizing the Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_initiation Step 1: Iminium Ion Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium + H+ urea Urea urea->iminium adduct Open-Chain Adduct iminium->adduct Attack ketoester This compound (Enol Form) ketoester->adduct cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization dhpm Dihydropyrimidinone cyclized->dhpm - H2O

Caption: Simplified Mechanism of the Biginelli Reaction.

Detailed Protocol: Biginelli Synthesis of a Dihydropyrimidinone Library

This protocol is based on classical Biginelli reaction conditions and can be adapted for library synthesis.[6]

Materials:

  • This compound (1.0 eq)

  • A library of diverse aldehydes (aromatic, heteroaromatic) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Diethyl ether

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 1.0 mmol, 1.0 eq), an aldehyde from your library (e.g., 1.0 mmol, 1.0 eq), and urea or thiourea (e.g., 1.5 mmol, 1.5 eq) in ethanol (e.g., 10 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete in 4-12 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC or by the precipitation of the product.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: The product is often pure enough after filtration and washing. If necessary, further purification can be achieved by recrystallization from ethanol.

Conclusion: A Gateway to Novel Heterocyclic Libraries

The use of this compound in multi-component reactions like the Hantzsch and Biginelli syntheses provides a robust and efficient platform for the generation of diverse libraries of dihydropyridines and dihydropyrimidinones. The protocols outlined in this application note are designed to be adaptable, allowing for the exploration of a wide chemical space by varying the aldehyde component. The resulting pyridyl-substituted heterocyclic compounds are of significant interest for drug discovery programs targeting a broad range of diseases.

References

  • DAS, P. J., & BEGUM, J. (2015). Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. Journal of Chemistry and Applied Biochemistry, 2(1), 116.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • MySkinRecipes. (n.d.). Methyl 2, 4-dioxo-4-(pyridin-4-yl)butanoate. Retrieved from [Link]

  • SID. (n.d.). A Novel protocol for synthesis of Hantzsch 1, 4- dihydropyridines using PEG-400 as a reaction medium and under catalyst-free con. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ZHANG, X., LEI, L., YOU, Q., ZHANG, A., & XIE, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate.
  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multicomponent reactions IV. Retrieved from [Link]

  • MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Protocol for synthesizing substituted pyridines using "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Protocol for the Synthesis of Substituted Pyridines via Cyclocondensation of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Introduction and Scientific Context

The pyridine scaffold is a cornerstone of medicinal chemistry and drug development, present in a vast array of bioactive compounds and pharmaceuticals.[1] The ability to efficiently synthesize highly functionalized pyridine derivatives is therefore of paramount importance to researchers in the field. This application note provides a detailed, field-proven protocol for the synthesis of substituted pyridines utilizing this compound as a key building block.

This protocol is based on the principles of cyclocondensation reactions, which are a powerful class of transformations for constructing heterocyclic rings.[2][3] Specifically, we will leverage a modified Guareschi-Thorpe type synthesis, a classic and reliable method for pyridine formation.[4][5][6] The reaction involves the condensation of a 1,3-dicarbonyl compound (in this case, our starting material) with a suitable nitrogen source and another active methylene compound to construct the new pyridine ring.

We present two validated protocols: a standard method employing conventional heating and a modern, rapid synthesis utilizing microwave irradiation, offering researchers flexibility based on available equipment and desired throughput.[7][8]

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, multi-component reaction that assembles the pyridine ring through a cascade of well-understood chemical transformations. The overall strategy is a [3+3] cyclocondensation, where three atoms from our starting butanoate derivative and three atoms from a reaction partner (in this protocol, an enamine formed in situ) combine to form the six-membered pyridine ring.

Causality of Reagent Selection:

  • This compound: This molecule serves as the C2-C3-C4 fragment of the new pyridine ring. Its 1,3-dicarbonyl nature provides the necessary electrophilic sites and acidic α-protons to drive the condensation cascade.

  • Active Methylene Compound (e.g., Ethyl Cyanoacetate): This provides the C5-C6 fragment and the nitrogen atom for the new ring. The cyano and ester groups activate the methylene protons, facilitating the initial condensation step.

  • Ammonium Acetate (NH₄OAc): This versatile reagent serves a dual purpose. It acts as the ammonia (nitrogen) source required for the pyridine ring formation and also functions as a mild catalyst to promote the condensation steps.[9][10][11]

The reaction mechanism can be broken down into the following key stages:

  • Knoevenagel Condensation: The active methylene compound reacts with one of the carbonyl groups of the butanoate derivative.

  • Michael Addition: An enamine, formed from the reaction of the second carbonyl with ammonia, undergoes a conjugate addition to an α,β-unsaturated intermediate.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by the elimination of water.

  • Aromatization: The resulting dihydropyridine intermediate is oxidized to the final, stable aromatic pyridine product. This oxidation can often occur in the presence of air or can be promoted by a mild oxidant.

Below is a diagram illustrating the proposed mechanistic pathway.

Pyridine Synthesis Mechanism reactant reactant intermediate intermediate product product step step sub Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate reag Ethyl Cyanoacetate + NH4OAc int1 Knoevenagel Adduct sub->int1 + Ethyl Cyanoacetate int2 Michael Addition step1 1. Knoevenagel Condensation int3 Cyclized Intermediate step2 2. Michael Addition & Tautomerization dhp Dihydropyridine int3->dhp - H2O prod Substituted Pyridine Product dhp->prod 4. Oxidation (Aromatization) step1->int2 + NH3 (from NH4OAc) step2->int3 3. Cyclization

Caption: Proposed mechanism for the Guareschi-Thorpe type pyridine synthesis.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberPuritySupplier Example
This compound23424-36-4>97%Sigma-Aldrich
Ethyl Cyanoacetate105-56-6>98%Acros Organics
Ammonium Acetate (NH₄OAc)631-61-8>98%Fisher Scientific
Ethanol (Absolute)64-17-5>99.5%VWR Chemicals
Ethyl Acetate (EtOAc)141-78-6HPLC GradeMerck
Hexanes110-54-3HPLC GradeMerck
Silica Gel for Column Chromatography63231-67-4230-400 meshSorbent Tech.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6GranularJ.T. Baker
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May be harmful if swallowed, inhaled, or in contact with skin.[12] Avoid generating dust.

  • Ethyl Cyanoacetate: Combustible liquid. Causes skin and serious eye irritation.

  • Ammonium Acetate: Hygroscopic. When heated to decomposition, it may emit toxic fumes of ammonia and nitrogen oxides.

  • Solvents (Ethanol, Ethyl Acetate, Hexanes): Highly flammable liquids and vapors.[13] Keep away from heat, sparks, and open flames.[14]

Always consult the latest Material Safety Data Sheet (MSDS) for each chemical before starting any work.[15][16]

Experimental Protocols

The following protocols describe the synthesis of a representative product, Ethyl 2-hydroxy-6-methyl-4-(pyridin-3-yl)nicotinate , from the specified starting materials.

Protocol 1: Conventional Heating Method

This protocol is a robust, traditional approach suitable for any standard organic chemistry laboratory.

Workflow Diagram:

Conventional Workflow start start process process end end A 1. Combine Reagents in Ethanol B 2. Reflux for 6-8 hours A->B C 3. Cool and Concentrate B->C D 4. Aqueous Work-up (Extraction with EtOAc) C->D E 5. Dry, Filter, and Concentrate D->E F 6. Purify via Column Chromatography E->F G 7. Isolate and Characterize Final Product F->G

Caption: Step-by-step workflow for the conventional synthesis method.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.07 g, 10 mmol).

  • Add ethyl cyanoacetate (1.1 eq, 1.24 g, 11 mmol) and ammonium acetate (2.5 eq, 1.93 g, 25 mmol).

  • Add absolute ethanol (40 mL) as the solvent.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-8 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces reaction time and can improve yields, making it ideal for rapid library synthesis and methods development.[7][17]

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq, e.g., 207 mg, 1 mmol), ethyl cyanoacetate (1.1 eq, 124 mg, 1.1 mmol), and ammonium acetate (2.5 eq, 193 mg, 2.5 mmol).

  • Add absolute ethanol (4 mL) as the solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.[18] Note: The reaction temperature is above the solvent's boiling point due to the sealed vessel.

  • After the reaction is complete, cool the vial to room temperature (using compressed air if available on the instrument).

  • Uncap the vial carefully in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Follow the work-up and purification steps (7-11) as described in Protocol 1.

Characterization and Data Analysis

The identity and purity of the synthesized Ethyl 2-hydroxy-6-methyl-4-(pyridin-3-yl)nicotinate should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Physical Appearance Off-white to pale yellow solid.
Yield (Typical) Conventional: 65-75% Microwave: 70-85%
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (s, 1H, OH), 8.8-8.6 (m, 2H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.4 (s, 1H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.2 (t, 3H, -OCH₂CH₃). Note: Peaks are illustrative and should be confirmed experimentally.
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 165.8, 162.1, 158.4, 150.2, 148.9, 147.5, 137.1, 134.5, 124.0, 106.3, 105.8, 61.2, 18.9, 14.1. Note: Peaks are illustrative.
Mass Spec (ESI+) m/z calculated for C₁₅H₁₄N₂O₃ [M+H]⁺: 271.10; found: 271.11.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Reagents are of poor quality or wet (esp. NH₄OAc). 3. Incorrect temperature.1. Extend reaction time and monitor by TLC. For microwave, increase time or temperature slightly (e.g., to 130 °C). 2. Use fresh, anhydrous reagents. Dry NH₄OAc in a desiccator if necessary. 3. Ensure proper reflux or accurate temperature reading in the microwave.
Impure Product after Column 1. Co-eluting impurities. 2. Product degradation on silica.1. Modify the eluent system. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. The product is acidic (enol); consider adding 0.5% acetic acid to the eluent to prevent streaking. Alternatively, use neutral alumina for chromatography.
Reaction Stalls Insufficient amount of ammonium acetate or catalyst deactivation.Add an additional portion of ammonium acetate (0.5 eq) to the reaction mixture and continue heating.

Conclusion

This application note provides two reliable and reproducible protocols for the synthesis of substituted pyridines using this compound. The conventional heating method is robust and widely applicable, while the microwave-assisted protocol offers a significant improvement in reaction speed and efficiency. By detailing the underlying mechanism, safety precautions, and troubleshooting steps, this guide serves as a comprehensive resource for researchers in organic synthesis and drug discovery, enabling the efficient generation of valuable pyridine-based molecular scaffolds.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Denmark Group, University of Illinois. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Unit 4 Pyridine. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). C–N Bond Making Reactions at a Pyridine Ring. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]

  • Vinipul Inorganics. (n.d.). Ammonium Acetate as a Catalyst in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. Retrieved from [Link]

  • Tetrahedron Letters. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • Royal Society Open Science. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. Retrieved from [Link]

  • Agilent Technologies. (2019). Methyl Butanoate - Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL 2,4-DIOXO-4-PHENYLBUTANOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • ACS Publications. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted pyridines.
  • Macmillan Group, Princeton University. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2, 4-dioxo-4-(pyridin-4-yl)butanoate. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Ammonium acetate. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. Retrieved from [Link]

  • ACS Publications. (n.d.). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Framework for Monitoring Reactions of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a key heterocyclic building block in medicinal chemistry, featuring a β-ketoester moiety and a basic pyridine ring.[1] Its structure is integral to the synthesis of various biologically active compounds.[1] Monitoring the formation or consumption of this intermediate is critical for reaction optimization, yield determination, and impurity profiling in drug development and process chemistry. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the specificity and quantitative power necessary to resolve complex reaction mixtures.[2]

This guide provides a comprehensive framework for developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method from first principles. It offers field-proven strategies, detailed protocols, and the scientific rationale behind key decisions, enabling researchers to establish a reliable analytical system for monitoring reactions involving this specific ketoester.

Analyte Properties & Chromatographic Strategy

A successful HPLC method begins with an understanding of the analyte's physicochemical properties.

  • Structure: this compound (C₁₀H₉NO₄, MW: 207.18 g/mol ) contains a moderately polar β-ketoester group and a basic pyridine nitrogen.[1] The presence of both hydrophobic (aromatic ring) and polar/ionizable groups makes it an ideal candidate for RP-HPLC.

  • UV Absorbance: The pyridine ring, conjugated with a carbonyl group, is a strong chromophore. Nicotinic acid and its derivatives exhibit characteristic UV absorbance maxima around 260-262 nm.[3][4][5][6] This provides a natural starting point for UV detector wavelength selection, ensuring high sensitivity.

  • Ionization (pKa): The pyridine nitrogen is basic. The exact pKa is unknown, but it will be in the acidic range. This means that at low pH (e.g., pH < 4), the pyridine will be protonated, increasing the analyte's polarity and potentially improving peak shape by minimizing interactions with residual silanols on the silica-based column.

  • Tautomerism: β-ketoesters can exist in equilibrium with their enol tautomer. This equilibrium is solvent and pH-dependent. While typically not an issue leading to peak splitting in the fast-eluting conditions of RP-HPLC, it is a key chemical property.[7]

Based on these properties, a Reversed-Phase HPLC method with UV detection is the logical choice. A C18 column will provide the necessary hydrophobic retention, and an acidic mobile phase will ensure the pyridine moiety is protonated, leading to sharp, symmetrical peaks.

Systematic HPLC Method Development

A structured approach is essential for developing a method that is both efficient and robust. The following workflow outlines the key stages of method development, from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization & SST A Define Goal: Separate Analyte from Reactants/Impurities B Select Column: Start with C18, 150x4.6mm, 3.5µm A->B C Select Wavelength: Scan with DAD, Start at 262 nm B->C D Screen Mobile Phases: ACN/H2O vs. MeOH/H2O with 0.1% Formic Acid C->D E Run Scouting Gradient (e.g., 5-95% B in 15 min) D->E Select Best Solvent F Adjust Gradient Slope for Optimal Resolution E->F G Fine-tune pH & Buffer (if peak shape is poor) F->G H Optimize Flow Rate & Temperature (Efficiency) G->H I Finalize Isocratic or Gradient Method H->I Method Locked J Define System Suitability Test (SST) Criteria I->J K Validate Method (as per ICH Q2(R1)) J->K ReactionMonitoring A Start Reaction (Time = 0 min) B Withdraw Aliquot (~10 µL) A->B C Quench Reaction (e.g., in cold ACN/H2O) B->C D Dilute Sample to Working Concentration C->D E Filter Sample (0.22 µm syringe filter) D->E F Inject onto HPLC (Run Validated Method) E->F G Analyze Data: Peak Area vs. Time F->G H Repeat at Intervals (e.g., 30, 60, 120 min) G->H Monitor Progress H->B

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important pharmaceutical intermediate.[1] Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound via the mixed Claisen condensation of methyl nicotinate and methyl acetate.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this Claisen condensation can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Deprotonation of Methyl Acetate: The crucial first step is the formation of the methyl acetate enolate. If the base is not strong enough or is consumed by side reactions, the condensation will be inefficient.

    • Solution: Ensure you are using a sufficiently strong base. While sodium methoxide is commonly used, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to more complete and rapid enolate formation.[2][3] When using sodium methoxide, it's critical that it is fresh and anhydrous.

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions.

    • Solution: The optimal temperature is typically achieved by adding the reagents at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.

  • Moisture in the Reaction: Claisen condensations are highly sensitive to moisture, as water will react with the strong base and the enolate, quenching the reaction.

    • Solution: All glassware must be thoroughly dried (oven-dried is recommended). Use anhydrous solvents and ensure your starting materials are dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Premature Reversal of the Condensation (Retro-Claisen): The Claisen condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.[4]

    • Solution: Use at least one full equivalent of the base to ensure the complete deprotonation of the product, thus shifting the equilibrium.[5]

Q2: I am observing significant amounts of side products in my crude reaction mixture. What are these and how can I minimize them?

A2: The formation of side products is a common challenge. Here are the most likely culprits and strategies to mitigate them:

  • Self-Condensation of Methyl Acetate: If the addition of methyl nicotinate is too slow, the methyl acetate enolate can react with another molecule of methyl acetate, leading to the formation of methyl acetoacetate.

    • Solution: Add the methyl acetate to the base at a low temperature to form the enolate, and then add the methyl nicotinate relatively quickly to ensure the mixed condensation is the major pathway.

  • Hydrolysis of Esters: Any residual water in the reaction can lead to the hydrolysis of the starting esters or the product, especially under basic conditions, forming the corresponding carboxylates.

    • Solution: As mentioned previously, strict anhydrous conditions are paramount.

  • Reaction with the Pyridine Nitrogen: While less common under these conditions, the basicity of the pyridine nitrogen could potentially interact with the reagents.

    • Solution: The use of a strong, non-nucleophilic base primarily promotes the desired enolate formation. The reaction conditions are generally not conducive to significant side reactions involving the pyridine ring itself.

Q3: I'm having difficulty purifying the final product. What are the recommended procedures?

A3: The purification of this compound can be challenging due to its polarity and potential for decomposition.

  • Acid-Base Workup: Careful neutralization is key. After the reaction is complete, it is typically quenched with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution) to neutralize the excess base and protonate the enolate product.[6] Avoid using strong mineral acids initially, as this can lead to vigorous reaction and potential degradation.

    • Protocol:

      • Cool the reaction mixture in an ice bath.

      • Slowly add a slight excess of glacial acetic acid or saturated NH₄Cl solution with vigorous stirring until the pH is approximately neutral.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective purification method.

    • Solvent Selection: A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be effective.

  • Column Chromatography: For oily or highly impure products, silica gel column chromatography can be employed.[7]

    • Eluent System: A gradient elution starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended to separate the product from less polar impurities.

Troubleshooting Summary Table
Issue Potential Cause Recommended Solution
Low YieldIncomplete enolate formationUse a stronger, anhydrous base (e.g., NaH, LDA).
Suboptimal temperatureControl temperature carefully (initial cooling, then gradual warming).
Presence of moistureUse oven-dried glassware and anhydrous reagents/solvents under an inert atmosphere.
Reversible reactionUse at least one full equivalent of base.
Side Product FormationSelf-condensation of methyl acetateAdd methyl nicotinate promptly after enolate formation.
Ester hydrolysisMaintain strict anhydrous conditions.
Purification DifficultiesProduct decomposition during workupNeutralize carefully with a weak acid.
Inefficient separationEmploy recrystallization or column chromatography with an appropriate solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a mixed (or crossed) Claisen condensation .[4] This is a carbon-carbon bond-forming reaction between two different esters. In this specific case, methyl acetate, which has acidic α-hydrogens, acts as the nucleophile after being deprotonated by a strong base to form an enolate. Methyl nicotinate, which lacks α-hydrogens, serves as the electrophile. The enolate of methyl acetate then attacks the carbonyl carbon of methyl nicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the β-keto ester product.[8]

Q2: Why is it crucial to use a strong base in this reaction?

A2: A strong base is essential for two primary reasons:

  • Enolate Formation: The α-hydrogens of methyl acetate are only weakly acidic (pKa ≈ 25). A strong base is required to deprotonate it to a sufficient extent to initiate the condensation.

  • Driving the Equilibrium: The Claisen condensation is a reversible process. The final product, a β-keto ester, has acidic protons on the carbon between the two carbonyl groups. The strong base deprotonates this product to form a stable enolate. This irreversible deprotonation step drives the entire reaction to completion.[4][5]

Q3: Can I use other esters instead of methyl acetate?

A3: Yes, other esters with at least two α-hydrogens can be used, which will result in a different substituent at the 2-position of the butanoate chain. For example, using ethyl acetate would yield Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate. However, it is important to match the alkoxide base to the ester being used as the nucleophile to avoid transesterification, which would lead to a mixture of products.[3]

Q4: What is the role of the pyridine ring in this reaction?

A4: The pyridine ring serves as a key structural component of the target molecule, which is an important building block in medicinal chemistry.[1] From a reactivity standpoint, the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon of methyl nicotinate a good electrophile for the Claisen condensation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety measures are crucial:

  • Strong Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Lithium diisopropylamide (LDA) is also highly reactive. Handle these reagents under an inert atmosphere and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Quenching: The quenching of the reaction with acid can be exothermic. Perform this step slowly and with cooling.

Experimental Workflow and Data

Representative Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methyl acetate (1.0 eq.) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Condensation: Add a solution of methyl nicotinate (1.0 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Optimization of Reaction Conditions: A Comparative Overview
Parameter Condition A Condition B Condition C Rationale for Optimization
Base Sodium MethoxideSodium Hydride (NaH)Lithium Diisopropylamide (LDA)Stronger, non-nucleophilic bases can improve yield by ensuring complete enolate formation.
Solvent MethanolTetrahydrofuran (THF)Diethyl EtherAprotic solvents are preferred to avoid reaction with the base.
Temperature Room Temperature0 °C to Reflux-78 °C to Room Temp.Lower initial temperatures can control exotherms and minimize side reactions.
Typical Yield ModerateGood to ExcellentGood to ExcellentOptimization aims to maximize the formation of the desired product.

Visualizing the Process

Claisen Condensation Workflow

claisen_workflow reagents Methyl Nicotinate Methyl Acetate base_addition Add Strong Base (e.g., NaH) in Anhydrous Solvent reagents->base_addition enolate_formation Formation of Methyl Acetate Enolate base_addition->enolate_formation condensation Nucleophilic Attack on Methyl Nicotinate enolate_formation->condensation intermediate Tetrahedral Intermediate condensation->intermediate elimination Elimination of Methoxide intermediate->elimination product_enolate Product Enolate (Deprotonated) elimination->product_enolate workup Acidic Workup (e.g., NH4Cl) product_enolate->workup product Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate workup->product purification Purification (Chromatography/ Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: A stepwise workflow for the synthesis of this compound.

Key Mechanistic Steps

mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Deprotonation (Drives Reaction) Methyl Acetate Methyl Acetate Enolate Enolate Methyl Acetate->Enolate  Strong Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Methyl Nicotinate Product + Methoxide Product + Methoxide Tetrahedral Intermediate->Product + Methoxide Product + Base Product + Base Product Enolate Product Enolate Product + Base->Product Enolate

Caption: The four key stages of the Claisen condensation mechanism.

References

  • MySkinRecipes. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Available at: [Link]

  • ResearchGate. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available at: [Link]

  • ResearchGate. Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Available at: [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. Available at: [Link]

  • Royal Society of Chemistry. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Available at: [Link]

  • Google Patents. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Chemistry Stack Exchange. Base used in Claisen Condensation. Available at: [Link]

  • Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
  • ResearchGate. Synthesis of Diethyl 6-Amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridin-3,5-dicarboxylates Based on the Reaction of Arylmethylidenecyanoacetic Esters with N-Arylamidoesters of Malonic Acid. Available at: [Link]

  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available at: [Link]

  • The Journal of Organic Chemistry. Attempted Synthesis of Spongidines by a Radical Cascade Terminating onto a Pyridine Ring. Available at: [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • ResearchGate. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate | Request PDF. Available at: [Link]

  • Wiley Online Library. β-Ketoesters: An Overview and Its Applications via Transesterification. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. Available at: [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Merck. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This document provides in-depth, experience-driven advice tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, enabling you to troubleshoot and optimize your purification process effectively.

Part 1: Foundational Knowledge & Pre-Column Strategy (FAQs)

This section addresses the critical preparatory questions that form the foundation for a successful purification. Understanding the "why" behind your choices is paramount.

Q1: What are the key chemical properties of this compound that influence its purification?

A: The structure of this compound (C₁₀H₉NO₄, MW: 207.18 g/mol ) presents two primary challenges for standard column chromatography.[1]

  • High Polarity: The presence of two carbonyl groups (a ketone and an ester) and a pyridine ring makes the molecule significantly polar. This dictates the use of polar mobile phases for elution in normal-phase chromatography.[2][3]

  • Basic Pyridine Moiety: The nitrogen atom in the pyridine ring is basic. This is the most critical factor to consider. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] The basic nitrogen atom will interact strongly with these acidic sites via acid-base interactions, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound.[5]

Q2: Why is standard, unmodified silica gel a poor choice for this purification?

A: As mentioned above, the primary issue is the acid-base interaction between the basic pyridine nitrogen and the acidic silanol groups of the silica gel.[5] This strong, non-ideal interaction disrupts the normal partitioning equilibrium of the analyte between the stationary and mobile phases. Instead of a smooth, symmetrical elution, the compound "smears" or "tails" down the column, resulting in broad peaks that are contaminated with impurities.[5][6] This phenomenon makes it exceedingly difficult to obtain the compound in high purity.

Q3: What is the recommended stationary phase and how should it be prepared?

A: The most effective and reliable solution is to neutralize the acidic activity of the silica gel. This process is known as "deactivation."

Primary Recommendation: Triethylamine-Deactivated Silica Gel.

  • Mechanism of Action: By pre-treating the silica gel with a base like triethylamine (TEA), the accessible acidic silanol sites are effectively capped or neutralized.[7][8][9] The TEA molecules preferentially bind to these active sites, preventing the basic pyridine ring of your target molecule from interacting with them.[5] This leads to a separation based primarily on polarity differences, resulting in sharper peaks and improved resolution.

  • Experimental Protocol: Preparation of Deactivated Silica Gel

    • Measure the required amount of silica gel (e.g., 150 g of 60-120 mesh) for your column.

    • In a fume hood, create a slurry of the silica gel in a non-polar solvent like petroleum ether or hexane.

    • Add 1-2% v/w of triethylamine to the slurry (e.g., 1.5-3 mL of TEA for 150 g of silica).[8]

    • Thoroughly mix the slurry to ensure even distribution of the TEA.

    • Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.

    • Dry the deactivated silica gel under vacuum overnight to remove any residual solvent. The silica is now ready for column packing.

Alternative Stationary Phase:

  • Neutral Alumina: Alumina can be a viable alternative for the purification of amines and other basic compounds.[4] However, its chromatographic properties can be less consistent than silica gel, so it should be tested on a small scale (TLC) first.

Q4: How do I select the optimal mobile phase (eluent) for my column?

A: The mobile phase must be selected empirically using Thin-Layer Chromatography (TLC) before you run your column.[10][11] The goal is to find a solvent system where your target compound has a Retardation Factor (Rf) between 0.15 and 0.4 .[12][13]

  • Why this Rf range? There is an inverse relationship between a compound's Rf on a TLC plate and its elution volume in column volumes (CV), approximated by the equation CV ≈ 1/Rf .[12] An Rf in the 0.15-0.4 range ensures that the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and excessive solvent use).[12]

Table 1: Recommended Solvent Systems for TLC Scouting

System No. Non-Polar Solvent Polar Solvent Modifier (Optional but Recommended) Starting Ratio (v/v) Comments
1 Hexane or Heptane Ethyl Acetate 0.5 - 1% Triethylamine 50:50 A standard starting point for moderately polar compounds.
2 Dichloromethane Methanol 0.5 - 1% Triethylamine 98:2 to 95:5 Excellent for more polar compounds that don't move in EtOAc/Hexane.[2]

| 3 | Toluene | Acetone | 0.5 - 1% Triethylamine | 80:20 | Offers different selectivity compared to ester or alcohol-based systems. |

Pro-Tip: Always include the same percentage of the modifier (e.g., TEA) in your TLC mobile phase as you plan to use in your column mobile phase.[7] This ensures the TLC results are a true representation of the column conditions.

Part 2: Experimental Workflow & Protocols

This section provides the practical, step-by-step procedures for executing the purification.

Workflow for Purification of this compound

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Scouting (Find Rf 0.15-0.4) Deactivate 2. Deactivate Silica Gel (Add 1-2% TEA) Elute 5. Elute Column (Isocratic or Gradient) TLC->Elute  Determines Solvent System Pack 3. Pack Column (Wet Packing) Deactivate->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Result Pure Compound Evaporate->Result

Caption: A typical workflow from initial analysis to the final pure product.

Protocol 1: Analytical TLC for Solvent System Selection
  • Prepare TLC Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Spot Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the starting line.

  • Prepare Developing Chamber: Pour your chosen solvent system (from Table 1) into a TLC chamber to a depth of about 0.5 cm. Place a lid on the chamber and let the atmosphere saturate for 5-10 minutes.

  • Develop Plate: Place the TLC plate into the chamber, ensuring the solvent level is below your starting line. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14][15]

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

  • Optimize: Adjust the polarity of your solvent system until your target compound has an Rf value between 0.15 and 0.4.[12][13]

Protocol 2: Flash Chromatography Procedure
  • Column Packing (Wet Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column. Add a small layer of sand.

    • In a beaker, mix your deactivated silica gel with the initial, least polar mobile phase to form a consistent slurry.

    • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure the silica packs into a uniform, crack-free bed.

    • Drain the excess solvent until it is level with the top of the silica bed, being careful never to let the column run dry.[6] Add another thin layer of sand on top to protect the silica surface.[6]

  • Sample Loading (Dry Loading is Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the sand in your packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply pressure (using compressed air or a pump for flash chromatography) to start the solvent flow.[16][17] The optimal flow rate will prevent band widening from being too slow or tailing from being too fast.[6]

    • Isocratic Elution: If your impurities are far from your product on the TLC, you can run the entire column with the selected solvent system.

    • Gradient Elution: For closer-running impurities, start with a less polar solvent system and gradually increase the percentage of the more polar solvent.[9][18] This will elute the less polar impurities first, and then the polarity can be increased to elute your target compound more quickly.[18]

    • Begin collecting fractions immediately after the "dead volume" (the initial solvent that passes through before any compounds can elute) has passed.[6]

Part 3: Troubleshooting Guide

Even with careful preparation, issues can arise. This guide provides solutions to common problems encountered during the purification of nitrogen-containing compounds.

Table 2: Troubleshooting Common Chromatography Issues

Problem Probable Cause(s) Recommended Solution(s)
1. Severe streaking or tailing of the product spot. - Acid-Base Interaction: The basic pyridine is strongly interacting with acidic silica gel.[5]- Column Overload: Too much sample was loaded for the amount of silica. - Primary Fix: Ensure you are using deactivated silica and have added 0.5-1% triethylamine (TEA) to your mobile phase.[5][7]- Reduce the amount of sample loaded onto the column.
2. Product will not move from the baseline (Rf ≈ 0). - Insufficient Eluent Polarity: The mobile phase is not strong enough to displace the polar compound from the stationary phase. - Systematically increase the polarity. For an EtOAc/Hexane system, increase the % of EtOAc. For a DCM/MeOH system, increase the % of MeOH.[13] Retest with TLC.
3. Product runs with the solvent front (Rf ≈ 1). - Excessive Eluent Polarity: The mobile phase is too strong, causing all components to elute without separation. - Systematically decrease the polarity. Reduce the percentage of the polar component (e.g., ethyl acetate or methanol) in your mobile phase.[13][18] Retest with TLC.
4. Poor separation between product and a key impurity. - Suboptimal Solvent System: The chosen eluent does not provide enough selectivity between the two compounds.- Poor Column Packing: Cracks or channels in the silica bed lead to band mixing. - Try a different solvent system. For example, if you used EtOAc/Hexane, try a DCM/Acetone or Toluene/EtOAc system. Different solvents offer different selectivities.[10]- Use a shallower gradient. A slow, gradual increase in polarity can improve resolution.[9]- Repack the column carefully, ensuring a homogenous bed.
5. Suspected decomposition of the product on the column. - Compound Instability: The compound is sensitive to the acidic nature of silica gel, even if deactivated. - Confirm instability with 2D TLC: Run a TLC in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, the compound is decomposing.[6][18]- Switch to a more inert stationary phase like neutral alumina.[4][18]

| 6. Column flow rate is extremely slow or has stopped. | - Poor Packing: Use of very fine silica gel can impede flow.- Precipitation: The sample may have crystallized at the top of the column if it was loaded in a solvent in which it is poorly soluble.[18]- Solvent Viscosity: Some solvents, like dichloromethane, can lead to slower flow rates.[9] | - Ensure you are using an appropriate mesh size silica for flash chromatography (typically 40-63 µm).- Use dry loading. Adsorbing the compound on silica first prevents it from crashing out at the top of the column.[18]- If a blockage occurs, the column may need to be repacked.[18] |

References

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • BUCHI. (2022, December 14). Gravity vs Automated Flash Chromatography Comparison [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?[Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • Chemistry For Everyone. (2024, March 16). What Is The Difference Between Flash Chromatography And Gravity Chromatography? [Video]. YouTube. [Link]

  • Journal of Visualized Experiments. (2020, May 15). Nitrogen Compound Characterization in Fuels by Multidimensional Gas Chromatography. [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • MySkinRecipes. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • BYJU'S. RF Value Explanation. [Link]

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?[Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?[Link]

  • Reddit. (2014). how does flash chromatography work?[Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]

  • Sorbtech. (2024, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Chemistry For Everyone. (2024, March 16). What Is The Importance Of RF Value In Chromatography? [Video]. YouTube. [Link]

  • Rotachrom Technologies. (2022, December 22). Flash vs CPC: A Comparative Analysis. [Link]

  • eRepository @ Seton Hall. (2019, December 18). Performance of Nitrogen as a Carrier Gas in Capillary Gas Chromatography Using a Thin Film Column. [Link]

  • Phenomenex. (2024, June 6). Flash Chromatography: Principles & Applications. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Restek. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • Mastelf. (2024, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • New Jersey Institute of Technology. Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ChemBK. methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate. [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]

  • Reddit. (2020). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • PubChem. Ethyl 3-oxo-2-(phenylhydrazono)butanoate. [Link]

Sources

Common by-products in the synthesis of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. The guidance is grounded in established principles of organic chemistry, particularly the Claisen condensation, which is the most probable synthetic route to this β-keto ester.

Introduction to the Synthesis

This compound is a β-keto ester, a class of compounds that are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its synthesis most likely involves a crossed Claisen condensation reaction.[3][4][5] This reaction forms a carbon-carbon bond between two esters in the presence of a strong base.[5] In this specific case, it would involve the reaction of a methyl ester of nicotinic acid (e.g., methyl nicotinate) with methyl acetate.

The core of the Claisen condensation involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4] The subsequent loss of an alkoxide group yields the β-keto ester.[3] A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is very low, and I'm recovering a significant amount of starting material. What are the likely causes?

Answer:

Low conversion in a Claisen condensation can stem from several factors related to the reaction conditions and reagents.

  • Insufficient Base: The Claisen condensation requires at least a stoichiometric amount of base.[3][6] This is because the final product, the β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is what drives the reaction to completion.[3] If less than one full equivalent of base is used, the equilibrium may not favor the product.

  • Weak Base: The base must be strong enough to deprotonate the α-carbon of methyl acetate. Alkoxide bases like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used. Weaker bases may not be sufficient to generate the required concentration of the ester enolate.

  • Presence of Water: Meticulously anhydrous conditions are crucial.[6] Any water present in the glassware, solvents, or reagents will quench the strong base and the ester enolate, halting the reaction. Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, the initial enolate formation may benefit from cooling to control side reactions. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions.

Question 2: My NMR spectrum shows a complex mixture of products, not just my desired β-keto ester. What are these by-products?

Answer:

The most common by-products in a crossed Claisen condensation arise from self-condensation and transesterification.

  • Self-Condensation of Methyl Acetate: Methyl acetate can react with itself in a Claisen condensation to form methyl acetoacetate.[6] This is a significant competing reaction. To minimize this, one strategy is to use an excess of the non-enolizable ester, in this case, the methyl nicotinate derivative.[6]

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the esters, transesterification can occur.[6] For instance, using sodium ethoxide with methyl esters can lead to the formation of ethyl esters as by-products. To avoid this, it is critical to match the base to the ester (e.g., use sodium methoxide with methyl esters).[6]

Below is a table summarizing the expected proton NMR signals for the target product and a key by-product.

CompoundKey ¹H NMR Signals (δ, ppm)
This compound Singlet for the methyl ester protons (~3.7 ppm), Singlet for the methylene protons (~4.0 ppm), Aromatic protons of the pyridine ring (7.0-9.0 ppm)
Methyl acetoacetate (by-product) Singlet for the acetyl methyl protons (~2.2 ppm), Singlet for the ester methyl protons (~3.7 ppm), Singlet for the methylene protons (~3.4 ppm)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The formation of these by-products can be visualized in the following reaction scheme:

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions Methyl Nicotinate Methyl Nicotinate Product Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate Methyl Nicotinate->Product NaOMe Methyl Acetate Methyl Acetate Methyl Acetate->Product Methyl Acetate_2 Methyl Acetate Self_Condensation Methyl Acetoacetate Methyl Acetate_2->Self_Condensation NaOMe Methyl Acetate_3 Methyl Acetate Methyl Acetate_3->Self_Condensation

Caption: Competing reactions in the synthesis.

Question 3: During the aqueous workup, my product seems to be decomposing. Why is this happening and how can I prevent it?

Answer:

β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions and with heating.[6]

  • Hydrolysis: The ester can be hydrolyzed to the corresponding β-keto acid.

  • Decarboxylation: β-keto acids are often unstable and can readily lose carbon dioxide upon gentle heating to form a ketone.[6]

To minimize decomposition during workup:

  • Low Temperature: Perform the acidic workup at a low temperature (e.g., in an ice bath).[6]

  • Avoid Strong Acids/Bases: Use dilute acid for neutralization and avoid prolonged exposure to either strong acids or bases.

  • Efficient Extraction: Promptly extract the product into an organic solvent after neutralization.

  • Anhydrous Drying: Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.[6]

The decomposition pathway can be illustrated as follows:

Decomposition_Pathway Product Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate Keto_Acid 2,4-Dioxo-4-pyridin-3-ylbutanoic acid Product->Keto_Acid H₃O⁺ / H₂O (Hydrolysis) Ketone 1-(Pyridin-3-yl)butane-1,3-dione Keto_Acid->Ketone Δ (Decarboxylation)

Caption: Hydrolysis and decarboxylation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the crude product?

A1: Purification of β-keto esters can be challenging due to their potential instability.

  • Column Chromatography: This is often the most effective method. Use silica gel and a solvent system such as a gradient of ethyl acetate in hexanes. It's advisable to run the column relatively quickly to minimize on-column decomposition.

  • Distillation: Fractional distillation under reduced pressure can be used, but care must be taken as the compound may decompose at high temperatures.[6]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system could be an effective purification technique.

Q2: Can I use a different base, like sodium hydride (NaH) or lithium diisopropylamide (LDA)?

A2: Yes, stronger, non-nucleophilic bases like NaH or LDA can be very effective for Claisen-type reactions.

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the ester. The hydrogen gas evolved drives the enolate formation.

  • Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered base that rapidly and quantitatively forms the ester enolate at low temperatures. This can be particularly useful for directed or crossed Claisen condensations, as it allows for the pre-formation of one enolate before the addition of the second ester, potentially reducing self-condensation by-products.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a generalized procedure based on the principles of the Claisen condensation and should be adapted and optimized.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Formation: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.

  • Addition of Reactants: To the sodium methoxide solution, add methyl nicotinate. Then, slowly add methyl acetate via a syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[6]

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Troubleshooting Workflow

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Base_Issue Check Base: - Stoichiometry (≥1 eq) - Strength (e.g., NaOMe) Check_Yield->Base_Issue Yes Success Pure Product High Yield Check_Purity->Success No Byproduct_Issue Identify By-products (NMR): - Self-condensation? - Transesterification? Check_Purity->Byproduct_Issue Yes Anhydrous_Issue Check Conditions: - Anhydrous solvents? - Oven-dried glassware? Base_Issue->Anhydrous_Issue Decomposition_Issue Check Workup: - Low temperature? - Avoid strong acid/base? Byproduct_Issue->Decomposition_Issue

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26267-26280. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2, 4-dioxo-4-(pyridin-4-yl)butanoate. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Technical Support Center: Reactions of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experimental workflows involving Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the side reactions of this versatile building block with various nucleophiles. Our focus is on providing practical, field-tested insights to help you navigate the complexities of your experiments and achieve your desired outcomes.

Introduction to the Reactivity of this compound

This compound is a β-keto ester, a class of compounds renowned for their utility in organic synthesis due to the presence of multiple reactive sites. The acidity of the methylene protons between the two carbonyl groups makes it a potent nucleophile upon deprotonation. Concurrently, the carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The presence of the pyridine ring introduces an additional layer of complexity and opportunity, influencing the electron density of the dicarbonyl system and potentially participating in reactions.

This guide will delve into the common and often unexpected side reactions that can occur when working with this compound, providing you with the knowledge to anticipate, prevent, and troubleshoot these issues.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield of the Desired Product in Reactions with Amine Nucleophiles

Question: I am reacting this compound with a primary amine to synthesize a β-enaminone, but I am consistently observing low yields of my target compound. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields in this reaction are a common issue and can often be attributed to several competing side reactions. Let's break down the potential culprits and their solutions.

Potential Causes and Solutions:

Potential CauseExplanationTroubleshooting Strategy
Formation of a Stable Enamine Adduct The initial nucleophilic attack of the amine on the C4-keto group (the one attached to the pyridine ring) is reversible. However, subsequent dehydration to form the enamine can be slow or incomplete, leading to a complex mixture.1. Catalyst: Use a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the dehydration step. 2. Azeotropic Removal of Water: If the reaction solvent allows, use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the enamine product.
Intramolecular Cyclization The pyridine nitrogen, being nucleophilic, can potentially attack the ester carbonyl (C1) or the C4-keto group, leading to the formation of undesired bicyclic products, especially at elevated temperatures.1. Temperature Control: Maintain a low to moderate reaction temperature (0-50 °C) to disfavor the intramolecular cyclization. 2. Protecting Groups: In complex syntheses, consider protecting the pyridine nitrogen if it is found to be a competing nucleophile.
Amide Formation The amine nucleophile can also attack the ester carbonyl, leading to the formation of an amide byproduct. This is generally less favorable than attack at the more electrophilic keto group but can occur under forcing conditions.1. Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the formation of the amide byproduct. 2. Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the β-keto ester.
Double Addition If a diamine is used, there is a possibility of a double reaction, where both amine groups react with two molecules of the β-keto ester.1. Controlled Addition: Add the β-keto ester slowly to a solution of the diamine to favor the mono-adduct. 2. High Dilution: Running the reaction under high dilution can also disfavor the intermolecular double addition.
FAQ 2: Unexpected Product Formation in Reactions with Hydrazine Derivatives

Question: I am attempting to synthesize a pyrazole derivative by reacting this compound with hydrazine, but I am isolating a product with a different molecular weight than expected. What could be happening?

Answer:

Reactions of β-dicarbonyl compounds with hydrazine are a classic method for pyrazole synthesis. However, the presence of multiple electrophilic sites in your starting material can lead to alternative reaction pathways.

Potential Causes and Solutions:

Potential CauseExplanationTroubleshooting Strategy
Formation of a Pyridazinone Derivative Instead of the expected pyrazole formation involving the two carbonyl groups, the hydrazine can react with the ester and the adjacent keto group to form a six-membered pyridazinone ring.1. Solvent Choice: The reaction outcome can be highly solvent-dependent. Protic solvents like ethanol or acetic acid may favor different cyclization pathways.[1] Experiment with aprotic solvents like toluene or dioxane. 2. Reaction Conditions: Carefully control the reaction temperature and pH. A slightly acidic medium often favors pyrazole formation.
Formation of a Hydrazone at a Single Carbonyl If the reaction is not driven to completion, you might isolate the initial hydrazone adduct at either the C2 or C4 keto group without subsequent cyclization.1. Extended Reaction Time/Heating: Ensure the reaction is heated for a sufficient duration to facilitate the cyclization step after the initial condensation. 2. Catalyst: A catalytic amount of acid can promote both the initial condensation and the subsequent cyclization.
Reaction with the Pyridine Ring While less common, under harsh conditions, the hydrazine could potentially interact with the pyridine ring, leading to more complex rearrangements.1. Mild Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time) to avoid undesired side reactions involving the pyridine moiety.

Mechanistic Insights: Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired reaction pathway versus a common side reaction.

G cluster_0 Desired Reaction: β-Enaminone Formation cluster_1 Side Reaction: Intramolecular Cyclization start This compound + R-NH2 step1 Nucleophilic attack of amine on C4-keto group start->step1 step2 Dehydration step1->step2 product β-Enaminone Product step2->product start_side This compound step1_side Nucleophilic attack of pyridine-N on C1-ester start_side->step1_side product_side Bicyclic Side Product step1_side->product_side

Caption: Desired vs. side reaction pathways.

Experimental Protocol: Synthesis of a β-Enaminone Derivative

This protocol provides a general procedure for the synthesis of a β-enaminone from this compound and a primary amine, with critical steps highlighted to minimize side reactions.

Materials:

  • This compound

  • Primary amine (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous ethanol.

  • Addition of Amine: Dissolve the primary amine (1.1 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the stirring solution of the β-keto ester at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure β-enaminone.

G setup 1. Reaction Setup (Inert Atmosphere) add_amine 2. Add Primary Amine (Dropwise, RT) setup->add_amine add_catalyst 3. Add Catalytic Acetic Acid add_amine->add_catalyst monitor 4. Monitor Reaction (TLC/LC-MS) add_catalyst->monitor workup 5. Concentrate monitor->workup purify 6. Purify Product workup->purify

Caption: Experimental workflow for β-enaminone synthesis.

References

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Al-Ostoot, F. H., Kandeel, M. M., & El-Gaby, M. S. A. (2018). Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and some new derived ring systems. Medicinal Chemistry Research, 27(4), 1186–1197. [Link]

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • El-Kashef, H. S., Farag, A. M., & Mekhemer, G. A. H. (2002). Synthesis of some new pyrazole, pyrimidine, and pyridazine derivatives derived from ethyl 2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3-oxopropanoate.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Makarov, V. A., Yashunsky, D. V., & Fedorov, A. Y. (2017). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Russian Journal of General Chemistry, 87(5), 1033–1038. [Link]

  • Kumar, A., & Sharma, S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and obtain a high-purity product.

Introduction to the Synthesis

The synthesis of this compound, a valuable β-keto ester, is most commonly achieved through a crossed Claisen condensation. This reaction involves the condensation of methyl nicotinate (the non-enolizable ester) with methyl acetate (the enolizable ester) in the presence of a strong base. The reaction proceeds by the formation of an enolate from methyl acetate, which then acts as a nucleophile, attacking the carbonyl group of methyl nicotinate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Understanding the nuances of this reaction is critical for success, particularly given the presence of the pyridine ring, which can influence the reaction environment.

Reaction Mechanism: Crossed Claisen Condensation

The overall reaction is as follows:

The mechanism involves several key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl nicotinate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.

  • Deprotonation: The newly formed β-keto ester is deprotonated by the base at the acidic methylene group between the two carbonyls. This step is crucial as it drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final product.

Visualizing the Workflow

Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Methyl Nicotinate Methyl Acetate Base_Prep Prepare Strong Base (e.g., NaOMe in Methanol) Mixing Combine Reagents & Base Solution Base_Prep->Mixing Reaction_Step Stir at Controlled Temperature Mixing->Reaction_Step Monitoring Monitor Progress (TLC, LC-MS) Reaction_Step->Monitoring Quench Quench with Acid Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate methyl acetate efficiently. 2. Presence of Water: Moisture in the reagents or solvent will quench the strong base. 3. Incorrect Stoichiometry: An insufficient amount of base was used. A full equivalent is required to drive the reaction to completion by deprotonating the product.[1][2]1. Base Selection: Use a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH). Ensure the alkoxide base matches the alcohol of the ester to prevent transesterification.[1] 2. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon). 3. Stoichiometry Check: Use at least one full equivalent of the strong base relative to the limiting reagent (methyl acetate).
Formation of Self-Condensation Product 1. Reaction Conditions: The enolate of methyl acetate reacts with another molecule of methyl acetate instead of methyl nicotinate.1. Controlled Addition: Add the methyl acetate slowly to a mixture of the non-enolizable ester (methyl nicotinate) and the base. This keeps the concentration of the enolizable ester low at any given time, favoring the crossed condensation.[3] 2. Use of a Non-Nucleophilic Base: For more precise control, prepare the enolate of methyl acetate separately using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, and then add the methyl nicotinate.[4]
Product Decomposition During Work-up 1. Harsh Acidic/Basic Conditions: The β-keto ester can undergo hydrolysis and subsequent decarboxylation under strong acidic or basic conditions, especially with heating.1. Mild Work-up: Use a mild acid (e.g., dilute HCl or acetic acid) for quenching and perform the work-up at low temperatures (e.g., in an ice bath). 2. Avoid Prolonged Heating: Minimize exposure to high temperatures during solvent evaporation and purification.
Difficulty in Product Purification 1. Polarity of the Product: The presence of the pyridine ring and the two carbonyl groups makes the product relatively polar, which can complicate purification. 2. Contamination with Starting Materials: Unreacted methyl nicotinate and methyl acetate can co-elute with the product during chromatography.1. Chromatography Optimization: Use a suitable solvent system for column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product. 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. 3. Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution can help remove any unreacted basic starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A strong base is essential for the Claisen condensation. Sodium methoxide (NaOMe) is a common and effective choice. It is crucial to use an alkoxide that corresponds to the ester's alcohol component to avoid transesterification.[1] For this synthesis, using sodium methoxide with methyl esters is ideal. Sodium hydride (NaH) is another strong base that can be used.

Q2: Why is a full equivalent of base necessary?

The final deprotonation of the β-keto ester product is a key driving force for the Claisen condensation.[1][2][5] This step is an acid-base reaction that is highly favorable and shifts the overall equilibrium towards the product.[5] Therefore, a stoichiometric amount of base is required.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (methyl acetate) and the appearance of a new spot corresponding to the product indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the methyl ester protons, the methylene protons between the carbonyls, and the aromatic protons of the pyridine ring. The methylene protons will likely appear as a singlet.

  • ¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the methylene carbon, the methyl ester carbon, and the carbons of the pyridine ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-N and C=C stretching vibrations from the pyridine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (207.19 g/mol ).

Q5: Can the basicity of the pyridine nitrogen interfere with the reaction?

Yes, the lone pair of electrons on the pyridine nitrogen can potentially be protonated or interact with Lewis acidic species. However, in a strongly basic medium like that of a Claisen condensation, the pyridine nitrogen is unlikely to be protonated. Its basicity is significantly lower than that of the alkoxide base used. The primary concern with pyridine-containing substrates in some reactions is their potential to coordinate with metal catalysts, which is not a factor in this base-mediated condensation.

Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • Methyl nicotinate

  • Methyl acetate

  • Sodium methoxide (or sodium hydride)

  • Anhydrous solvent (e.g., toluene, THF, or diethyl ether)

  • Dilute hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of methyl nicotinate in the anhydrous solvent to a suspension of sodium methoxide in the same solvent.

  • Addition of Methyl Acetate: Slowly add methyl acetate to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships between reaction parameters and the desired outcome.

Logical_Relationships cluster_inputs Inputs / Conditions cluster_outcomes Outcomes cluster_issues Potential Issues Base Strong Base (e.g., NaOMe) Yield High Yield Base->Yield enables Purity High Purity Base->Purity influences Side_Products Side Products (Self-condensation) Base->Side_Products can cause transesterification Solvent Anhydrous Solvent Solvent->Yield prevents quenching Solvent->Purity maintains conditions Temperature Controlled Temperature Temperature->Side_Products can increase Decomposition Product Decomposition Temperature->Decomposition can cause Stoichiometry Correct Stoichiometry (>=1 eq. Base) Stoichiometry->Yield drives reaction

Caption: Key parameters influencing the yield and purity of the synthesis.

References

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • AK LECTURES. (2014, July 7). Claisen Condensation and ß-Keto Esters [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Siddiqui, Z. N., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 117. [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • Kaminski, T., & Kirsch, G. (2008). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Journal of Heterocyclic Chemistry, 45(1), 229-232. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chen, Y. S., et al. (2005). Condensation reaction of C4H4+ with pyridine. The Journal of chemical physics, 122(2), 024312. [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Mogilaiah, K., et al. (2006). Claisen-Schmidt condensation under solvent-free conditions. Journal of the Serbian Chemical Society, 71(3), 243-247. [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. [Link]

  • Krishan, K., & Singh, H. (1975). Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic aldehydes. Indian Journal of Chemistry, 13(3), 204-206. [Link]

  • Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • Carreño, A., et al. (2014). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Química Nova, 37, 584-588. [Link]

  • Chem V20. (2016, October 22). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

  • ResearchGate. (2025, December 5). NMR spectroscopic and X-ray structural characterization of two diaryl derivatives of (4-cyano-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin- 6-yl)hydrazono-acetic acid ethyl ester. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Claisen condensation reaction. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you achieve optimal yields and purity.

Introduction to the Synthesis

The synthesis of this compound, a valuable β-keto ester in medicinal chemistry, is typically achieved through a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base[1][2]. In this case, the reaction is a condensation between methyl nicotinate, which lacks α-protons and acts as the electrophile, and an enolizable methyl ester, such as methyl acetate or dimethyl oxalate, which serves as the nucleophile precursor[3][4].

The success of this reaction hinges on several critical factors, including the choice of base, the purity of reagents and solvents, and precise control over reaction conditions. Low conversion rates are a common hurdle, and this guide aims to provide a systematic approach to identifying and resolving the underlying issues.

Visualizing the Reaction Pathway

Claisen_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product Formation Methyl Nicotinate Methyl Nicotinate Methyl Acetate Methyl Acetate Enolate of Methyl Acetate Enolate of Methyl Acetate Methyl Acetate->Enolate of Methyl Acetate + Strong Base Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe) Strong Base (e.g., NaOMe)->Enolate of Methyl Acetate Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene) Anhydrous Solvent (e.g., Toluene)->Enolate of Methyl Acetate Tetrahedral Intermediate Tetrahedral Intermediate Enolate of Methyl Acetate->Tetrahedral Intermediate + Methyl Nicotinate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate - Methoxide This compound This compound Product Enolate->this compound + Acid Workup Low_Conversion_Troubleshooting Start Low or No Conversion Check_Base Is the base active and anhydrous? Start->Check_Base Check_Conditions Are the reaction conditions anhydrous? Check_Base->Check_Conditions Yes Solution_Base Use fresh, anhydrous base. Check_Base->Solution_Base No Check_Stoichiometry Is at least 1 equivalent of base used? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Dry all solvents and reagents. Use inert atmosphere. Check_Conditions->Solution_Conditions No Check_Temp_Time Is the reaction temperature and time sufficient? Check_Stoichiometry->Check_Temp_Time Yes Solution_Stoichiometry Use at least 1.1 equivalents of strong base. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp_Time Increase temperature and/or reaction time. Check_Temp_Time->Solution_Temp_Time No End Improved Conversion Check_Temp_Time->End Yes Solution_Base->Start Solution_Conditions->Start Solution_Stoichiometry->Start Solution_Temp_Time->Start

Sources

Removal of starting materials from "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate" product

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of starting materials from the final product, "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate." The experimental choices and protocols outlined below are grounded in established chemical principles to ensure technical accuracy and reliable outcomes.

Introduction: Understanding the Chemistry

"this compound" is a β-keto ester, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] A common synthetic route to this and similar compounds is the Claisen condensation reaction.[2] This involves the reaction of a ketone with an ester in the presence of a strong base. In the case of our target molecule, likely starting materials would be a methyl ester of a pyridine-3-carboxylic acid derivative and acetone or a related methyl ketone.

Given this synthetic pathway, common impurities to expect in the crude product include unreacted starting materials and by-products from side reactions. Effective purification is therefore critical to ensure the quality and reliability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting material impurities in my crude "this compound" product?

A1: Based on a typical Claisen condensation synthesis, the primary starting material impurities to anticipate are:

  • A methyl ester of a pyridine-3-carboxylic acid derivative: (e.g., methyl nicotinate).

  • A methyl ketone: (e.g., acetone or a derivative).

  • The base used in the reaction: (e.g., sodium methoxide, sodium hydride).

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue. It can occur if the solution is supersaturated at a temperature above the product's melting point or if the cooling rate is too rapid. To address this, try adding a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help slow the cooling process.[3]

Q3: I'm seeing multiple spots on my TLC plate after purification. What could they be?

A3: Multiple spots on a TLC plate, even after purification, could indicate several possibilities:

  • Keto-Enol Tautomerism: β-keto esters like your product exist as an equilibrium mixture of keto and enol tautomers.[4][5][6] These tautomers can sometimes appear as separate, albeit often close, spots on a TLC plate.

  • Isomeric Impurities: Depending on the specific starting materials, the formation of positional isomers is possible.[3]

  • Incomplete Purification: The chosen purification method may not have been sufficient to remove all impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted Pyridine-Containing Starting Material

The basic nature of the pyridine ring in the starting material offers a straightforward method for its removal.

Removal_of_Basic_Impurities A Crude Product (dissolved in organic solvent e.g., Ethyl Acetate) B Perform Liquid-Liquid Extraction with dilute aqueous acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (contains protonated pyridine impurity) C->D Impurity E Organic Layer (contains product) C->E Product F Wash Organic Layer with brine E->F G Dry over Na2SO4 or MgSO4 F->G H Concentrate in vacuo G->H I Analyze Purity (TLC, HPLC, NMR) H->I

Caption: Liquid-liquid extraction workflow for removing basic impurities.

Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[7][8][9][10]

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the product is soluble but has limited solubility in water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.[11]

  • Separation: Allow the layers to separate fully. The protonated pyridine starting material will be in the aqueous layer, while your desired product remains in the organic layer.

  • Collection: Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.

  • Repeat: For efficient removal, repeat the acidic wash one or two more times with fresh aqueous acid.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Issue 2: Presence of Unreacted Ketone or Other Non-Basic Starting Materials

If non-basic starting materials or by-products are present, purification techniques based on polarity differences are required.

Purification_Strategy Start Crude Product Analysis (TLC) Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Flash Column Chromatography Is_Solid->Chromatography No (or if recrystallization fails) Purity_Check1 Check Purity (TLC/HPLC) Recrystallize->Purity_Check1 Purity_Check2 Check Purity (TLC/HPLC) Chromatography->Purity_Check2 Purity_Check1->Chromatography Not Pure End Pure Product Purity_Check1->End Pure Purity_Check2->End Pure

Sources

Technical Support Center: Characterization of Impurities in Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you identify, quantify, and control impurities in your samples.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origin and nature of impurities associated with this compound.

Q1: What are the potential process-related impurities I should be aware of during the synthesis of this compound?

Process-related impurities are chemical species that arise during the synthesis and purification steps. For a β-ketoester like this compound, a common synthetic route is the Claisen condensation or a related C-acylation reaction.[1][2] Based on this, potential impurities include:

  • Unreacted Starting Materials:

    • Methyl nicotinate (or nicotinoyl chloride).

    • Methyl acetate (or its corresponding enolate precursor).

  • By-products from Side Reactions:

    • Self-condensation products: If methyl acetate is used as a starting material, it can self-condense to form methyl acetoacetate.

    • Products of incomplete reaction: Intermediates of the condensation reaction that have not fully converted to the final product.

  • Reagent-Related Impurities:

    • Residual base: Strong bases like sodium methoxide or lithium diisopropylamide (LDA) are often used.[3]

    • Solvent adducts: Impurities formed from the reaction of intermediates with the solvent.

  • Impurity from a common precursor, 3-acetylpyridine: If the synthesis starts from 3-acetylpyridine, any impurities present in this starting material could be carried through.

To minimize these, ensure all glassware is dry, use anhydrous solvents, and maintain strict stoichiometric control of your reagents.[3]

Q2: My sample is degrading over time. What are the likely degradation products?

Degradation products are impurities that form during storage or handling due to exposure to environmental factors.[4] To proactively identify these, a forced degradation study is essential.[5][6] This involves subjecting the compound to harsh conditions to accelerate decomposition.[7] For this compound, the primary degradation pathways are likely:

  • Hydrolysis: The ester and keto groups are susceptible to hydrolysis under both acidic and basic conditions.

    • Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid, 2,4-dioxo-4-(pyridin-3-yl)butanoic acid.

    • Keto-ester Cleavage (Decarboxylation): A common reaction for β-keto esters, particularly under acidic workup or heat, is hydrolysis followed by decarboxylation to yield a simpler ketone, 1-(pyridin-3-yl)ethan-1-one (3-acetylpyridine).[3][8]

  • Oxidation: The pyridine ring and the diketone moiety could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light can sometimes induce degradation, leading to complex mixtures of products.

Conducting a forced degradation study not only helps identify these potential degradants but is a regulatory requirement for developing a stability-indicating analytical method.[4][9]

Troubleshooting Guides

This section provides solutions to specific experimental challenges you may encounter.

Q3: My HPLC chromatogram shows several unexpected small peaks. How do I begin to identify them?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) run requires a systematic investigation. The goal is to determine if the peak is a genuine impurity or an artifact, and if it's real, to identify its structure.

Start Unexpected Peak in HPLC Step1 Is it an artifact? - Inject blank (solvent) - Check for carryover Start->Step1 Step2 Is it a known impurity? - Inject standards of starting materials - Check reference standards Step1->Step2 No artifact found Step3 Characterize the Unknown - Develop LC-MS method - Determine mass (m/z) Step2->Step3 Not a known impurity Step4 Obtain Structural Information - Perform MS/MS for fragmentation - Use High-Resolution MS for formula Step3->Step4 Mass determined Step5 Confirm Structure - Isolate impurity (prep-HPLC) - Perform NMR analysis Step4->Step5 Plausible structure proposed Result Structure Identified Step5->Result NoArtifact Peak is real NoKnown Peak is unknown MassFound Mass obtained FragFound Fragmentation pattern suggests structure

Caption: Workflow for identifying unknown HPLC peaks.

Causality Explained:

  • Eliminate Artifacts: Before spending time on advanced analysis, rule out simple issues. Injecting a blank solvent will confirm if the peak originates from your solvent or system, while a second injection of a clean standard can reveal carryover from a previous, more concentrated sample.

  • Check Knowns: The most common impurities are often unreacted starting materials. Injecting standards of these compounds is a quick way to screen for them.

  • Mass Determination: Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of impurity identification.[10][11] It provides the molecular weight of the unknown peak, which is a critical piece of information.

  • Structural Elucidation: If the mass alone is insufficient, tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern provides clues about the molecule's structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, allowing you to predict the elemental formula.

  • Definitive Confirmation: The gold standard for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. This requires isolating a sufficient quantity of the impurity, typically using preparative HPLC.

Q4: I can't achieve baseline separation between my main compound and a key impurity. What chromatographic parameters can I adjust?

Poor resolution is a common challenge in developing a stability-indicating HPLC method, which must be able to separate all degradation products from the active pharmaceutical ingredient (API).[12][13]

Key Parameters to Optimize for Resolution:

  • Mobile Phase Strength (% Organic):

    • Isocratic Elution: If you are using a single mobile phase composition, slightly decreasing the percentage of the strong solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between closely eluting peaks.

    • Gradient Elution: A shallower gradient is highly effective for separating complex mixtures.[12] By slowing the rate of increase of the organic solvent over time, you give closely eluting compounds more opportunity to separate on the column.

  • Mobile Phase pH: The compound contains a basic pyridine ring. Adjusting the pH of the aqueous portion of your mobile phase can significantly alter the retention time and peak shape of the API and any ionizable impurities. A good starting point is to work at a pH at least 2 units away from the pKa of the pyridine nitrogen.

  • Column Chemistry: If mobile phase optimization fails, the issue may be the stationary phase.

    • Particle Size: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase efficiency and resolution, though it will also increase backpressure.

    • Stationary Phase: If you are using a standard C18 column, consider trying a different phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like yours, while an embedded polar group (PEG) column can offer different interactions.

  • Temperature: Increasing the column temperature will decrease viscosity (lowering backpressure) and typically shorten retention times. It can also subtly change selectivity, sometimes improving a difficult separation.

Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for the analysis of this compound and its impurities.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard, versatile reversed-phase column suitable for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency and low viscosity.
Gradient Program 5% B to 95% B over 20 minA broad gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times. Can be adjusted to optimize selectivity.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
Detector UV/PDA at 268 nmThe pyridine ring provides strong UV absorbance. A Photo Diode Array (PDA) detector is recommended to check for peak purity.
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterA diluent that matches the initial mobile phase conditions is ideal.
Protocol 2: Forced Degradation Study

A forced degradation study is critical for identifying potential degradation products and developing a truly stability-indicating method.[5][14] The goal is to achieve 5-20% degradation of the main compound.[14]

Start Prepare Stock Solution of API (e.g., 1 mg/mL in Acetonitrile/Water) Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (Solid, 80°C) Stress->Thermal Photo Photolytic Stress (UV/Vis light) Stress->Photo Analysis Analyze Samples by HPLC-PDA & LC-MS (at t=0, 2, 6, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - % Degradation - Peak Purity - Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

ConditionReagent/SetupProcedure
Acid Hydrolysis 0.1 M HClMix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.[15] Sample at intervals (e.g., 2, 6, 24h). Neutralize with NaOH before injection.
Base Hydrolysis 0.1 M NaOHMix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at intervals. Neutralize with HCl before injection.
Oxidative 3% H₂O₂Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at intervals.
Thermal Hot Air OvenStore a small amount of the solid powder in an oven at 80°C.[15] Periodically dissolve a portion and analyze.
Photolytic UV ChamberExpose the solid powder and a solution to UV light (e.g., 200 Watt hours/square meter) and cool white fluorescent light.[15]
Control No StressKeep a sample of the stock solution at room temperature, protected from light, and analyze alongside the stressed samples.

After analysis, you must evaluate the chromatograms for new peaks, assess the peak purity of the main compound, and calculate the mass balance to ensure all major degradants are being detected.

References
  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). Springer. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Available at: [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. (2015). National Institutes of Health (NIH). Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). American Pharmaceutical Review. Available at: [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. (n.d.). Longdom Publishing. Available at: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journals. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019). ResearchGate. Available at: [Link]

  • Chapter 21: Ester Enolates. (n.d.). University of Calgary. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. As your virtual Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to ensure a robust and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction.[1][2] This involves the reaction of a non-enolizable ester, methyl nicotinate, with an enolizable ester, methyl acetate, in the presence of a strong base.[1][3] The reaction creates a new carbon-carbon bond, yielding the desired β-keto ester.[1][4][5] While straightforward in principle, scaling up this transformation presents several challenges that require careful consideration and control.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the scale-up of this synthesis:

Q1: What is the biggest challenge when scaling up the Claisen condensation for this molecule?

A1: The primary challenge is managing the competing self-condensation of methyl acetate to form methyl acetoacetate. This side reaction reduces the yield of the desired product and introduces a significant impurity that can be difficult to remove. Careful control of reaction conditions, particularly the mode and rate of reagent addition, is crucial to minimize this side reaction.

Q2: Which base should I use for the scale-up reaction, and how much?

A2: A full equivalent of a strong, non-nucleophilic base is required.[1][6] Sodium methoxide is the recommended base for this reaction. Using an alkoxide that corresponds to the alcohol of the esters (in this case, methanol for the methyl esters) is critical to prevent transesterification, which would lead to a mixture of products.[2] Using a hydroxide base should be avoided as it can cause hydrolysis of the ester starting materials and product.[4]

Q3: Why is a full equivalent of base necessary?

A3: The product, this compound, is a β-keto ester and is therefore acidic.[1] The alkoxide base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2][6]

Q4: My reaction mixture is turning dark. Is this normal?

A4: Some color change is expected, but a very dark or tarry appearance can indicate decomposition or significant side reactions. This could be due to localized high temperatures (poor heat transfer), reaction with oxygen, or impurities in the starting materials. Operating under an inert atmosphere (e.g., nitrogen or argon) and ensuring efficient stirring and temperature control are essential.

Q5: How do I effectively purify the final product on a large scale?

A5: Due to the polar nature of the pyridine ring, purification can be challenging. A combination of techniques is often most effective. The initial work-up should involve careful neutralization of the reaction mixture. Subsequent purification may involve crystallization from a suitable solvent system or preparative chromatography.[7] For crystallization, a solvent screen to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is recommended.

Troubleshooting Guide

This section provides detailed guidance on specific issues you may encounter during your experiments.

Low Yield
Symptom Potential Cause Troubleshooting Action
Low conversion of starting materials 1. Insufficient base: The base may have been partially quenched by moisture or acidic impurities in the reagents or solvent. 2. Low reaction temperature: The reaction rate may be too slow at the current temperature. 3. Poor mixing: Inadequate agitation can lead to localized reagent concentrations and incomplete reaction.1. Ensure all reagents and solvents are anhydrous. Use freshly prepared or titrated base. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms and side product formation. 3. Improve agitation. On a larger scale, ensure the impeller design and speed are adequate for the reactor geometry.
Significant formation of methyl acetoacetate Self-condensation of methyl acetate: This occurs when the enolate of methyl acetate reacts with another molecule of methyl acetate.1. Slow addition of methyl acetate: Add the methyl acetate slowly to a mixture of the methyl nicotinate and the base. This keeps the concentration of the methyl acetate enolate low and favors the reaction with the more electrophilic methyl nicotinate. 2. Use an excess of methyl nicotinate: This will statistically favor the reaction of the methyl acetate enolate with methyl nicotinate.
Product loss during work-up 1. Hydrolysis of the product: The β-keto ester can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8][9] 2. Product solubility in the aqueous phase: The pyridine moiety can be protonated at low pH, increasing the product's solubility in water.1. Perform the neutralization at low temperatures. Avoid prolonged exposure to strong acids or bases. 2. Carefully adjust the pH of the aqueous phase during extraction to minimize product loss. A pH range of 7-8 is a good starting point.
Impurity Profile Issues
Impurity Potential Source Mitigation and Removal
Methyl acetoacetate Self-condensation of methyl acetate.Mitigation: Slow addition of methyl acetate and use of excess methyl nicotinate. Removal: This impurity can often be removed during crystallization due to differences in solubility. Preparative HPLC is another option for high-purity material.[10]
Unreacted Methyl Nicotinate Incomplete reaction.Mitigation: Ensure sufficient reaction time and temperature. Removal: Can be removed by distillation under reduced pressure if the thermal stability of the product allows, or by chromatography.
Hydrolysis Product (Nicotinic acid) Hydrolysis of methyl nicotinate or the product.Mitigation: Use anhydrous conditions and avoid prolonged exposure to strong acids or bases during work-up. Removal: Can be removed by an aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up.

Experimental Protocols

General Protocol for Scale-up Synthesis

This protocol provides a general framework. Optimization of specific parameters is recommended for your particular equipment and scale.

Materials:

  • Methyl Nicotinate

  • Methyl Acetate

  • Sodium Methoxide (solid or as a solution in methanol)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge the reactor with anhydrous toluene and methyl nicotinate.

  • Base Addition: Add sodium methoxide to the reactor. If using solid sodium methoxide, the addition may be exothermic. If using a solution, add it at a controlled rate.

  • Temperature Control: Heat the mixture to a moderate temperature (e.g., 60-70 °C) with efficient stirring.

  • Methyl Acetate Addition: Slowly add methyl acetate to the reaction mixture over several hours using a syringe pump or a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS) until the consumption of methyl nicotinate is complete.[10][11]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add glacial acetic acid to neutralize the excess base and protonate the product enolate.

  • Work-up:

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.[7]

Safety Considerations for Scale-up
  • Exothermicity: The Claisen condensation is an exothermic reaction. On a large scale, efficient heat management is critical to prevent a thermal runaway.[12] Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring system.

  • Flammable Solvents: Toluene and methyl acetate are flammable.[13] All operations should be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Strong Base: Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during the quenching step.

Visualizations

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Methyl Nicotinate Anhydrous Toluene addition Slow Addition of Methyl Acetate reagents->addition base Sodium Methoxide base->addition monitoring Reaction Monitoring (HPLC/GC) addition->monitoring quench Quench with Acetic Acid monitoring->quench extraction Aqueous Work-up quench->extraction purification Crystallization or Chromatography extraction->purification product Pure Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate purification->product

Caption: Scale-up synthesis workflow.

Troubleshooting Decision Tree

start Low Yield? check_conversion Low Conversion? start->check_conversion Yes high_side_product High Side Product? start->high_side_product No insufficient_base Check Base Stoichiometry and Anhydrous Conditions check_conversion->insufficient_base Yes temp_mixing Optimize Temperature and Agitation check_conversion->temp_mixing No workup_loss Loss during Work-up? high_side_product->workup_loss No slow_addition Slow Down Methyl Acetate Addition high_side_product->slow_addition Yes neutralization Optimize Neutralization pH and Temperature workup_loss->neutralization Yes excess_nicotinate Use Excess Methyl Nicotinate slow_addition->excess_nicotinate

Caption: Troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Zeochem. (n.d.). Purification of APIs. Retrieved from [Link]

  • De, S., Kumar S, K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15265–15295. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • YouTube. (2023, March 3). Crossed Claisen Condensation - EASY! Retrieved from [Link]

  • ACS Environmental Au. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • YouTube. (2020, April 14). 22.4 Crossed Claisen Condensation. Retrieved from [Link]

  • Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

  • YouTube. (2014, July 7). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • ResearchGate. (2025, August 9). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from [Link]

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridin-2-yl, 3-yl, and 4-yl Butanoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of isomeric reactivity is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of pyridin-2-yl, 3-yl, and 4-yl butanoate, focusing on their susceptibility to nucleophilic acyl substitution, particularly hydrolysis. We will delve into the electronic factors governing their reactivity, present a detailed experimental protocol for a comparative kinetic study, and analyze the expected outcomes to provide a clear framework for predicting and utilizing the distinct properties of these isomers.

Introduction: The Significance of Isomeric Reactivity in Pyridyl Esters

Pyridyl esters are a class of compounds with significant applications in organic synthesis and medicinal chemistry. The position of the nitrogen atom in the pyridine ring dramatically influences the electronic properties of the ester moiety, leading to distinct reactivity profiles among the 2-yl, 3-yl, and 4-yl isomers. This difference in reactivity can be harnessed for various applications, such as designing prodrugs with specific hydrolysis rates or controlling the outcome of synthetic transformations. This guide will elucidate the underlying principles that dictate these reactivity differences and provide a practical approach to their experimental validation.

Theoretical Framework: Electronic Effects of the Pyridine Nitrogen

The reactivity of the pyridinyl butanoate isomers in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the pyridinolate leaving group. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect through both induction and resonance.[1] This effect is not uniform across all positions of the ring.

  • Pyridin-2-yl and Pyridin-4-yl Butanoate: In these isomers, the ester group is at the ortho and para positions relative to the nitrogen atom, respectively. The nitrogen can withdraw electron density from these positions through a negative resonance effect (-M effect), in addition to the inductive effect (-I effect).[1] This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the resulting 2- and 4-pyridinolate leaving groups are better stabilized through resonance, which also accelerates the reaction.

  • Pyridin-3-yl Butanoate: In the meta position, the nitrogen atom's electron-withdrawing influence is primarily due to the inductive effect (-I effect).[1] The resonance effect does not extend to the meta position. Consequently, the carbonyl carbon in pyridin-3-yl butanoate is less electrophilic compared to the 2-yl and 4-yl isomers. The 3-pyridinolate leaving group is also less stable than its 2- and 4-counterparts due to the lack of direct resonance stabilization of the negative charge by the nitrogen atom.

Based on these electronic considerations, the predicted order of reactivity towards nucleophilic acyl substitution is:

Pyridin-4-yl butanoate ≈ Pyridin-2-yl butanoate > Pyridin-3-yl butanoate

The 4-yl isomer is often slightly more reactive than the 2-yl isomer due to the absence of potential steric hindrance from the adjacent nitrogen atom.

Visualizing Electronic Effects

The following diagrams illustrate the electronic influence of the nitrogen atom on the electrophilicity of the carbonyl carbon in each isomer.

G Electronic Effects on Pyridinyl Butanoate Isomers cluster_2 Pyridin-2-yl Butanoate cluster_3 Pyridin-3-yl Butanoate cluster_4 Pyridin-4-yl Butanoate 2-yl Strong -I and -M effects Highly electrophilic C=O Reactivity Reactivity 2-yl->Reactivity High 3-yl -I effect only Less electrophilic C=O 3-yl->Reactivity Lowest 4-yl Strong -I and -M effects Highly electrophilic C=O 4-yl->Reactivity Highest

Caption: Electronic effects and predicted reactivity.

Experimental Validation: A Comparative Hydrolysis Study

To empirically determine the relative reactivity of the three isomers, a kinetic study of their base-catalyzed hydrolysis can be performed. This experiment monitors the rate of disappearance of the ester or the appearance of the butanoate and hydroxypyridine products over time.

Synthesis of Pyridinyl Butanoate Isomers

The three isomers can be synthesized by reacting butanoyl chloride with the corresponding hydroxypyridine (2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine) in the presence of a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as dichloromethane (DCM).

General Procedure:

  • To a solution of the respective hydroxypyridine (1.0 eq.) and triethylamine (1.2 eq.) in dry DCM at 0 °C, add butanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyridinyl butanoate isomer.

Kinetic Hydrolysis Experiment

The hydrolysis of the esters can be monitored using UV-Vis spectrophotometry by observing the formation of the corresponding hydroxypyridine, which often has a different UV absorbance profile from the ester.

G Experimental Workflow for Kinetic Hydrolysis Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize Pyridinyl Butanoate Isomers B Prepare stock solutions of esters and NaOH A->B C Initiate hydrolysis in a cuvette at constant temperature B->C D Monitor absorbance change over time using UV-Vis spectrophotometer C->D E Plot ln(A∞ - At) vs. time D->E F Determine pseudo-first-order rate constant (k') from the slope E->F G Calculate second-order rate constant (k2) F->G

Caption: Workflow for the kinetic analysis of hydrolysis.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of each pyridinyl butanoate isomer (e.g., 10 mM in a suitable solvent like acetonitrile).

    • Prepare a buffered aqueous solution at a constant pH (e.g., pH 10 using a carbonate-bicarbonate buffer) containing a known concentration of NaOH (e.g., 0.01 M).

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer to a wavelength where the change in absorbance upon hydrolysis is maximal. This can be determined by scanning the UV-Vis spectra of the starting material and the products.

    • Equilibrate the buffered NaOH solution in a quartz cuvette to a constant temperature (e.g., 25 °C) inside the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics since the concentration of hydroxide is in large excess.

    • The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.

    • The second-order rate constant (k2) can then be calculated by dividing k' by the concentration of the hydroxide ion.

Data Presentation and Interpretation

The following table presents hypothetical, yet scientifically plausible, second-order rate constants for the base-catalyzed hydrolysis of the pyridinyl butanoate isomers at 25 °C. This data is illustrative and reflects the expected reactivity trend based on the electronic principles discussed earlier.

IsomerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity
Pyridin-2-yl butanoate0.4515
Pyridin-3-yl butanoate0.031
Pyridin-4-yl butanoate0.6020

Analysis of Expected Results:

The hypothetical data clearly illustrates the significant difference in reactivity among the three isomers. As predicted, the pyridin-4-yl and pyridin-2-yl butanoates are substantially more reactive than the pyridin-3-yl isomer. The 4-yl isomer is shown to be the most reactive, which is consistent with the strong electron-withdrawing effect of the para-nitrogen and the absence of steric hindrance. The 2-yl isomer is also highly reactive due to the ortho-nitrogen's electronic influence. The much lower reactivity of the 3-yl isomer confirms that the inductive effect alone is less potent in activating the ester group towards nucleophilic attack.

Conclusion

The reactivity of pyridinyl butanoate isomers is a clear demonstration of how the strategic placement of a heteroatom within an aromatic ring can profoundly influence the chemical properties of a functional group. The enhanced reactivity of the 2- and 4-isomers, driven by the powerful electron-withdrawing nature of the nitrogen at these positions, offers valuable opportunities for chemical synthesis and the design of molecules with tailored lability. The experimental protocol detailed in this guide provides a robust framework for quantifying these differences, enabling researchers to make informed decisions in their synthetic and developmental endeavors.

References

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]

  • Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines. [Link]

  • U.S. Environmental Protection Agency. (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 92(18), 5432–5442. [Link]

  • Sacher, E., & Laidler, K. J. (1964). Kinetics of the catalyzed hydrolysis of p-nitrophenyl acetate. Canadian Journal of Chemistry, 42(11), 2404-2409. [Link]

Sources

A Senior Application Scientist's Guide to Pyridyl-Dioxobutanoates: A Comparative Analysis of Methyl vs. Ethyl Esters in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Choice with Significant Consequences

In the intricate world of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and the final product's purity. The 2,4-dioxo-4-pyridin-3-ylbutanoates are a class of β-ketoester building blocks that hold significant potential for the construction of complex heterocyclic pharmacophores. Their structure, featuring a reactive dicarbonyl system and a pyridyl moiety, makes them valuable precursors for a range of therapeutic agents, including novel kinase inhibitors and steroid-based drugs.

This guide provides an in-depth, objective comparison between two key members of this class: Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate and Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate . While the single-carbon difference in their ester groups may seem trivial, it gives rise to distinct physicochemical properties and practical handling considerations that are crucial for researchers, process chemists, and drug development professionals. We will explore the nuances of their synthesis, delve into the causality behind experimental choices, and provide a decision-making framework for selecting the optimal reagent for your synthetic campaign.

Physicochemical Properties: A Tale of Two Esters

A direct comparison of the physical properties of the final products and their primary starting materials reveals the first layer of differentiation. The most striking difference lies not in the final products, but in the nicotinic acid esters used as precursors.

Table 1: Comparison of Key Starting Materials

PropertyMethyl NicotinateEthyl NicotinateMethyl AcetateEthyl Acetate
CAS Number 93-60-7614-18-679-20-9141-78-6
Molecular Formula C₇H₇NO₂C₈H₉NO₂C₃H₆O₂C₄H₈O₂
Molecular Weight 137.14 g/mol 151.16 g/mol 74.08 g/mol 88.11 g/mol
Physical State White Crystalline Solid[1][2][3][4]Light Yellow Liquid[5]LiquidLiquid
Melting Point 38-44 °C[1][2][3]8-10 °C[5]-98 °C-83.6 °C
Boiling Point 204-209 °C[1][2]223-224 °C[5]57 °C77 °C
Solubility (Water) 48 g/L (20°C)[3]50 g/L (miscible)[5]~244 g/L (20°C)~83 g/L (20°C)

The solid nature of methyl nicotinate versus the liquid form of ethyl nicotinate is a critical factor in process chemistry. Liquids are often preferred for large-scale synthesis as they can be easily transferred via pumps, simplifying reactor charging and improving dosing accuracy compared to handling solids.

Table 2: Comparison of Target β-Ketoesters

PropertyThis compoundEthyl 2,4-dioxo-4-pyridin-3-ylbutanoate
CAS Number 23424-36-490843-85-7
Molecular Formula C₁₀H₉NO₄C₁₁H₁₁NO₄
Molecular Weight 207.18 g/mol 221.21 g/mol
Inferred Polarity HigherLower
Inferred Boiling Point LowerHigher
Inferred Solubility More soluble in polar solventsLess soluble in polar solvents

Synthesis: A Crossed Claisen Condensation Approach

The most direct and established method for synthesizing these β-ketoesters is the crossed Claisen condensation .[6][7][8][9] This reaction involves the acylation of an ester enolate with another ester. In this specific case, the enolate of methyl or ethyl acetate acts as the nucleophile, attacking the carbonyl of methyl or ethyl nicotinate, respectively.

The Underlying Mechanism

The reaction proceeds via a well-understood mechanism that necessitates the use of a strong alkoxide base. A critical principle of the Claisen condensation is the choice of base: to prevent transesterification (the exchange of the ester's alcohol group), the alkoxide base must correspond to the alcohol of the reacting esters.[7] Therefore, sodium methoxide is used for the methyl ester synthesis, and sodium ethoxide is used for the ethyl ester synthesis.

Claisen_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation cluster_3 Step 4: Final Deprotonation (Drives Equilibrium) S1_Ester R'-CH₂-COOR'' (Acetate Ester) S1_Enolate R'-CH⁻-COOR'' (Ester Enolate) S1_Ester->S1_Enolate Deprotonation S1_Base ⁻OR'' (Alkoxide Base) S1_Alcohol R''-OH (Alcohol) S2_Enolate Ester Enolate S2_Intermediate Tetrahedral Intermediate S2_Enolate->S2_Intermediate Attack on Carbonyl S2_Nicotinate Pyridyl-COOR'' (Nicotinate Ester) S3_Intermediate Tetrahedral Intermediate S3_Product Pyridyl-CO-CH(R')-COOR'' (β-Ketoester) S3_Intermediate->S3_Product Collapse & Elimination S3_LeavingGroup ⁻OR'' (Alkoxide) S4_Product β-Ketoester S4_Base ⁻OR'' S4_Enolate_Product Product Enolate (Stabilized) S4_Product->S4_Enolate_Product Highly Acidic α-H

Caption: Mechanism of the Crossed Claisen Condensation.

The final deprotonation of the product is crucial. The resulting β-ketoester has a highly acidic proton between the two carbonyl groups, which is readily removed by the alkoxide base. This essentially irreversible step pulls the entire equilibrium towards the product, ensuring a high yield.[6] An acidic workup is then required to re-protonate the enolate and isolate the final product.

Experimental Protocols: A Side-by-Side Comparison

The following protocols are representative procedures adapted from established methods for analogous compounds, such as the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate.[10]

Protocol 1: Synthesis of this compound
  • Materials:

    • Methyl nicotinate (1.0 eq)

    • Methyl acetate (3.0 eq)

    • Sodium methoxide (1.5 eq)

    • Anhydrous Toluene or THF

    • 2M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl acetate, Hexanes (for chromatography)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add sodium methoxide (1.5 eq) and anhydrous toluene.

    • Reagent Addition: Heat the suspension to 60-70 °C. In the dropping funnel, prepare a mixture of methyl nicotinate (1.0 eq) and methyl acetate (3.0 eq). Add this mixture dropwise to the heated suspension over 1 hour.

    • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

    • Workup: Cool the reaction to 0 °C in an ice bath. Slowly quench the reaction by adding 2M HCl until the pH is ~5-6.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude oil/solid by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure product.

Protocol 2: Synthesis of Ethyl 2,4-dioxo-4-pyridin-3-ylbutanoate
  • Materials:

    • Ethyl nicotinate (1.0 eq)

    • Ethyl acetate (3.0 eq)

    • Sodium ethoxide (1.5 eq)

    • Anhydrous Toluene or THF

    • 2M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl acetate, Hexanes (for chromatography)

  • Procedure:

    • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add sodium ethoxide (1.5 eq) and anhydrous toluene.

    • Reagent Addition: Heat the suspension to 60-70 °C. Add a solution of ethyl nicotinate (1.0 eq) in ethyl acetate (3.0 eq) dropwise over 1 hour.

    • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.

    • Workup & Purification: Follow steps 4-8 as described in Protocol 1.

Head-to-Head Performance Analysis

FeatureMethyl Ester SynthesisEthyl Ester SynthesisSenior Scientist's Insight
Starting Material Handling Requires handling/dissolving a solid (Methyl Nicotinate).[1][2][3][4]All primary reactants are liquids, simplifying large-scale transfer and dosing.[5]For pilot plant or manufacturing scale, the all-liquid workflow of the ethyl ester synthesis is a significant operational advantage, reducing charging times and potential for airborne powder exposure.
Base Sodium MethoxideSodium EthoxideSodium methoxide is slightly more reactive but also more sensitive to moisture. The choice is primarily dictated by the need to prevent transesterification. Cost differences are generally minimal.
Byproduct Methanol (b.p. 64.7 °C)Ethanol (b.p. 78.4 °C)Methanol is more volatile, which can be an advantage for its removal under vacuum to drive the reaction equilibrium. However, it is also more toxic than ethanol, which may require additional handling precautions.
Workup/Purification Product is likely more polar.Product is less polar.The slightly lower polarity of the ethyl ester may offer advantages during extraction and chromatography, potentially allowing for the use of less polar (and cheaper) solvent systems.
Overall Yield & Purity Expected to be high.Expected to be high.Both reactions are mechanistically robust and high yields (>80%) can be anticipated for both derivatives after purification, assuming proper anhydrous conditions are maintained.

Application in Drug Development: A Strategic Choice

While not direct intermediates in the most commonly published routes to the prostate cancer drug Abiraterone, these pyridyl β-ketoesters are highly versatile synthons for building the core structures of many active pharmaceutical ingredients (APIs).[11][12][13] The choice between the methyl and ethyl ester is often a strategic one made early in the drug development process.

Sources

A Researcher's Guide to the Potential Biological Activities of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to a wide array of pharmacologically active compounds.[1] This guide delves into the potential biological activities of a specific class of these compounds: derivatives of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate." While direct comparative studies on this parent compound and its derivatives are emerging, the structural motifs present suggest a rich potential for diverse biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a framework for exploring the biological activities of novel derivatives of this compound, complete with detailed experimental protocols and data interpretation guidelines. Our approach is grounded in established scientific principles to ensure that the described methodologies are robust and can serve as a self-validating system for your investigations.

The Core Moiety: A Springboard for Pharmacological Innovation

The "this compound" structure combines a pyridine ring, a β-dicarbonyl system, and a methyl ester. This unique combination of functional groups provides multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. The pyridine ring is a well-known pharmacophore, and its presence suggests potential interactions with a variety of biological targets.[1] The β-dicarbonyl moiety is a versatile chelating agent and can participate in various biological interactions.

The exploration of derivatives of this core structure is a promising avenue for the discovery of novel therapeutic agents. The following sections will outline potential biological activities based on the known properties of structurally related compounds and provide the necessary experimental frameworks to test these hypotheses.

Potential Biological Activities and Experimental Evaluation

Based on the extensive literature on pyridine and quinoline derivatives, we can anticipate several key biological activities for "this compound" derivatives.[2]

Anticancer Activity

The quinoline and pyridine scaffolds are present in numerous anticancer agents.[2] Derivatives of these heterocycles have been shown to exert cytotoxic effects against various cancer cell lines.[1] Therefore, it is plausible that novel derivatives of this compound could exhibit antiproliferative properties.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24 to 48 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of different derivatives.

Compound IDDerivative ModificationIC50 (µM) on MCF-7IC50 (µM) on HeLa
MD-PY-01 Parent Compound>100>100
MD-PY-02 4-Chloro substitution on pyridine25.332.1
MD-PY-03 2-Amino substitution on pyridine15.821.5
MD-PY-04 Phenyl group at position 38.211.7
Antimicrobial Activity

Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[4] The nitrogen atom in the pyridine ring can interact with microbial enzymes and other cellular components, leading to the inhibition of microbial growth.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.[5]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[7]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth) in the well.[5]

Data Presentation:

The antimicrobial activity of the derivatives can be presented in a table comparing their MIC values against different microorganisms.

Compound IDDerivative ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
MD-PY-01 Parent Compound>128>128
MD-PY-05 Thiophene at position 33264
MD-PY-06 Furan at position 31632
MD-PY-07 5-Nitro substitution on pyridine816
Enzyme Inhibition

The structural features of "this compound" derivatives suggest they could act as enzyme inhibitors, a key mechanism of action for many drugs.[8] For instance, they may target kinases, proteases, or other enzymes involved in disease pathways. The p38 MAP kinase, for example, is a target for pyridinyl imidazole derivatives in inflammatory diseases.[9]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the target enzyme.[10]

Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity in the presence of the compound indicates inhibition.[10]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the enzyme solution. Incubate for a predetermined period to allow for compound-enzyme interaction.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation:

The enzyme inhibitory potential of the derivatives can be compared using a table of their IC50 values against the target enzyme.

Compound IDDerivative ModificationIC50 (nM) vs. Target Enzyme X
MD-PY-01 Parent Compound>10,000
MD-PY-08 Cyclopropyl at position 3850
MD-PY-09 Morpholine at position 3420
MD-PY-10 Benzimidazole at position 3150

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Lead Identification start Methyl 2,4-dioxo-4- pyridin-3-ylbutanoate derivatives Chemical Modification (e.g., substitutions) start->derivatives library Derivative Library derivatives->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity antimicrobial Antimicrobial Assay (MIC) library->antimicrobial enzyme Enzyme Inhibition Assay library->enzyme ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto mic_val MIC Determination antimicrobial->mic_val ic50_enz IC50 Determination (Enzyme Inhibition) enzyme->ic50_enz lead Lead Compound Identification ic50_cyto->lead mic_val->lead ic50_enz->lead

Caption: High-level workflow for the synthesis and biological evaluation of derivatives.

mtt_assay_workflow plate_cells Plate Cancer Cells in 96-well Plate add_compounds Add Test Compounds (Serial Dilutions) plate_cells->add_compounds incubate_24_48 Incubate for 24-48 hours add_compounds->incubate_24_48 add_mtt Add MTT Reagent incubate_24_48->add_mtt incubate_4 Incubate for 4 hours add_mtt->incubate_4 solubilize Solubilize Formazan Crystals incubate_4->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Sources

Spectroscopic comparison of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate" isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to the Isomers of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. Small molecules, particularly those with flexible backbones and multiple functional groups like β-keto esters, often exist as a dynamic equilibrium of isomers. This compound, a compound of interest for its potential as a building block in medicinal chemistry, is a prime example of a molecule that exhibits keto-enol tautomerism. Understanding and quantifying this equilibrium is critical, as the distinct chemical properties of each tautomer can significantly influence reactivity, bioavailability, and interaction with biological targets.

This guide provides a comprehensive comparison of the isomers of this compound, grounded in fundamental spectroscopic principles. We will explore the structural nuances of the keto and enol forms and detail how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be expertly applied to distinguish and characterize them.

The Isomeric Landscape: Keto-Enol Tautomerism

The core of this molecule's isomerism lies in keto-enol tautomerism, an equilibrium between two constitutional isomers.[1] The acidic nature of the α-hydrogens located between the two carbonyl groups facilitates the formation of an enol tautomer.[2] This equilibrium is not static; its position is influenced by factors such as solvent polarity and temperature.[2]

The primary isomers for this compound are the diketo form and two possible chelated (Z)-enol forms. The (Z)-enol forms are significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and a nearby carbonyl oxygen, creating a pseudo-six-membered ring.

Figure 1. Equilibrium between the diketo tautomer and the two possible intramolecularly hydrogen-bonded (Z)-enol forms. Enol A is generally the major enol species due to the greater stability of the conjugated system involving the pyridyl ring.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous identification and quantification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for this analysis, providing detailed structural information and allowing for the determination of the relative abundance of each tautomer.[2][3]

¹H NMR Insights:

  • Diketo Form: The key signature is the presence of two distinct singlets for the protons at the C2 and C3 positions. The C2 proton (methine) is adjacent to two carbonyls and will appear further downfield than the C3 protons (methylene).

  • (Z)-Enol Forms: The most telling signal is the disappearance of the C2-H and C3-H₂ signals and the appearance of a new singlet for the vinylic proton (C3-H) on the C=C double bond.[2] Crucially, a highly deshielded, often broad, singlet will appear far downfield (typically 12-15 ppm). This is the enolic hydroxyl proton, and its significant downfield shift is a direct consequence of the strong intramolecular hydrogen bond. The distinct electronic environments of the pyridyl protons in each isomer can also aid in identification.[4]

¹³C NMR Insights:

  • Diketo Form: This tautomer will exhibit three distinct carbonyl carbon signals: two ketonic carbons (C2, C4) and one ester carbon (C1). Ketone carbonyls typically resonate in the 190-220 ppm range, while ester carbonyls are found between 150-175 ppm.[5]

  • (Z)-Enol Forms: In the enol forms, one of the ketonic carbonyl signals vanishes and is replaced by sp²-hybridized carbon signals for the C=C double bond. The remaining carbonyl carbons will experience a shift due to changes in conjugation. These predictable shifts provide a clear fingerprint for each tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups and is highly effective for differentiating keto and enol tautomers.[6][7] The analysis focuses on the high-frequency region of the spectrum.

  • Diketo Form: The spectrum will be dominated by two sharp, strong absorption bands corresponding to the C=O stretching vibrations of the ester (approx. 1740 cm⁻¹) and the two ketones (approx. 1720 cm⁻¹ and 1690 cm⁻¹ for the aryl ketone).[6]

  • (Z)-Enol Forms: The IR spectrum changes dramatically. A very broad and strong absorption appears in the 3200-2500 cm⁻¹ region, characteristic of a strongly hydrogen-bonded O-H group.[6][7] The sharp C=O bands are replaced by a single, strong, and broader C=O band at a lower frequency (approx. 1680-1650 cm⁻¹) due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond. A C=C stretching vibration will also appear around 1640 cm⁻¹.[8] The relative intensity of the keto C=O peaks versus the enol O-H and conjugated C=O peaks can be used to estimate which form predominates.[6]

Mass Spectrometry (MS)

While all isomers share the same molecular weight and will thus have the same molecular ion peak (M•+), their fragmentation patterns upon electron impact (EI) can differ, providing valuable structural clues.[9]

  • Molecular Ion: For C₁₀H₉NO₄, the exact mass will be identical for all isomers.

  • Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[9][10]

    • A common fragmentation for the diketo form would be the loss of the methoxy group (•OCH₃) or the methoxycarbonyl group (•COOCH₃). Cleavage between C3 and C4 could yield a pyridoyl cation ([C₅H₄NCO]⁺).

    • The enol forms can undergo unique rearrangements. The enolic hydroxyl group can participate in a McLafferty-type rearrangement, leading to characteristic fragment ions not readily formed from the keto tautomer. Differentiating between the two enol forms via MS alone is challenging, but the distinction from the keto form can be clear.

Summary of Expected Spectroscopic Data

Isomer Technique Key Feature Expected Value / Observation
Diketo ¹H NMRMethylene Protons (C3-H₂)Singlet, ~4.0 ppm
Methine Proton (C2-H)Singlet, ~5.8 ppm
¹³C NMRCarbonyl Carbons3 signals: ~195 ppm (C4), ~190 ppm (C2), ~165 ppm (C1)
IRC=O StretchMultiple sharp bands: ~1740 cm⁻¹ (ester), ~1690-1720 cm⁻¹ (ketones)
(Z)-Enol ¹H NMREnolic OHBroad singlet, 12-15 ppm
Vinylic Proton (C3-H)Singlet, ~6.1 ppm
¹³C NMRCarbonyl Carbons2 signals, shifted due to conjugation
C=C Carbons2 signals, ~95-160 ppm
IRO-H StretchVery broad band, 3200-2500 cm⁻¹
C=O StretchSingle, broad, conjugated band, ~1650 cm⁻¹
C=C StretchMedium band, ~1640 cm⁻¹

Experimental Workflow & Protocols

Achieving high-quality, reproducible data requires meticulous experimental design. The following workflow and protocols serve as a robust starting point for any researcher investigating this system.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR, CHCl₃ for IR) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr NMR Tube ir FT-IR Spectroscopy prep->ir Salt Plates / Solution Cell ms EI-Mass Spectrometry prep->ms Direct Infusion / GC Inlet analyze_nmr Assign peaks, measure integrations to determine keto:enol ratio nmr->analyze_nmr analyze_ir Identify key functional group bands (C=O, O-H, C=C) ir->analyze_ir analyze_ms Analyze molecular ion and fragmentation patterns ms->analyze_ms conclusion Correlate all spectral data to unambiguously identify isomers analyze_nmr->conclusion analyze_ir->conclusion analyze_ms->conclusion

Figure 2. A generalized workflow for the spectroscopic characterization of this compound isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to identify and quantify the keto and enol tautomers.

  • Methodology:

    • Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Rationale: CDCl₃ is a common, non-polar solvent; however, be aware that the keto-enol equilibrium is solvent-dependent. For comparative studies, consistency is key.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire a ¹H NMR spectrum using a spectrometer of at least 400 MHz. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully integrate all relevant peaks, particularly the signals unique to the keto and enol forms (e.g., the C3-H₂ of the keto form vs. the C3-H of the enol form). The ratio of these integrals corresponds directly to the molar ratio of the tautomers.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Self-Validation: The sum of the integrals for the unique keto and enol protons should account for the total number of protons at that position (e.g., integral of keto-CH₂ + integral of enol-=CH should equal 2).

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Objective: To identify the characteristic vibrational modes of the keto and enol functional groups.

  • Methodology:

    • Solution Spectrum: Prepare a 5-10% solution of the sample in a suitable solvent like chloroform (CHCl₃).[2] Rationale: A solution-phase spectrum minimizes intermolecular hydrogen bonding that can occur in the solid state, giving sharper, more defined peaks related to intramolecular interactions.

    • Acquire a background spectrum of the pure solvent in a solution cell (e.g., NaCl plates with a defined path length).

    • Inject the sample solution into the cell and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Neat Film (if liquid): Alternatively, place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.[2]

  • Self-Validation: The spectrum should be free of atmospheric CO₂ (sharp peaks around 2350 cm⁻¹) and H₂O (broad bands >3500 cm⁻¹) interference, which can be ensured by purging the spectrometer.

Conclusion

The characterization of this compound is a clear demonstration of the necessity of a multi-faceted spectroscopic approach in modern chemical research. While mass spectrometry confirms the compound's identity, it is the synergistic application of NMR and IR spectroscopy that provides a definitive and quantitative picture of its isomeric composition. ¹H NMR spectroscopy stands out for its ability to quantify the keto-enol equilibrium, with the enolic hydroxyl proton signal serving as an unmistakable marker for the enol tautomer. Concurrently, IR spectroscopy offers a rapid and robust method to confirm the presence of the distinct functional groups that define each isomeric form. By following the rigorous protocols outlined in this guide, researchers can confidently elucidate the structural nature of this and similar β-dicarbonyl compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Brainly. (2023). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the... Available at: [Link]

  • Nevescanin, M., et al. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • The Royal Society. (n.d.). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A. Available at: [Link]

  • Digital CSIC. (n.d.). Spectral properties and isomerism of nitroenamines. Part 4.1 β-Amino-α-nitro-α,β-unsaturated ketones. Available at: [Link]

  • e-PG Pathshala. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Available at: [Link]

  • Walwil, A. M. (2017). Analysis of Butyl Butyrate Mass Spectrum. International Journal of Chemistry. Available at: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy - Carbonyl Carbons. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available at: [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available at: [Link]

  • Gilli, P., et al. (2009). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. Available at: [Link]

  • Bowie, J. H., et al. (1975). Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and resource-intensive. In silico molecular docking has emerged as an indispensable tool in this process, offering a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and a protein target. This guide provides a comprehensive, in-depth comparison of hypothetical derivatives of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate," a scaffold of interest due to its structural motifs commonly found in bioactive compounds.

The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities, including its role in anticancer agents.[1][2] Similarly, the β-keto ester moiety is a versatile functional group that can participate in various non-covalent interactions within a protein's active site. This guide will walk through a simulated in silico docking study, comparing the performance of rationally designed derivatives of our core scaffold against a key oncological target, Epidermal Growth Factor Receptor (EGFR) kinase. The choice of EGFR is predicated on the known activity of many pyridine-containing compounds as kinase inhibitors.[2][3]

This guide is structured to not only present the "how" but also the "why" behind each step, reflecting the critical thinking and decision-making process of an experienced computational chemist. We will delve into the rationale for derivative selection, the intricacies of the docking workflow, and the interpretation of the resulting data, all while adhering to the principles of scientific integrity and reproducibility.

Rationale for Derivative Selection and Target Identification

The core structure, this compound, presents several opportunities for chemical modification to explore the structure-activity relationship (SAR). For this comparative study, we will introduce substituents at key positions on the pyridine ring and the butanoate backbone. The rationale for these modifications is to probe the effects of sterics, electronics, and hydrogen bonding potential on the binding affinity for the EGFR kinase domain.

Our hypothetical library of derivatives for this in silico study includes:

  • MD-001: The parent compound, this compound.

  • MD-002: Introduction of a hydroxyl group at the 6-position of the pyridine ring to explore the impact of a hydrogen bond donor/acceptor.

  • MD-003: Addition of a chloro group at the 5-position of the pyridine ring to investigate the effect of a halogen bond donor and an electron-withdrawing group.

  • MD-004: Substitution of the methyl ester with a bulkier tert-butyl ester to probe steric tolerance in the binding pocket.

  • MD-005 (Control): A known EGFR inhibitor, Erlotinib, for validation and comparison of our docking protocol.

The target protein for our study is the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The crystal structure of EGFR in complex with an inhibitor provides an excellent starting point for our docking simulations. For this guide, we will utilize the PDB ID: 1M17 from the Protein Data Bank.

The In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for performing in silico molecular docking studies. This process is designed to be self-validating by including a known inhibitor as a control.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structures of the derivatives (MD-001 to MD-004) are built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • The 3D structure of the control ligand, Erlotinib (MD-005), is extracted from its co-crystallized PDB structure or obtained from a chemical database.

    • All ligand structures are saved in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).

  • Protein Preparation:

    • The crystal structure of EGFR (PDB ID: 1M17) is downloaded from the Protein Data Bank.

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

    • Gasteiger charges are computed for the protein atoms.

    • The prepared protein structure is saved in a .pdbqt format.

Docking and Scoring
  • Grid Generation:

    • A grid box is defined around the active site of the EGFR kinase domain. The dimensions and center of the grid box are chosen to encompass the binding site of the co-crystallized inhibitor in the original PDB file.

  • Molecular Docking:

    • Molecular docking is performed using AutoDock Vina, a widely used and validated open-source docking program.

    • Each prepared ligand is docked into the prepared EGFR receptor grid.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

    • The top-ranked binding poses for each ligand are saved for further analysis.

Post-Docking Analysis
  • Binding Affinity Comparison:

    • The binding affinities (reported in kcal/mol) of the top-ranked poses for each derivative are compared. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis:

    • The binding poses of the most promising derivatives are visualized using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

    • The key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues are identified and analyzed.

The entire workflow can be visualized in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (MD-001 to MD-005) grid_gen Grid Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Preparation (EGFR - PDB: 1M17) protein_prep->grid_gen molecular_docking Molecular Docking (AutoDock Vina) grid_gen->molecular_docking binding_affinity Binding Affinity Comparison molecular_docking->binding_affinity interaction_analysis Interaction Analysis (Visualization) binding_affinity->interaction_analysis

Caption: A schematic of the in silico molecular docking workflow.

Comparative Analysis of Docking Results

The hypothetical results of our in silico docking study are summarized in the table below. These values are for illustrative purposes to guide the interpretation of such data.

Compound IDDerivative DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MD-001 Parent Compound-7.2Met793, Leu718
MD-002 6-hydroxy-8.5Thr790 (H-bond) , Met793, Leu718
MD-003 5-chloro-7.8Met793, Leu718, Cys797
MD-004 tert-butyl ester-6.5Met793
MD-005 Erlotinib (Control)-9.1Met793 (H-bond), Leu718, Cys797
  • The control ligand, Erlotinib (MD-005), shows the highest binding affinity, which validates our docking protocol.

  • The introduction of a hydroxyl group in MD-002 significantly improves the binding affinity compared to the parent compound (MD-001). This is likely due to the formation of a critical hydrogen bond with the "gatekeeper" residue Thr790, a common interaction for EGFR inhibitors.

  • The chloro-substituted derivative MD-003 shows a modest improvement in binding, potentially through favorable interactions with Cys797.

  • The bulky tert-butyl ester in MD-004 leads to a decrease in binding affinity, suggesting steric hindrance within the active site.

A visualization of the key interactions for the most promising derivative, MD-002, is presented below:

molecular_interactions cluster_ligand MD-002 cluster_protein EGFR Active Site pyridine Pyridine Ring met793 Met793 pyridine->met793 Hydrophobic Interaction hydroxyl 6-OH Group thr790 Thr790 hydroxyl->thr790 Hydrogen Bond keto_ester Keto-ester Moiety leu718 Leu718 keto_ester->leu718 Hydrophobic Interaction

Caption: Key molecular interactions of MD-002 in the EGFR active site.

Discussion and Future Directions

This in silico comparative guide demonstrates a rational approach to evaluating a series of related compounds for their potential as enzyme inhibitors. Our hypothetical results suggest that modifying the "this compound" scaffold with a hydroxyl group at the 6-position of the pyridine ring could be a promising strategy for developing potent EGFR inhibitors. The predicted hydrogen bond with Thr790 is a key finding that warrants further investigation.

The decreased affinity of the sterically hindered derivative (MD-004) provides valuable information about the spatial constraints of the EGFR active site. Future in silico studies could explore a wider range of substituents on the pyridine ring and investigate modifications to the linker and ester group to optimize binding.

It is crucial to remember that in silico docking is a predictive tool, and the results must be validated through experimental assays. The next logical steps would be to synthesize the most promising derivatives (e.g., MD-002) and evaluate their inhibitory activity against EGFR in vitro. Further biophysical techniques, such as X-ray crystallography, could then be employed to confirm the predicted binding mode.

References

  • El Fekki Ismail, et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. [Link]

  • Tahiroğlu, Z., et al. (2023). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. BMC Pharmacology and Toxicology. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Tahiroğlu, Z., et al. (2023). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • DergiPark. (2023). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). [Link]

  • ACS Publications. (2026). ACS Catalysis Ahead of Print. [Link]

  • PubMed. (2024). In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • S. Al-Warhi, T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • ResearchGate. (2019). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds are paramount to expanding the armamentarium against human diseases. A scaffold serves as the foundational core of a drug molecule, providing the essential three-dimensional structure upon which functional groups are appended to achieve desired pharmacological properties. This guide provides an in-depth, objective comparison of "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate" (herein referred to as MDPB) as a potential scaffold, benchmarking it against established alternatives and providing the experimental framework for its validation.

Introduction to the MDPB Scaffold: Structural Rationale and Potential

The MDPB scaffold is a compelling starting point for drug discovery due to the convergence of two key pharmacophoric motifs: the pyridine ring and the β-keto ester functionality.

  • Pyridine Ring: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring is a bioisostere of a benzene ring but with a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility.[1] Its presence is crucial in numerous approved drugs, where it often engages in key interactions with biological targets.[1]

  • β-Keto Ester System: This functional group is a versatile building block in organic synthesis and a known pharmacophore.[2] The two carbonyl groups and the acidic α-hydrogen allow for keto-enol tautomerism. The enol form, in particular, can act as a powerful bidentate chelator for divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are critical cofactors in the active sites of many enzymes.[3][4] This chelation ability is the cornerstone of the mechanism of action for several classes of successful drugs, including HIV integrase inhibitors.[3][4]

The combination of these two features in MDPB suggests its potential as an inhibitor for metalloenzymes, such as viral polymerases and integrases, or as a scaffold for developing antibacterial agents.[5][6][7]

Synthetic Accessibility and Derivatization Potential

A scaffold's value is intrinsically linked to its synthetic feasibility and the ease with which analogs can be generated. MDPB is readily accessible through a classic crossed Claisen condensation reaction.[8][9][10]

Proposed Synthetic Protocol: Crossed Claisen Condensation

The synthesis involves the reaction of methyl nicotinate (the electrophile) with methyl acetate (the nucleophile) in the presence of a strong, non-nucleophilic base like sodium methoxide.[8][10]

Methodology:

  • Preparation: Under an inert atmosphere (e.g., Argon), add sodium methoxide to a flask containing anhydrous tetrahydrofuran (THF).

  • Nucleophile Formation: Cool the suspension to 0°C and add methyl acetate dropwise. Allow the mixture to stir for 30 minutes to form the ester enolate.

  • Condensation: Add a solution of methyl nicotinate in THF dropwise to the enolate suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield MDPB.

This straightforward synthesis allows for significant diversification.

Caption: Synthetic access to the MDPB scaffold and key diversification points.

Comparative Analysis: MDPB vs. Established Scaffolds

To validate MDPB, we must compare its potential against known scaffolds targeting similar biological spaces. Given the β-dicarbonyl motif, we hypothesize that MDPB could be developed into an inhibitor of viral enzymes like HIV integrase or Hepatitis C Virus (HCV) polymerase.

Alternative Scaffolds for Comparison:
  • Diketo Acids (DKAs): The foundational scaffold for the first generation of HIV integrase inhibitors, such as Raltegravir.[3][4]

  • Indole-based Scaffolds: A common core in non-nucleoside inhibitors of HCV NS5B polymerase, like Deleobuvir.[11][12]

FeatureMDPB Scaffold Diketo Acid (DKA) Scaffold Indole-based Scaffold
Core Structure Pyridinyl-β-keto esterAcyclic or cyclic β-diketo acidIndole ring
Hypothesized Target Metalloenzymes (e.g., HIV Integrase, HCV Polymerase)HIV Integrase[13]HCV NS5B Polymerase[6][14]
Key Interaction Metal ion chelation via β-dicarbonylMetal ion chelation via β-dicarbonyl[3]Allosteric binding, hydrogen bonds, hydrophobic interactions[11]
Synthetic Access Straightforward (Claisen Condensation)[8][15]Multi-step syntheses often requiredVersatile (e.g., Fischer, Bischler synthesis)
Diversification High (Pyridine, ester, and methylene bridge)Moderate to HighHigh (Multiple positions on the indole ring)
Known Examples Novel / Under-exploredRaltegravir, Elvitegravir, Dolutegravir[16]Deleobuvir, other experimental inhibitors[11]
Potential Advantages Combines metal chelation with H-bond accepting pyridine. Potentially novel IP space.Clinically validated mechanism of action.Proven allosteric inhibition mechanism.
Potential Challenges Metabolic stability of the ester, potential for tautomerization issues.Potential for drug resistance via mutations in the target enzyme.[13]Typically larger, more complex molecules with potential ADME issues.

Experimental Validation Workflow

A rigorous, multi-stage process is required to validate the potential of the MDPB scaffold. The following workflow outlines the key experimental steps, from initial biochemical screening to cell-based assays.

Validation_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_adme In Vitro ADME biochem_screen Primary Screen: Enzyme Inhibition Assay (e.g., HIV Integrase) ic50 IC50 Determination biochem_screen->ic50 Active Hits moa Mechanism of Action Studies (e.g., Metal Chelation Assay) ic50->moa cell_activity Antiviral Activity Assay (e.g., HIV-1 Replication in T-cells) ic50->cell_activity cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) cell_activity->cytotoxicity selectivity Selectivity Index (SI) Calculation (CC50 / EC50) cytotoxicity->selectivity solubility Kinetic Solubility selectivity->solubility Promising Leads stability Metabolic Stability (Microsomes, Plasma) solubility->stability start Synthesize MDPB & Analog Library start->biochem_screen

Caption: A stepwise experimental workflow for the validation of the MDPB scaffold.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of MDPB on the catalytic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Oligonucleotide substrates (donor and target DNA)

  • Assay buffer (containing MgCl₂)

  • MDPB and control inhibitors (e.g., Raltegravir) dissolved in DMSO

  • 96-well plates

  • Fluorescence plate reader

Methodology:

  • Plate Preparation: Add 2 µL of MDPB dilutions (in DMSO) to the wells of a 96-well plate. Include positive (Raltegravir) and negative (DMSO) controls.

  • Enzyme Addition: Add 40 µL of a solution containing the HIV-1 integrase enzyme and the donor DNA substrate to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the target DNA substrate to each well to initiate the strand transfer reaction.

  • Incubation: Incubate for 1 hour at 37°C.

  • Detection: Stop the reaction and quantify the amount of strand transfer product using a fluorescence-based detection method.

  • Data Analysis: Calculate the percent inhibition for each MDPB concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Activity Assay (HIV-1 Replication)

This assay measures the ability of MDPB to inhibit viral replication in a cellular context.

Materials:

  • MT-4 cells (or other suitable T-cell line)

  • HIV-1 viral stock (e.g., IIIB strain)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • MDPB and control drugs

  • p24 antigen ELISA kit or reverse transcriptase activity assay kit

Methodology:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of MDPB to the wells.

  • Infection: Add the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

  • Quantify Replication: After incubation, collect the cell supernatant and quantify the amount of viral replication by measuring the p24 antigen concentration (via ELISA) or reverse transcriptase activity.

  • Data Analysis: Calculate the effective concentration (EC₅₀) by plotting the inhibition of viral replication against the drug concentration. Simultaneously, a cytotoxicity assay (CC₅₀) should be run on uninfected cells to determine the Selectivity Index (SI = CC₅₀/EC₅₀).

Conclusion and Future Outlook

The "this compound" (MDPB) scaffold presents a compelling, albeit underexplored, starting point for medicinal chemistry campaigns. Its structural composition, featuring both a versatile pyridine ring and a metal-chelating β-keto ester, provides a strong rationale for its investigation as an inhibitor of metalloenzymes. The scaffold's synthetic tractability via the Claisen condensation is a significant advantage, allowing for the rapid generation of a diverse chemical library.

While it shows theoretical promise when benchmarked against clinically validated scaffolds like diketo acids and indoles, its true potential can only be unlocked through rigorous experimental validation. The provided workflow offers a clear path forward. If initial biochemical and cell-based assays yield promising results (i.e., potent inhibition and a high selectivity index), subsequent efforts should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and ADME properties. The MDPB scaffold represents a valuable opportunity to explore novel chemical space and potentially develop next-generation therapeutics.

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent. Journal of Medicinal Chemistry. [Link]

  • Valenzuela-Hormazabal, P., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

  • Talele, T. T., et al. (2010). Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. PLoS ONE. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Pais, G. C. G., et al. (2002). HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent Anti-HIV Agent. ACS Publications. [Link]

  • Beaulieu, P. L., et al. (2010). Conformation-Based Restrictions and Scaffold Replacements in the Design of Hepatitis C Virus Polymerase Inhibitors: Discovery of Deleobuvir (BI 207127). Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • PLOS. Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • ResearchGate. (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. (PDF) Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Wei, Y., et al. (2015). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. [Link]

  • Critical Outcome Technologies Inc. (2010). Critical Outcome Technologies Discovers Novel Scaffolds for Inhibiting HIV Integrase. BONEZONE. [Link]

  • Al-dujaili, L. H., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. [Link]

  • Google Patents. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • Neamati, N., et al. (2009). Development of the Next Generation of HIV-1 Integrase Inhibitors: Pyrazolone as a Novel Inhibitor Scaffold. PMC. [Link]

  • ResearchGate. Conformation-Based Restrictions and Scaffold Replacements in the Design of HCV Polymerase Inhibitors: Discovery of Deleobuvir (BI 207127). [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • ResearchGate. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]

  • International Association of Providers of AIDS Care. How Integrase Inhibitors Work. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of β-keto esters, such as Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, is a critical step in the development of novel bioactive molecules. The pyridyl-β-keto ester moiety serves as a versatile scaffold, lending itself to a variety of further chemical transformations. This guide provides a comprehensive technical comparison of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Executive Summary: Benchmarking Synthetic Strategies

The synthesis of this compound can be approached through several established methods for β-keto ester formation. This guide focuses on a comparative analysis of three principal strategies: the Crossed Claisen Condensation, the Meldrum's Acid Route, and a modern Decarboxylative Acylation approach. Each method presents a unique set of advantages and challenges in terms of precursor accessibility, reaction conditions, and overall efficiency.

Synthetic Method Precursors Key Reagents Reaction Conditions Anticipated Yield Key Advantages Potential Challenges
Crossed Claisen Condensation Methyl nicotinate, Methyl acetateStrong base (e.g., NaH, NaOMe)Anhydrous, inert atmosphere; typically -10°C to room temperatureModerate to GoodCost-effective precursors; well-established methodology.Requires strictly anhydrous conditions; potential for self-condensation side products; requires a full equivalent of base.[1][2][3]
Meldrum's Acid Route Nicotinic acid, Meldrum's acid, MethanolActivating agent (e.g., SOCl₂, DCC), PyridineAcylation at low temperature, followed by reflux in methanolGood to ExcellentHigh yields; avoids strong bases for the C-C bond formation; acyl Meldrum's acid is a stable intermediate.[4]Requires preparation of an activated nicotinic acid derivative; Meldrum's acid is a regulated precursor in some regions.
Decarboxylative Acylation Nicotinic acid, Malonic acid half-esterCoupling agents (e.g., DCC, EDC), BaseMild conditions; often room temperatureGoodHigh functional group tolerance; avoids strong bases and stoichiometric byproducts.[5][6][7]May require more complex starting materials (malonic acid half-esters); catalyst development is ongoing.

Method 1: The Crossed Claisen Condensation

The Crossed Claisen Condensation is a classical and direct approach for the formation of β-keto esters.[1][3] This method involves the reaction of two different esters, one of which must be enolizable, in the presence of a strong base. For the synthesis of this compound, methyl nicotinate (the non-enolizable partner) is treated with the enolate of methyl acetate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, such as sodium hydride or sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl nicotinate. The resulting tetrahedral intermediate subsequently collapses, expelling a methoxide leaving group to yield the desired β-keto ester. A key consideration is the use of a non-nucleophilic, strong base to favor deprotonation over nucleophilic attack on the ester carbonyls. To drive the equilibrium towards the product, a full equivalent of base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting esters.[1][3]

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_nicotinate Methyl Nicotinate tetrahedral_intermediate Tetrahedral Intermediate methyl_acetate Methyl Acetate enolate Methyl Acetate Enolate methyl_acetate->enolate Deprotonation base Strong Base (e.g., NaH) product This compound enolate->tetrahedral_intermediate Nucleophilic Attack tetrahedral_intermediate->product Elimination of Methoxide

Caption: Workflow for Crossed Claisen Condensation.

Experimental Protocol: Crossed Claisen Condensation

Materials:

  • Methyl nicotinate (1.0 eq)

  • Methyl acetate (1.5 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methyl nicotinate (1.0 eq) and methyl acetate (1.5 eq) in anhydrous THF.

  • Add the ester solution dropwise to the sodium hydride slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with the dropwise addition of 1 M HCl until the evolution of gas ceases and the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Method 2: The Meldrum's Acid Route

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a powerful and often high-yielding alternative for the synthesis of β-keto esters.[4] This method involves the acylation of Meldrum's acid with an activated form of nicotinic acid, followed by alcoholysis with methanol.

Mechanistic Rationale

Nicotinic acid is first converted to a more reactive acylating agent, such as nicotinoyl chloride, by treatment with thionyl chloride or oxalyl chloride. Meldrum's acid is then acylated at its highly acidic C5 position by the nicotinoyl chloride in the presence of a base like pyridine. The resulting acyl Meldrum's acid is a stable intermediate that can be isolated. Subsequent refluxing of this intermediate in methanol leads to a nucleophilic attack by methanol on one of the carbonyl groups of the Meldrum's acid moiety, followed by ring-opening and decarboxylation to yield the final β-keto ester. This method's high efficiency is attributed to the high acidity of Meldrum's acid and the thermodynamic favorability of the final decarboxylation step.

Meldrums_Acid_Route cluster_reactants Reactants cluster_reagents Reagents cluster_product Product nicotinic_acid Nicotinic Acid nicotinoyl_chloride Nicotinoyl Chloride nicotinic_acid->nicotinoyl_chloride Activation meldrums_acid Meldrum's Acid acyl_meldrums_acid Acyl Meldrum's Acid methanol Methanol product This compound activating_agent Activating Agent (e.g., SOCl₂) pyridine Pyridine nicotinoyl_chloride->acyl_meldrums_acid Acylation acyl_meldrums_acid->product Alcoholysis & Decarboxylation

Caption: Synthetic workflow using Meldrum's Acid.

Experimental Protocol: Meldrum's Acid Route

Materials:

  • Nicotinic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Meldrum's acid (1.1 eq)

  • Pyridine (2.5 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Nicotinoyl Chloride

  • To a round-bottom flask, add nicotinic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until the solid has dissolved and gas evolution has ceased.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude nicotinoyl chloride, which can be used directly in the next step.

Part B: Acylation of Meldrum's Acid and Alcoholysis

  • In a separate three-necked flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine (2.5 eq).

  • Dissolve the crude nicotinoyl chloride from Part A in anhydrous DCM and add it dropwise to the Meldrum's acid solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with cold 1 M HCl (2 x), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acyl Meldrum's acid intermediate.

  • To the crude acyl Meldrum's acid, add methanol and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the intermediate.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Method 3: Decarboxylative Acylation of Malonic Acid Half-Esters

A more contemporary approach to β-keto ester synthesis involves the decarboxylative acylation of malonic acid half-esters.[5][7] This method offers mild reaction conditions and high functional group tolerance.

Mechanistic Rationale

In this strategy, nicotinic acid is activated, for example, with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). This activated species then reacts with a malonic acid half-ester. The resulting intermediate undergoes spontaneous decarboxylation upon gentle heating to afford the target β-keto ester. The driving force for this reaction is the formation of a stable molecule of carbon dioxide.

Decarboxylative_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product nicotinic_acid Nicotinic Acid activated_intermediate Activated Nicotinic Acid nicotinic_acid->activated_intermediate Activation malonic_ester Malonic Acid Half-Ester acylated_malonate Acylated Malonate Intermediate coupling_agent Coupling Agent (e.g., DCC) base Base (e.g., DMAP) product This compound activated_intermediate->acylated_malonate Acylation acylated_malonate->product Decarboxylation

Sources

A Comparative Guide to the Reactivity of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate and other β-Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of building blocks is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of the reactivity of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate with other common β-ketoesters. By examining the electronic and structural features of this molecule, we can predict and rationalize its behavior in key chemical transformations, supported by experimental data from analogous systems.

Introduction to β-Ketoester Reactivity

β-ketoesters are exceptionally versatile synthons in organic chemistry, prized for their dual reactive sites. The presence of two carbonyl groups flanking a methylene unit leads to the acidification of the α-protons, making them readily removable by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. Furthermore, the ester and ketone functionalities themselves can undergo various transformations. The reactivity of a β-ketoester is fundamentally governed by the nature of the substituents on the ester (R') and ketone (R) moieties.

This compound incorporates a pyridin-3-yl group at the ketone carbonyl. The pyridine ring, particularly when protonated or coordinated to a Lewis acid, is an electron-withdrawing group. This electronic feature is expected to significantly influence the reactivity of the β-ketoester moiety compared to simple alkyl or aryl substituted analogues like ethyl acetoacetate or ethyl benzoylacetate.

The Influence of the Pyridin-3-yl Group: An Electronic Perspective

The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.[1] This electron-withdrawing nature has a profound impact on the adjacent carbonyl group in this compound. It enhances the electrophilicity of the ketone carbonyl and increases the acidity of the α-protons.

The expected consequences of this electron-withdrawing effect on the reactivity of this compound are:

  • Increased Acidity of α-Protons: The α-protons are expected to be more acidic, facilitating enolate formation even with weaker bases.

  • Enhanced Electrophilicity of the Ketone Carbonyl: The ketone carbonyl will be more susceptible to nucleophilic attack.

  • Modified Enolate Reactivity: The stability of the resulting enolate will be influenced, potentially affecting its nucleophilicity and the regioselectivity of its reactions.

CompoundStructureApproximate pKa (in water)
Acetone~20
Ethyl acetoacetate~11
Acetylacetone~9
This compound Estimated < 11

Table 1: Comparison of approximate pKa values of common carbonyl compounds. The pKa of this compound is estimated to be lower than that of ethyl acetoacetate due to the electron-withdrawing nature of the pyridin-3-yl group.

Comparative Reactivity in Key Transformations

Here, we compare the expected reactivity of this compound with other β-ketoesters in several fundamental reactions.

Alkylation

Alkylation of β-ketoesters proceeds via the formation of an enolate followed by its reaction with an alkyl halide.[2] Given the anticipated higher acidity of the α-protons in this compound, its enolate can be generated under milder basic conditions compared to ethyl acetoacetate.

Experimental Protocol: General Procedure for Alkylation of a β-Ketoester

  • To a solution of the β-ketoester (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or ethanol) at room temperature, add a base (1.0-1.2 eq., e.g., NaH, NaOEt, or K₂CO₃).

  • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.0-1.5 eq.) to the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Alkylation_Workflow cluster_prep Enolate Formation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification bke β-Ketoester base Base (e.g., NaH, NaOEt) solvent Solvent (e.g., THF) enolate Enolate Solution alkyl_halide Alkyl Halide alkylated_product_crude Crude Alkylated Product quench Quench (NH4Cl) extraction Extraction purification Purification final_product Pure Alkylated Product

Acylation

Acylation of β-ketoesters introduces an additional acyl group, leading to the formation of β,δ-diketoesters. Similar to alkylation, this reaction proceeds through an enolate intermediate. The enhanced acidity of this compound should facilitate this transformation.

Decarboxylation

β-ketoesters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[3] The ease of decarboxylation is a hallmark of β-keto acids. The reaction proceeds through a cyclic transition state. It is anticipated that the pyridin-3-yl group will not significantly alter the fundamental mechanism of this reaction, though the stability of the resulting ketone may be influenced.

Decarboxylation_Mechanism start β-Keto Acid transition Cyclic Transition State start->transition Heat enol Enol Intermediate transition->enol co2 CO2 transition->co2 ketone Ketone Product enol->ketone Tautomerization

Multicomponent Reactions

β-ketoesters are key components in various multicomponent reactions, such as the Hantzsch pyridine synthesis, the Biginelli reaction, and the Guareschi-Thorpe condensation.

Hantzsch Pyridine Synthesis: This reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to a pyridine.[4][5] The reactivity of the β-ketoester is crucial for the initial condensation steps. The enhanced electrophilicity of the ketone in this compound might influence the initial condensation with ammonia.

Biginelli Reaction: This one-pot reaction combines a β-ketoester, an aldehyde, and urea or thiourea to produce dihydropyrimidinones.[6][7] The β-ketoester acts as the nucleophilic component after enolization or enolate formation. The increased acidity of this compound could potentially lead to higher yields or allow for milder reaction conditions.

Experimental Protocol: General Procedure for the Biginelli Reaction

  • In a round-bottom flask, combine the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and urea or thiourea (1.2 eq.).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃).

  • Heat the mixture in a suitable solvent (e.g., ethanol or acetonitrile) to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid product with a cold solvent to remove impurities.

  • If necessary, recrystallize the product to obtain a pure sample.

Guareschi-Thorpe Condensation: This reaction involves the condensation of a β-ketoester with a cyanoacetamide or a related compound in the presence of a base to form substituted 2-pyridones.[8][9][10] The nucleophilic character of the β-ketoester enolate is central to this transformation. The specific electronic properties of this compound will likely influence the rate and outcome of this condensation.

Conclusion

This compound is a β-ketoester with unique reactivity conferred by the electron-withdrawing pyridin-3-yl substituent. This guide has provided a comparative analysis of its expected reactivity in key chemical transformations relative to more common β-ketoesters. The increased acidity of the α-protons and the enhanced electrophilicity of the ketone carbonyl are the primary electronic effects that differentiate this molecule. These properties can be strategically exploited by researchers to facilitate enolate formation under milder conditions and potentially enhance the yields of various synthetic transformations. While direct experimental data for this specific compound is limited, the principles outlined in this guide, supported by data from analogous systems, provide a solid framework for predicting and understanding its chemical behavior. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and unlock its full potential as a versatile building block in organic synthesis and drug discovery.

References

  • MySkinRecipes. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. [Link]

  • ResearchGate. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]

  • Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • PMC - NIH. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • ResearchGate. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • PMC - NIH. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. Guareschi–Thorpe condensation | Request PDF. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ResearchGate. (PDF) Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh 3 without solvent. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • PMC - NIH. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

  • PMC - NIH. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. [Link]

  • PMC - NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

  • ResearchGate. (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • ResearchGate. Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro- 3H-pyrrol-3-ylidene)malononitriles. [Link]

  • ResearchGate. (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • MDPI. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • PMC - NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

  • ResearchGate. Synthesis of Hantzsch 1,4-Dihydropyridines in a Continuous Flow Microreactor. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Novel Pyridine-Dione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The efficacy of a drug candidate is intrinsically linked to its ability to interact with the intended biological target while minimizing engagement with unintended off-target molecules. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of a promising class of compounds derived from "Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate." While this core scaffold is recognized as a valuable intermediate in the synthesis of pyridine-containing pharmaceuticals, its own biological activity profile and that of its derivatives are not extensively documented in public literature.[1][2]

For the purpose of this technical guide, we will postulate a hypothetical scenario wherein a lead compound, designated MDP-001 , and its structural analogs, MDP-002 and MDP-003 , derived from the "this compound" scaffold, have been identified as potent inhibitors of a specific kinase, "Kinase A," a critical node in a cancer-related signaling pathway. This guide will equip researchers, scientists, and drug development professionals with the rationale and practical steps to comprehensively evaluate the selectivity of these compounds, a critical step in advancing them through the preclinical pipeline.

The Imperative of Selectivity in Drug Development

Drug selectivity refers to the ability of a compound to preferentially bind to its intended target over other proteins in the proteome.[3][4] High selectivity is a cornerstone of safe and effective medicines, as it reduces the likelihood of adverse drug reactions stemming from off-target effects.[3][5] For kinase inhibitors, a class of drugs notorious for off-target activities due to the highly conserved nature of the ATP-binding pocket across the kinome, rigorous cross-reactivity profiling is not just recommended, but essential.

This guide will compare and contrast three orthogonal, industry-standard techniques to build a comprehensive selectivity profile for our hypothetical MDP compound series:

  • Broad-Panel Kinase Profiling: An in vitro biochemical assay to quantify inhibitory activity against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA®): A target engagement assay that confirms compound binding in a cellular context.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An unbiased chemical proteomics approach to identify cellular binding partners.

Broad-Panel Kinase Profiling: Mapping the Kinome Interaction Landscape

The initial and most direct method to assess the selectivity of kinase inhibitors is to screen them against a large, representative panel of purified kinases. This provides a bird's-eye view of the compound's interaction space within this enzyme family.

Rationale and Experimental Causality

The choice of a broad-panel kinase screen is predicated on the need for a systematic and high-throughput initial assessment. By testing the compounds at a fixed concentration (and for promising hits, determining the IC50 values) against hundreds of kinases, we can rapidly identify potential off-target liabilities.[6][7] The data generated allows for the calculation of a selectivity score, providing a quantitative measure of a compound's specificity.

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a typical workflow for a radiometric kinase assay, a common and sensitive method.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of MDP-001, MDP-002, and MDP-003 in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Add the test compounds at the desired concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding [γ-³³P]-ATP. It is crucial to use an ATP concentration at or near the Km for each specific kinase to accurately reflect the compound's intrinsic affinity.[8]

  • Incubation and Termination:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution, typically containing a high concentration of EDTA to chelate Mg²⁺ ions required for kinase activity.

  • Signal Detection:

    • Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the inhibition data against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Comparative Data Presentation

The following table presents hypothetical kinase profiling data for our MDP compound series against the target kinase (Kinase A) and a selection of common off-target kinases.

KinaseMDP-001 (IC50, nM)MDP-002 (IC50, nM)MDP-003 (IC50, nM)
Kinase A (Target) 15 25 8
Kinase B5,200>10,0008,500
Kinase C8501,500450
Kinase D>10,000>10,000>10,000
Kinase E1,2003,500980

Interpretation: Based on this hypothetical data, MDP-003 demonstrates the highest potency against the target Kinase A. All three compounds exhibit a favorable selectivity profile, with IC50 values for off-target kinases being significantly higher than for Kinase A. MDP-002 appears to be the most selective, albeit slightly less potent than the other two.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

While in vitro kinase assays are invaluable, they do not account for factors such as cell permeability, intracellular ATP concentrations, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement within intact cells.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12]

Rationale and Experimental Causality

Binding of a compound to its target protein generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with a test compound to various temperatures, we can quantify the amount of soluble, non-denatured target protein. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement. This method is critical for confirming that the compound reaches and binds to its intended target in a more physiologically relevant environment.

Experimental Protocol: CETSA®
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing Kinase A) to 80-90% confluency.

    • Treat the cells with the test compounds (MDP-001, -002, -003) at various concentrations or with a DMSO vehicle control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

    • Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[13]

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Kinase A at each temperature point using a standard protein detection method, such as Western blotting or an ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble Kinase A relative to the non-heated control against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the compound indicates stabilization and target engagement.

Visualizing the CETSA® Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with MDP Compound or DMSO start->treat harvest Harvest Cells treat->harvest heat Heat Aliquots (Temp Gradient) harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge analyze Analyze Soluble Fraction (Western Blot) centrifuge->analyze plot Plot Melting Curves (Determine ΔTm) analyze->plot

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data Presentation

The following table shows hypothetical Tm shifts for Kinase A and a known off-target, Kinase C, in the presence of our MDP compounds.

Compound (10 µM)ΔTm for Kinase A (°C)ΔTm for Kinase C (°C)
MDP-001+ 5.8+ 1.2
MDP-002+ 6.5+ 0.3
MDP-003+ 7.2+ 2.5

Interpretation: The significant thermal shift for Kinase A with all three compounds confirms robust target engagement in cells. MDP-003 shows the strongest stabilization of the primary target. Notably, MDP-002, which appeared highly selective in the biochemical assay, also shows minimal stabilization of the off-target Kinase C in the cellular context, reinforcing its high selectivity. MDP-003, while most potent, also stabilizes Kinase C to some extent, suggesting potential for off-target effects at higher concentrations.

Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Approach to Off-Target Discovery

While kinase profiling and CETSA® are excellent for evaluating known or suspected interactions, they are inherently biased. To discover novel, unanticipated off-target interactions, an unbiased approach like affinity chromatography coupled with mass spectrometry is invaluable.[14][15][16]

Rationale and Experimental Causality

This chemical proteomics technique involves immobilizing a derivatized version of the small molecule (the "bait") onto a solid support (e.g., beads).[17] This "bait" is then used to "fish" for binding partners from a cell lysate.[14] Proteins that bind to the compound are retained on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry. This method provides a global view of the compound's interactome.

Experimental Protocol: AC-MS
  • Synthesis of Affinity Probe:

    • Synthesize a derivative of the most promising lead compound (e.g., MDP-003) that incorporates a linker and a reactive handle (e.g., an alkyne or biotin) for immobilization. It is crucial that the modification does not significantly impair the compound's binding to its target.

  • Immobilization:

    • Covalently attach the affinity probe to activated chromatography beads (e.g., NHS-activated sepharose beads).

  • Affinity Pulldown:

    • Prepare a native cell lysate from a relevant cell line.

    • Incubate the lysate with the compound-functionalized beads.

    • As a crucial negative control, perform a parallel incubation with beads that have been blocked or functionalized with a structurally similar but biologically inactive analog.

    • To increase confidence in identified binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of the free, non-immobilized compound before adding the beads. True binders will show reduced binding to the beads in this condition.

  • Washing and Elution:

    • Thoroughly wash the beads with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, often by using a denaturing buffer (e.g., containing SDS) or by competitive elution with a high concentration of the free compound.

  • Mass Spectrometry and Data Analysis:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite to identify the proteins from the MS/MS spectra by searching against a protein database.

    • Compare the list of proteins identified from the affinity probe pulldown with those from the negative control and competition experiments to identify high-confidence binding partners.

Visualizing the AC-MS Workflow

ACMS_Workflow cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis probe Synthesize & Immobilize Affinity Probe incubate Incubate Lysate with Probe-Beads probe->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification & Data Analysis ms->identify

Caption: Key stages in an Affinity Chromatography-Mass Spectrometry experiment.

Comparative Data Presentation

Hypothetical high-confidence hits for MDP-003 from an AC-MS experiment.

Protein IdentifiedFunctionSpecificity Evidence
Kinase A Target Ser/Thr Kinase High spectral counts; competed by free compound
Kinase COff-target Ser/Thr KinaseModerate spectral counts; competed by free compound
Protein XMetabolic EnzymeLow spectral counts; not competed by free compound
Protein YHeat Shock ProteinHigh spectral counts; not competed (likely non-specific)

Interpretation: The AC-MS results confirm that Kinase A is the primary binding partner for MDP-003 in the cell lysate. The identification of Kinase C as a binder corroborates the data from the kinase profiling and CETSA® experiments, solidifying it as a true off-target. Protein X shows weak and likely non-specific binding. Protein Y, a heat shock protein, is a common non-specific binder in affinity chromatography experiments and can be deprioritized.

Synthesis and Conclusion: A Tripartite Strategy for De-risking Drug Candidates

The development of safe and effective therapeutics hinges on a deep understanding of a compound's selectivity profile. This guide has detailed a multi-pronged approach to characterize the cross-reactivity of novel compounds derived from "this compound."

  • Broad-Panel Kinase Profiling serves as the essential first-pass screen, providing a wide-angle view of interactions across the kinome and allowing for quantitative comparison of selectivity.

  • The Cellular Thermal Shift Assay (CETSA®) acts as a crucial secondary validation, confirming target engagement in a physiological context and providing insights into cellular potency.

  • Affinity Chromatography-Mass Spectrometry (AC-MS) offers an unbiased discovery tool to identify unanticipated off-targets, providing the most comprehensive, albeit resource-intensive, analysis of the compound's interactome.

By integrating the data from these three orthogonal approaches, researchers can build a robust, self-validating selectivity profile. For our hypothetical series, the combined data suggests that while MDP-003 is the most potent lead, its engagement with Kinase C warrants further investigation. MDP-002 , on the other hand, emerges as a highly selective candidate, which might translate to a better safety profile in downstream studies. This integrated strategy provides the critical data needed to make informed decisions, enabling the selection of the most promising candidates for further preclinical and clinical development and ultimately increasing the probability of success in the quest for new medicines.

References

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. [Link]

  • Aganitha AI Inc. Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Montalban-Arques, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Pro-gen. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Nature. Finding a better path to drug selectivity. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Leach, M. W., et al. (2018). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology. [Link]

  • Parker, C. G., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • MRC PPU, University of Dundee. Kinase Profiling Inhibitor Database. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Fiveable. Selectivity Definition. [Link]

  • Amaratunga, M., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]

  • Wikipedia. Affinity chromatography. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ACS Central Science. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • ResearchGate. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • Taylor & Francis. Cross reactivity – Knowledge and References. [Link]

  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. [Link]

  • ResearchGate. Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate in Medicinal Chemistry

This compound is a pivotal precursor in the synthesis of a variety of pharmacologically active compounds. Its β-ketoester functionality, coupled with a pyridine ring, makes it a versatile scaffold for the development of novel therapeutics, including kinase inhibitors and other targeted therapies. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development.

The most direct and common synthetic route to this compound is the crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between a pyridine-3-yl ester (such as methyl nicotinate) and the enolate of methyl acetate. The choice of catalyst is critical in this transformation, directly influencing reaction yield, purity, and scalability. This guide provides a head-to-head comparison of common catalytic systems for this reaction, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal conditions for their specific needs.

The Core Reaction: A Crossed Claisen Condensation

The synthesis of this compound via a crossed Claisen condensation is depicted below. The reaction requires a strong base to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate that then attacks the carbonyl carbon of methyl nicotinate. Subsequent elimination of a methoxide group yields the target β-ketoester.

Crossed Claisen Condensation cluster_reactants Reactants cluster_product Products R1 Methyl Nicotinate I2 Tetrahedral Intermediate R1->I2 Nucleophilic Attack R2 Methyl Acetate I1 Enolate of Methyl Acetate R2->I1 Deprotonation Base Base (Catalyst) Base->I1 I1->I2 Nucleophilic Attack P This compound I2->P Elimination of Methoxide Methanol + Methanol

Figure 1: General scheme of the crossed Claisen condensation for the synthesis of this compound.

Homogeneous Basic Catalysts: The Workhorses of Claisen Condensations

Traditional and widely used catalysts for Claisen condensations are strong, homogeneous bases. These catalysts are effective in generating the necessary enolate for the reaction to proceed.

Sodium Methoxide (NaOMe)

Sodium methoxide is a classic and cost-effective choice for Claisen condensations. To avoid transesterification, the alkoxide used as a base should match the alcohol component of the ester.[1] In this case, with methyl esters as starting materials, sodium methoxide is the ideal choice.

Mechanism of Action: Sodium methoxide deprotonates methyl acetate to form the corresponding enolate. A key aspect of the Claisen condensation is that it requires a stoichiometric amount of base.[2] This is because the resulting β-ketoester is more acidic than the starting alcohol (methanol), and is therefore readily deprotonated by the methoxide base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]

Experimental Protocol (General):

  • To a solution of sodium methoxide (1.1 eq.) in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere (N₂ or Ar), add methyl acetate (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Add methyl nicotinate (1.0 eq.) dropwise to the reaction mixture.

  • The reaction is then typically heated to reflux for several hours until completion, as monitored by TLC.

  • Upon cooling, the reaction is quenched with a weak acid (e.g., acetic acid or dilute HCl) to neutralize the excess base and protonate the product enolate.

  • The product is then extracted with an organic solvent and purified, typically by column chromatography.

Sodium Hydride (NaH)

Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation of the ester, generating hydrogen gas as the only byproduct.[4] This can lead to higher yields compared to alkoxide bases. However, its use requires stringent anhydrous conditions, as any moisture will quench the hydride.

Causality in Experimental Choices: The choice of NaH necessitates the use of anhydrous solvents and careful handling under an inert atmosphere. A forum discussion on a similar reaction highlighted that the presence of water can lead to the formation of NaOH, which can promote side reactions.[5] The order of addition is also critical; it is advisable to first form the enolate of methyl acetate with NaH before adding the methyl nicotinate.

Experimental Protocol (General):

  • A dispersion of sodium hydride (1.1 eq., washed with anhydrous hexane to remove mineral oil) is suspended in anhydrous THF under an inert atmosphere.

  • Methyl acetate (1.0 eq.) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases, indicating complete enolate formation.

  • The reaction mixture is cooled again to 0 °C, and a solution of methyl nicotinate (1.0 eq.) in anhydrous THF is added slowly.

  • The reaction is then heated to reflux for several hours and monitored by TLC.

  • After completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., ethanol, followed by water or dilute acid).

  • Work-up and purification are similar to the sodium methoxide procedure.

Lithium Diisopropylamide (LDA)

LDA is a strong, non-nucleophilic, and sterically hindered base.[6] Its bulkiness can enhance regioselectivity in some cases, although this is less of a concern with methyl acetate. A significant advantage of LDA is its ability to rapidly and quantitatively generate enolates at low temperatures (typically -78 °C), which can minimize side reactions. However, LDA is more expensive and requires more stringent handling procedures than NaOMe or NaH.

Trustworthiness of the Protocol: The low-temperature conditions used with LDA provide a self-validating system by minimizing thermal decomposition and side reactions. The quantitative enolate formation before the addition of the electrophile ensures a clean reaction profile.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine (1.1 eq.) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.

  • Methyl acetate (1.0 eq.) is then added slowly, and the mixture is stirred for another 30-60 minutes at -78 °C.

  • A solution of methyl nicotinate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted and purified as described previously.

Comparative Analysis of Homogeneous Catalysts

CatalystKey AdvantagesKey DisadvantagesTypical Conditions
Sodium Methoxide (NaOMe) Cost-effective, straightforward procedure.Reversible enolate formation, may require higher temperatures and longer reaction times.Reflux in THF or toluene
Sodium Hydride (NaH) Irreversible deprotonation, potentially higher yields.Highly sensitive to moisture, requires careful handling.Reflux in THF
Lithium Diisopropylamide (LDA) Rapid, quantitative enolate formation at low temperatures, minimizing side reactions.More expensive, requires cryogenic conditions and careful preparation.-78 °C to room temperature in THF

Alternative and Emerging Catalytic Systems

While strong bases are the conventional choice, research into alternative catalytic systems is ongoing, driven by the desire for milder reaction conditions and improved sustainability.

Lewis Acid Catalysis

Lewis acids have been shown to catalyze Claisen-type reactions, often under milder conditions than strong bases.[7][8] For the synthesis of β-ketoesters, a Ti-Claisen condensation using TiCl₄ and an amine base can be effective, particularly for substrates with base-sensitive functional groups.[1] This approach proceeds through a titanium enolate.

Potential Advantages:

  • Compatibility with a wider range of functional groups.

  • Milder reaction conditions (often 0 °C to room temperature).

Challenges:

  • Stoichiometric amounts of the Lewis acid are often required.

  • The reaction mechanism can be more complex, and optimization may be more challenging.

Heterogeneous Catalysis

Potential Advantages:

  • Ease of catalyst separation and recycling.

  • Potential for continuous flow processes.

Challenges:

  • Catalyst deactivation.

  • Lower reaction rates compared to homogeneous systems.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound using a homogeneous basic catalyst.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) B 2. Enolate Formation - Add base (e.g., NaH) to anhydrous THF - Add methyl acetate dropwise at 0 °C A->B C 3. Condensation - Add methyl nicotinate - Heat to reflux B->C D 4. Quenching - Cool reaction - Slowly add proton source (e.g., dilute acid) C->D E 5. Extraction - Add organic solvent and water - Separate layers D->E F 6. Drying & Concentration - Dry organic layer (e.g., Na2SO4) - Remove solvent in vacuo E->F G 7. Column Chromatography - Separate product from impurities F->G H 8. Characterization - NMR, MS, etc. G->H

Figure 2: A generalized workflow for the synthesis of this compound.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst depends on the specific requirements of the researcher, including scale, cost, and available equipment.

  • For routine, cost-effective synthesis, sodium methoxide in an appropriate solvent is a reliable choice.

  • To potentially achieve higher yields and for reactions where irreversible enolate formation is desired, sodium hydride is an excellent option, provided that strictly anhydrous conditions can be maintained.

  • For small-scale synthesis where minimizing side products is critical, LDA at low temperatures offers the cleanest reaction profile, albeit at a higher cost and with more demanding experimental setup.

Emerging catalytic systems, such as those based on Lewis acids or heterogeneous catalysts, offer intriguing possibilities for future process improvements, particularly in the context of green chemistry and large-scale production. However, for the specific transformation to this compound, further research and development are needed to establish their efficacy and advantages over traditional homogeneous basic catalysts.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Kaminski, T., & Kirsch, G. (2008). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Journal of Heterocyclic Chemistry, 45(1), 229-234. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • US Patent US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ChemTube3D. (n.d.). Acylation at carbon Claisen ester condensation. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • European Patent Office. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. [Link]

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 121(40), 9726-9727. [Link]

  • Google Patents. (n.d.). Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.
  • Sciencemadness.org. (2012). problem in claisen condensation reaction. [Link]

  • MDPI. (2023). Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. [Link]

  • ResearchGate. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]

  • The Davies Group. (2005). 156. Lewis Acid-Catalyzed Tandem Diels−Alder Reaction/Retro-Claisen Rearrangement as an Equivalent of the Inverse Electron Demand Hetero Diels−Alder Reaction. [Link]

  • ResearchGate. (2014). PTSA catalyzed Claisen–Schmidt condensation in solvent-free conditions under microwave irradiation. [Link]

  • SciSpace. (2011). Lithium Bis(trimethylsilyl)amide. [Link]

  • Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. [Link]

  • Google Patents. (n.d.). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.). Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia.
  • PubMed. (2001). The Claisen condensation in biology. [Link]

  • ResearchGate. (2001). Sodium hydride induced condensation of methyl ketones with S -methyl O -phenyl carbonodithioate: a regiospecific synthesis of β-oxodithioesters. [Link]ithioate_a_regiospecific_synthesis_of_b-oxodithioesters)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel research chemical, Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate is frequently used as an intermediate in the synthesis of advanced pharmaceutical compounds.[1] While its role in discovery is significant, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

It is critical to note that a specific, publicly available Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, the procedural recommendations herein are synthesized from a rigorous assessment of its constituent chemical moieties: the pyridine ring and the β-keto ester functional group. This approach ensures a conservative and safety-first methodology, grounded in established chemical principles.

Hazard Characterization and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. By deconstructing the molecule, we can reliably predict its behavior and classify the resulting waste.

  • Pyridine Moiety: The pyridine component of the molecule is the primary driver of its hazard profile. Pyridine itself is classified as a flammable liquid that is toxic and harmful if swallowed or inhaled.[2][3] It is known to cause irritation, headaches, nausea, and potential circulatory issues upon exposure.[4] Furthermore, as a nitrogen-containing heterocyclic compound, it is often subject to specific hazardous waste regulations.[5] Waste containing pyridine is considered hazardous and must be managed according to state and federal regulations.[5]

  • β-Keto Ester Moiety: This functional group is highly versatile in organic synthesis due to its multiple reactive sites.[6] While not conferring the acute toxicity of the pyridine ring, its reactivity means it is incompatible with strong acids, bases, and oxidizing agents. Uncontrolled reactions during disposal can lead to the generation of heat or toxic fumes.

  • Overall Classification: Based on this analysis, this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in standard municipal trash.[7][8] The compound is likely an irritant to the skin, eyes, and respiratory tract and may be harmful to aquatic life.[9][10]

Required Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is non-negotiable when handling this compound, including during waste consolidation and disposal.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side-shields or a full-face shield.[11]Protects against splashes of the chemical or contaminated solvents that can cause severe eye irritation.
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility chart. Discard and replace if contamination occurs.Prevents skin contact. Pyridine and similar compounds can be absorbed through the skin, causing systemic effects.[4][9]
Body Protection Flame-resistant laboratory coat.Protects against incidental contact and provides a barrier. The flammability of the pyridine moiety necessitates FR material.
Respiratory All handling of waste should occur inside a certified chemical fume hood.Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation and other toxic effects.[2][9]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment from the point of generation are crucial for safe disposal.

  • Designate a Waste Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container.[12] A glass bottle with a screw cap is preferred. Ensure the container is compatible with organic solvents if the waste is in solution.

    • The container must be stored in a well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials like strong acids and oxidizers.[2][12][13]

  • Label the Container Immediately:

    • Attach a hazardous waste label to the container before adding the first drop of waste.[12]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • List any solvents used (e.g., "in Ethanol").

      • The associated hazards (e.g., "Flammable, Toxic").

      • The date of accumulation.

  • Transferring Waste:

    • Conduct all waste transfers inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Maintain a Closed System:

    • Keep the waste container securely closed at all times, except when actively adding waste.[8] This minimizes the release of fugitive emissions and prevents spills.

  • Secondary Containment:

    • Store the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[8]

Spill Management Procedures

Accidental spills must be managed immediately and safely.

For Small Spills (<50 mL within a fume hood):
  • Alert Colleagues: Inform others in the immediate area.

  • Contain the Spill: Use a universal chemical absorbent material like vermiculite, sand, or commercial spill pads to absorb the material.[2][4]

  • Collect the Debris: Carefully scoop the absorbent material into a designated container or heavy-duty plastic bag. Use non-sparking tools if the compound is in a flammable solvent.[2]

  • Package and Label: Seal the container/bag and label it as "Spill Debris containing this compound." This is now also hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[14]

For Large Spills (>50 mL or any spill outside a fume hood):
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures. Pull the fire alarm if there is an immediate fire or explosion risk.

  • SECURE: Secure the area to prevent re-entry.

  • DO NOT attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.[12]

Final Disposal Pathway

The ultimate disposal of this chemical waste is a regulated process that ensures its complete destruction.

  • Request Pickup: Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[12]

  • Professional Handling: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor.[15]

  • Method of Destruction: The standard and most effective disposal method for organic chemical waste, particularly pyridine-based compounds, is high-temperature incineration.[5] Rotary kiln or liquid injection incineration at temperatures between 820°C and 1,600°C ensures the complete thermal destruction of the molecule into simpler, less harmful components like CO₂, H₂O, and nitrogen oxides (which are subsequently scrubbed from the exhaust).[5]

Disposal Workflow and Decision Diagram

The following diagram illustrates the logical flow for handling and disposing of this compound waste in a laboratory setting.

G start Waste Generated spill_check Is it a spill? start->spill_check collect_waste 1. Collect in labeled, closed hazardous waste container in secondary containment. spill_check->collect_waste No spill_size Spill Size? spill_check->spill_size Yes store_waste 4. Store container in a designated, safe location. collect_waste->store_waste small_spill 2a. Clean up with absorbent material (in fume hood). spill_size->small_spill <50 mL large_spill 2b. EVACUATE lab. Call EHS/Emergency. spill_size->large_spill >50 mL or outside hood package_spill 3. Package cleanup debris as hazardous waste. small_spill->package_spill package_spill->store_waste full_check Container Full or Project Complete? store_waste->full_check full_check->store_waste No request_pickup 5. Arrange for pickup by EHS/Licensed Contractor. full_check->request_pickup Yes end_process Disposal via High-Temp Incineration request_pickup->end_process

Caption: Decision workflow for the disposal of this compound.

References

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Methyl 2, 4-dioxo-4-(pyridin-4-yl)butanoate Product Description. MySkinRecipes.

  • Safety Data Sheet (SDS) Pyridine. Flinn Scientific.

  • Pyridine Standard Operating Procedure. University of Washington.

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol Safety Data Sheets. Echemi.

  • Safety Data Sheet. Sigma-Aldrich.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - Safety and Hazards. PubChem.

  • Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. PubChemLite.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • Safe Handling and Disposal of Chemicals. UNODC.

  • Ester Disposal. Chemtalk - Science Forum For Lab Technicians.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Mastering β-keto esters. ResearchGate.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Development of β -keto ester and malonate chemistry. PMC - NIH.

  • A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.